Maribavir
Description
This compound is a Cytomegalovirus pUL97 Kinase Inhibitor. The mechanism of action of this compound is as a Cytomegalovirus pUL97 Kinase Inhibitor, and Cytochrome P450 3A4 Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
This compound is an orally available, antiviral agent which inhibits the pUL97 kinase of cytomegalovirus (CMV) and is used to treat refractory forms of post-transplant CMV infection. This compound has been associated with low rates of mild-to-moderate serum aminotransferase elevations during therapy but has not been linked to cases of clinically apparent acute liver injury.
This compound is an orally available benzimidazole riboside compound with activity against cytomegalovirus (CMV). This compound is a selective ATP competitor of viral UL97 kinase, which is involved in viral nuclear maturation events, such as viral DNA assembly and movement of viral capsids from the nucleus of infected cells. This compound has activity against strains of CMV that are resistant to standard anti-CMV agents.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and is indicated for cytomegalovirus infection and viral disease.
has antiviral activity against human cytomegalovirus
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5S)-2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFBVJALEQWJBS-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170091 | |
| Record name | Maribavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176161-24-3 | |
| Record name | Maribavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176161-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maribavir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176161243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maribavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Maribavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARIBAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTB4X93HE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Maribavir's Mechanism of Action Against Cytomegalovirus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maribavir represents a significant advancement in the management of cytomegalovirus (CMV) infections, particularly in transplant recipients for whom conventional therapies have failed. Its novel mechanism of action, targeting the viral protein kinase pUL97, distinguishes it from traditional antiviral agents that inhibit the viral DNA polymerase. This in-depth guide elucidates the core molecular interactions, summarizes key quantitative data, details the experimental protocols used to characterize its activity, and explores the mechanisms of resistance. By providing a comprehensive technical overview, this document aims to support further research and development in the field of anti-CMV therapeutics.
Core Mechanism of Action: Inhibition of pUL97 Kinase
This compound is an orally bioavailable benzimidazole riboside that functions as a competitive inhibitor of the human cytomegalovirus (HCMV) pUL97 protein kinase.[1][2][3][4][5] The pUL97 kinase is a serine/threonine kinase crucial for multiple stages of the viral replication cycle.[5] this compound binds to the ATP-binding site of pUL97, preventing the phosphorylation of its downstream substrates.[1][3][5][6] This inhibition disrupts several critical viral processes, including:
-
Viral DNA Replication and Encapsidation: Inhibition of pUL97-mediated phosphorylation impairs viral DNA synthesis and the subsequent packaging of the viral genome into capsids.[1][3][6]
-
Nuclear Egress of Viral Capsids: A key function of pUL97 is the phosphorylation of nuclear lamins, which facilitates the exit of newly formed viral capsids from the nucleus.[7][8] this compound's inhibition of this process effectively traps the capsids within the nucleus, preventing the formation of mature virions.[4][7]
This multimodal mechanism of action confers activity against CMV strains that are resistant to traditional DNA polymerase inhibitors like ganciclovir, foscarnet, and cidofovir.[1][3][6]
Signaling Pathway of this compound's Action
Caption: Competitive inhibition of pUL97 by this compound blocks substrate phosphorylation.
Quantitative Data
The antiviral activity and inhibitory potency of this compound have been quantified through various in vitro assays.
Table 1: In Vitro Antiviral Activity of this compound Against CMV
| Assay Type | CMV Strain(s) | Cell Line | IC50 (µM) | Reference(s) |
| Plaque Reduction | Clinical Isolates | Human Embryonic Lung Fibroblasts | 0.28 (median; range 0.12-0.56) | [6] |
| DNA Hybridization | Clinical Isolates | Not Specified | 0.1 (median; range 0.03-0.13) | [6] |
| Yield Reduction, DNA Hybridization, Plaque Reduction | Not Specified | Not Specified | 0.11 (mean; range 0.03-0.31) | [6] |
| Not Specified | Ganciclovir, Cidofovir, Foscarnet-resistant strains | Not Specified | 1-5 (mean) | [9] |
Table 2: Inhibitory Potency of this compound Against pUL97 Kinase
| Parameter | Value | Method | Reference(s) |
| Ki | 10 nM | In vitro kinase assay (ATP competition) | [5] |
| IC50 | 3 nM | In vitro kinase assay | [6] |
Key Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of specialized experimental techniques.
In Vitro pUL97 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the pUL97 kinase.
Methodology:
-
Enzyme Source: Recombinant pUL97 is expressed and purified, typically from baculovirus-infected insect cells.
-
Substrate: A suitable substrate for phosphorylation is used, such as myelin basic protein or a specific peptide substrate.
-
Reaction Mixture: The purified pUL97 enzyme is incubated with the substrate in a kinase buffer containing ATP (often radiolabeled with ³²P or ³³P) and varying concentrations of this compound or a vehicle control.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30-37°C).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. For radiolabeled ATP, this is often done by separating the reaction products by SDS-PAGE, followed by autoradiography and densitometry.
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated. To determine the inhibition constant (Ki) and the competitive nature of inhibition, the assay is performed with varying concentrations of both ATP and this compound, and the data are analyzed using Lineweaver-Burk or other kinetic models.[5]
Cell-Based Antiviral Assays
These assays assess the efficacy of this compound in inhibiting CMV replication in a cellular context.
Methodology:
-
Cell Culture: Confluent monolayers of permissive cells, such as human foreskin fibroblasts (HFFs), are prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of CMV, calculated to produce a countable number of plaques.
-
Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of this compound or a control.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 7-14 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[10]
Methodology:
-
Infection and Treatment: Confluent cell monolayers are infected with CMV at a known multiplicity of infection (MOI) and then treated with various concentrations of this compound.
-
Virus Harvest: After a single replication cycle (typically 48-72 hours), the infected cells and supernatant are harvested.
-
Virus Titer Determination: The harvested virus is subjected to serial dilutions, which are then used to infect fresh cell monolayers. The amount of infectious virus produced in the presence of the drug is quantified by plaque assay or by measuring the expression of a viral reporter gene.
-
Data Analysis: The concentration of this compound that reduces the viral yield by a specified amount (e.g., 90% or 99%) is calculated.
Nuclear Egress Assay
This assay specifically investigates the effect of this compound on the transport of viral capsids from the nucleus to the cytoplasm.
Methodology:
-
Infection and Treatment: Permissive cells are infected with CMV and treated with this compound or a vehicle control.
-
Cell Fractionation: At a late time point post-infection, the cells are harvested and subjected to biochemical fractionation to separate the nuclear and cytoplasmic components.
-
Quantification of Viral Genomes: The amount of viral DNA in the nuclear and cytoplasmic fractions is quantified using quantitative PCR (qPCR).
-
Data Analysis: A significant increase in the ratio of nuclear to cytoplasmic viral DNA in this compound-treated cells compared to controls indicates an inhibition of nuclear egress.[7] Electron microscopy can also be used to visually confirm the accumulation of capsids in the nucleus.[7]
Generation and Analysis of this compound-Resistant Mutants
Methodology:
-
In Vitro Selection: CMV is serially passaged in cell culture in the presence of escalating concentrations of this compound to select for resistant viral populations.
-
Genotypic Analysis: The UL97 gene from the resistant virus is amplified by PCR and sequenced to identify mutations that are not present in the parental virus.[11][12]
-
Recombinant Phenotyping: To confirm that a specific mutation confers resistance, it is introduced into the genome of a wild-type CMV strain using techniques such as site-directed mutagenesis of a CMV bacterial artificial chromosome (BAC).[11][13] The resulting recombinant virus is then tested for its susceptibility to this compound in a plaque reduction or yield reduction assay.[11]
Mechanisms of Resistance
Resistance to this compound is primarily associated with specific mutations in the pUL97 kinase.[11][12][14]
Table 3: Key this compound Resistance Mutations in CMV pUL97
| Mutation | Fold Increase in IC50 | Cross-Resistance to Ganciclovir | Reference(s) |
| T409M | ~80-fold | No | [5] |
| H411Y | 12 to 20-fold | No | [15] |
| V353A | ~15-fold | No | Not specified |
| F342Y | 4.5-fold | Yes (6-fold increase in GCV IC50) | [15][16] |
| C480F | High-grade | Yes (low-grade) | [17] |
| L337M | 3.5-fold | No | [12] |
These mutations are thought to alter the conformation of the ATP-binding pocket of pUL97, thereby reducing the binding affinity of this compound.[5] The emergence of the F342Y mutation, which confers cross-resistance to both this compound and ganciclovir, is of particular clinical significance.[15][16]
Experimental Workflow for Resistance Analysis
Caption: A stepwise process for identifying and confirming this compound resistance mutations.
Conclusion
This compound's unique mechanism of action, centered on the inhibition of the CMV pUL97 kinase, provides a valuable therapeutic option for patients with CMV infections, including those caused by strains resistant to conventional antivirals. A thorough understanding of its molecular interactions, the quantitative measures of its potency, and the experimental methodologies used for its characterization are essential for ongoing research and the development of next-generation anti-CMV strategies. The continued surveillance for and characterization of resistance mutations will be critical for optimizing the clinical use of this compound and ensuring its long-term efficacy.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human cytomegalovirus UL97 protein kinase, an antiviral drug target, is required at the stage of nuclear egress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. New Perspectives on Antimicrobial Agents: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganciclovir and this compound cross-resistance revisited: relative drug susceptibilities of canonical cytomegalovirus mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects on this compound susceptibility of cytomegalovirus UL97 kinase ATP binding region mutations detected after drug exposure in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recombinant Phenotyping of Cytomegalovirus UL97 Kinase Sequence Variants for Ganciclovir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Novel UL97 drug resistance mutations identified at baseline in a clinical trial of this compound for resistant or refractory cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel UL97 drug resistance mutations identified at baseline in a clinical trial of this compound for resistant or refractory cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Maribavir: A Technical Guide to a Benzimidazole Riboside Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maribavir is an orally bioavailable benzimidazole riboside antiviral agent that has emerged as a critical therapeutic option for the management of cytomegalovirus (CMV) infections, particularly in the post-transplant setting.[1][2] Its novel mechanism of action, targeting the viral UL97 protein kinase, provides an alternative strategy to conventional antiviral drugs that primarily inhibit the viral DNA polymerase.[3][4] This positions this compound as a valuable tool against refractory and resistant CMV infections.[1] This technical guide provides an in-depth overview of this compound, encompassing its core pharmacology, mechanism of action, clinical efficacy, resistance profile, and detailed experimental protocols relevant to its study.
Core Pharmacology and Mechanism of Action
This compound is a competitive inhibitor of the human cytomegalovirus (HCMV) pUL97 protein kinase, a serine/threonine kinase essential for multiple stages of the viral replication cycle.[5][6] Unlike nucleoside analogs such as ganciclovir, this compound does not require intracellular phosphorylation for its antiviral activity.[1] It binds to the ATP-binding site of the pUL97 kinase, preventing the phosphorylation of both viral and cellular substrates.[5][6]
The inhibition of pUL97 kinase activity by this compound disrupts several key viral processes[1][6]:
-
Viral DNA Replication and Encapsidation: this compound's interference with pUL97-mediated phosphorylation impedes viral DNA synthesis and the subsequent packaging of the viral genome into capsids.
-
Nuclear Egress: A critical step in the CMV replication cycle is the egress of newly formed viral capsids from the host cell nucleus. This compound inhibits the pUL97-dependent phosphorylation of nuclear lamins A and C, which is necessary for the disassembly of the nuclear lamina, thereby trapping the capsids within the nucleus.[7]
This multimodal mechanism of action contributes to its efficacy against CMV strains that have developed resistance to DNA polymerase inhibitors.[5]
Quantitative Data
In Vitro Antiviral Activity
| Assay Type | CMV Strain(s) | EC50 / IC50 (µM) | Reference(s) |
| Plaque Reduction Assay | 10 Clinical Isolates | Median EC50: 0.28 (Range: 0.12–0.56) | [5] |
| DNA Hybridization Assay | 10 Clinical Isolates | Median EC50: 0.1 (Range: 0.03–0.13) | [5] |
| Multiple Assay Types | Laboratory and Clinical Isolates | Mean EC50: 0.11 (Range: 0.03-0.31) | [5] |
| Against Resistant Strains | Ganciclovir, foscarnet, or cidofovir-resistant variants | EC50 Range: 0.06–0.32 | [5] |
| UL97 Kinase Inhibition | Purified UL97 enzyme | IC50: 0.003 | [5] |
Pharmacokinetic Properties
| Parameter | Value | Reference(s) |
| Bioavailability | ~40% | [1] |
| Protein Binding | ~98% | [1][5] |
| Tmax (median) | 1-3 hours | [7] |
| Apparent Volume of Distribution (steady state) | 27.3 L | [5][7] |
| Metabolism | Primarily by hepatic CYP3A4 | [5][7] |
| Major Metabolite | VP44669 (inactive) | [5] |
| Elimination Half-life | 4.32 hours (in post-transplant patients) | [7] |
| Oral Clearance | 2.85 L/h (in post-transplant patients) | [7] |
Clinical Efficacy (SOLSTICE Trial)
| Endpoint | This compound (400 mg BID) | Investigator-Assigned Therapy (IAT) | p-value | Reference(s) |
| CMV Viremia Clearance at Week 8 | 55.7% (131/235) | 23.9% (28/117) | <0.001 | [8][9] |
| Viremia Clearance and Symptom Control Maintained Through Week 16 | 18.7% | 10.3% | 0.01 | [8] |
| Viremia Clearance in Patients with Genotypic Resistance at Baseline | 62.8% (76/121) | 20.3% (14/69) | Not Reported | [9] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on the CMV Replication Cycle
Caption: this compound inhibits CMV replication by targeting the pUL97 kinase.
Experimental Workflow for Determining Antiviral Activity (IC50)
Caption: Workflow for determining the in vitro antiviral activity of this compound.
Clinical Trial Workflow for this compound in Transplant Recipients
References
- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. jcdronline.org [jcdronline.org]
- 5. Rapid antiviral DNA-DNA hybridization assay for human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral susceptibility testing of cytomegalovirus: criteria for detecting resistance to antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast selection of this compound resistant cytomegalovirus in a bone marrow transplant recipient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Core Molecular Target of Maribavir in Cytomegalovirus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maribavir is an orally bioavailable benzimidazole riboside antiviral drug that has demonstrated significant efficacy in the treatment of cytomegalovirus (CMV) infections, particularly in transplant recipients with refractory or resistant CMV. Unlike traditional anti-CMV therapies that target the viral DNA polymerase, this compound exhibits a novel mechanism of action by selectively inhibiting the CMV-encoded protein kinase pUL97. This document provides a comprehensive technical overview of the molecular interactions between this compound and its primary target, pUL97, including its mechanism of action, the development of resistance, and the experimental methodologies used to elucidate these interactions.
Primary Molecular Target: CMV pUL97 Protein Kinase
The primary molecular target of this compound in cytomegalovirus is the serine/threonine protein kinase pUL97, encoded by the UL97 gene.[1][2] this compound acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of the pUL97 kinase.[1][3] This inhibition prevents the autophosphorylation of pUL97 and the phosphorylation of its downstream viral and cellular substrates. The inhibition of pUL97 kinase activity by this compound disrupts several crucial stages of the viral replication cycle, including viral DNA synthesis, encapsidation, and the nuclear egress of newly formed viral capsids.[1][2]
Mechanism of Action
This compound's mechanism of action is distinct from that of other anti-CMV drugs like ganciclovir, which require initial phosphorylation by pUL97 to become active. By inhibiting pUL97, this compound not only halts key viral processes but can also antagonize the action of ganciclovir.[1]
The key steps in this compound's mechanism of action are:
-
Binding to pUL97: this compound binds to the ATP-binding pocket of the pUL97 protein kinase.
-
Competitive Inhibition: It competes with ATP, preventing the transfer of a phosphate group to substrate proteins.
-
Disruption of Viral Processes: This lack of phosphorylation inhibits viral DNA replication, proper assembly of the viral capsid, and the egress of mature capsids from the nucleus of the host cell.
Off-Target Effects
While this compound is a selective inhibitor of CMV pUL97 kinase, potential off-target effects are an important consideration in drug development. This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and can inhibit P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), leading to potential drug-drug interactions with immunosuppressants like tacrolimus, cyclosporine, sirolimus, and everolimus.[4] Direct off-target kinase inhibition screening data is not extensively published in the reviewed literature; however, its favorable safety profile in clinical trials suggests a high degree of selectivity for the viral kinase over host cellular kinases.[4]
Quantitative Data
The following tables summarize the quantitative data regarding this compound's inhibitory activity against wild-type and mutant CMV strains, as well as the frequency of resistance mutations observed in clinical trials.
Table 1: In Vitro Inhibitory Activity of this compound against CMV pUL97 Kinase
| Parameter | Value | Reference |
| Ki (inhibition constant) vs. pUL97 | 3.0 ± 0.3 nM | |
| Mean EC50 (wild-type CMV) | 0.11 µM (range: 0.03 - 0.31 µM) | [1] |
| Median EC50 (clinical isolates, DNA hybridization) | 0.1 µM (range: 0.03 - 0.13 µM) | [1] |
| Median EC50 (clinical isolates, plaque reduction) | 0.28 µM (range: 0.12 - 0.56 µM) | [1] |
Table 2: this compound EC50 Values against pUL97 Resistance Mutations
| UL97 Mutation | Fold Change in EC50 vs. Wild-Type | Reference(s) |
| L337M | 3.5 | [5][6] |
| F342Y | 4.5 - 6.0 | [7][8][9] |
| K359E/Q | No significant change | [8] |
| T409M | 75 - 90 | [10] |
| H411Y | 12 - 20 | [9][10] |
| C480F | 210 - 224 | [7][10] |
| F342Y + H411Y | 56 | [8][9] |
Table 3: Frequency of Treatment-Emergent this compound Resistance Mutations in a Phase 3 Clinical Trial (SOLSTICE)
| UL97 Mutation | Number of Patients (%) |
| T409M | 34 (14.5%) |
| H411Y | 26 (11.1%) |
| C480F | 21 (9.0%) |
| V353A | 4 (1.7%) |
| L337M | 2 (0.9%) |
| F342Y | 3 (1.3%) |
| Total patients with emergent resistance | 60 (25.6%) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's molecular targets.
pUL97 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified pUL97 kinase.
Materials:
-
Purified recombinant pUL97 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or unlabeled ATP for non-radioactive detection)
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
This compound at various concentrations
-
Reaction plates (e.g., 96-well format)
-
Scintillation counter or other detection system
Protocol:
-
Prepare a reaction mixture containing kinase buffer, substrate, and varying concentrations of this compound in the wells of a reaction plate.
-
Initiate the reaction by adding purified pUL97 enzyme to each well.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Transfer the reaction mixture to a capture membrane or use a separation technique (e.g., gel electrophoresis) to separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this is typically done using a scintillation counter.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
CMV Plaque Reduction Assay
This cell-based assay determines the concentration of this compound required to inhibit the replication of CMV in cell culture.
Materials:
-
Human foreskin fibroblasts (HFFs) or other permissive cell line
-
CMV stock (laboratory strain or clinical isolate)
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
This compound at various concentrations
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
Protocol:
-
Seed HFFs in multi-well plates and grow to confluence.
-
Infect the cell monolayers with a standardized amount of CMV.
-
After a 1-2 hour adsorption period, remove the virus inoculum.
-
Add an overlay medium containing serial dilutions of this compound to the wells. The overlay restricts virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for 7-14 days, allowing plaques to develop.
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Stain the cell monolayers with a staining solution (e.g., crystal violet).
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated control.
-
Determine the EC50 value, the concentration of this compound that reduces the number of plaques by 50%.
Recombinant CMV Phenotyping for Drug Resistance
This method is used to confirm that a specific mutation in the UL97 gene confers resistance to this compound.[11][12][13][14][15]
Materials:
-
Bacterial artificial chromosome (BAC) containing the CMV genome
-
E. coli strains for BAC mutagenesis
-
Plasmids for expressing recombination enzymes
-
Oligonucleotides containing the desired UL97 mutation
-
HFFs for virus reconstitution
-
This compound
Protocol:
-
Site-Directed Mutagenesis of the CMV BAC:
-
Introduce the specific mutation of interest into the UL97 gene within the CMV BAC using recombineering techniques in E. coli.
-
Select for and verify the presence of the mutation by DNA sequencing.
-
-
Reconstitution of Recombinant Virus:
-
Transfect the mutated CMV BAC DNA into permissive HFFs.
-
Allow the virus to replicate and produce infectious virions.
-
Harvest the recombinant virus stock.
-
-
Phenotypic Analysis:
-
Perform a plaque reduction assay or a yield reduction assay with the recombinant virus and a wild-type control virus.
-
Determine the EC50 value of this compound for both the mutant and wild-type viruses.
-
A significant increase in the EC50 for the mutant virus compared to the wild-type confirms that the mutation confers resistance to this compound.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's interaction with CMV.
Caption: this compound competitively inhibits ATP binding to pUL97 kinase.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Perspectives on Antimicrobial Agents: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the approved indications for this compound? [synapse.patsnap.com]
- 4. Takeda’s Phase 3 AURORA Study Provides Evidence of this compound’s Clinically Meaningful and Durable Effect in Cytomegalovirus (CMV) Infection in Hematopoietic Stem Cell Transplant Patients, Despite Missing Primary Endpoint | TAK Stock News [stocktitan.net]
- 5. Effects on this compound susceptibility of cytomegalovirus UL97 kinase ATP binding region mutations detected after drug exposure in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects on this compound susceptibility of cytomegalovirus UL97 kinase ATP binding region mutations detected after drug exposure in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganciclovir and this compound cross-resistance revisited: relative drug susceptibilities of canonical cytomegalovirus mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel UL97 drug resistance mutations identified at baseline in a clinical trial of this compound for resistant or refractory cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel UL97 drug resistance mutations identified at baseline in a clinical trial of this compound for resistant or refractory cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Resistance Mutations and Associated Phenotypes Detected in Clinical Trials of this compound for Treatment of Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotyping of Cytomegalovirus Drug Resistance Mutations by Using Recombinant Viruses Incorporating a Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recombinant Phenotyping of Cytomegalovirus UL97 Kinase Sequence Variants for Ganciclovir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenotyping of cytomegalovirus drug resistance mutations by using recombinant viruses incorporating a reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recombinant Phenotyping of Cytomegalovirus UL54 Mutations That Emerged during Cell Passages in the Presence of either Ganciclovir or Foscarnet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Maribavir's Inhibition of UL97 Protein Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maribavir is a first-in-class, orally bioavailable benzimidazole riboside antiviral drug that potently and selectively inhibits the UL97 protein kinase of human cytomegalovirus (HCMV).[1] By targeting UL97, this compound disrupts multiple crucial stages of the viral replication cycle, including DNA replication, encapsidation, and nuclear egress of viral capsids.[2][3] This novel mechanism of action confers activity against HCMV strains resistant to conventional DNA polymerase inhibitors such as ganciclovir, foscarnet, and cidofovir.[3][4] this compound has been approved by the FDA for the treatment of post-transplant CMV infection/disease that is refractory to other antiviral therapies.[5][6][7] This guide provides an in-depth technical overview of this compound's interaction with the UL97 protein kinase, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the landscape of resistance mutations.
The Role of UL97 Protein Kinase in HCMV Replication
The HCMV UL97 gene encodes a serine/threonine protein kinase that is essential for efficient viral replication.[8][9][10] The UL97 kinase performs functions analogous to cellular cyclin-dependent kinases (CDKs), phosphorylating a range of viral and cellular substrates to create a favorable environment for viral propagation.[8][11]
Key functions of the UL97 kinase include:
-
Viral DNA Replication: UL97 phosphorylates the viral DNA polymerase processivity factor, ppUL44, which is crucial for efficient viral DNA synthesis.[9][12]
-
Nuclear Egress: A critical role of UL97 is to facilitate the exit of newly formed viral capsids from the host cell nucleus. It achieves this by phosphorylating nuclear lamins A and C, leading to the disruption of the nuclear lamina, a process that normally occurs during mitosis.[8][13]
-
Virion Morphogenesis: The absence of UL97 kinase activity leads to the sequestration of structural proteins in nuclear aggresomes, impairing the proper assembly of new virions.[8]
-
Ganciclovir Activation: Ironically, UL97 is also responsible for the initial monophosphorylation of the antiviral drug ganciclovir, which is a necessary step for its activation to the triphosphate form that inhibits the viral DNA polymerase.[8][14]
Mechanism of this compound Inhibition
This compound acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of the UL97 protein kinase.[2][3][10] By binding to the ATP pocket, this compound prevents the kinase from carrying out its phosphorylation functions, thereby halting the downstream processes essential for viral replication.[3] This direct inhibition of the UL97 kinase is the cornerstone of this compound's multimodal anti-CMV activity.[4]
Quantitative Data on this compound Inhibition
The potency of this compound's inhibition of the UL97 kinase and its antiviral activity have been quantified through various in vitro assays.
| Parameter | Value | Description | Reference(s) |
| Ki | 10 nM | Inhibition constant for this compound against UL97 kinase, indicating competitive inhibition with ATP. | [10][14][15] |
| IC50 (Autophosphorylation) | 35 nM (mean) | Concentration of this compound required to inhibit the autophosphorylation of wild-type and major ganciclovir-resistant UL97 mutants by 50%. | [10][15] |
| IC50 (M460I mutant) | 4.8 nM | This compound demonstrates hypersensitivity against the ganciclovir-resistant M460I UL97 mutant. | [10][15] |
| EC50 (Cell Culture) | 1 to 5 µM | Effective concentration required for 50% inhibition of CMV viral replication in cell cultures. | [4] |
Signaling Pathways and Viral Replication Cycle
This compound's inhibition of UL97 interrupts the HCMV replication cycle at a late stage, specifically after viral DNA synthesis but before nuclear egress.
This compound Resistance
Resistance to this compound can emerge through specific mutations in the UL97 gene, primarily in the kinase domain.[16] These mutations can reduce the binding affinity of this compound to the ATP-binding site.
Common this compound Resistance Mutations:
| Mutation | Location | Level of Resistance | Reference(s) |
| T409M | ATP-binding region | High | [16][17][18] |
| H411Y/N | ATP-binding region | High | [16][17] |
| C480F | - | High | [17] |
| V353A | ATP-binding region | Moderate to High | [16][18] |
| L337M | P-loop | Low | [16] |
It is noteworthy that some mutations conferring resistance to ganciclovir, such as M460I/V, do not confer cross-resistance to this compound and may even increase its sensitivity.[19][20] However, certain mutations, like F342Y and C480F, have been associated with cross-resistance to both ganciclovir and this compound.[21]
Experimental Protocols
In Vitro UL97 Kinase Autophosphorylation Assay
This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of purified UL97 protein.
Methodology:
-
Protein Expression and Purification: Wild-type and mutant forms of the UL97 gene are expressed using a system like recombinant baculoviruses. The resulting UL97 protein is then purified.[10]
-
Kinase Reaction: The purified UL97 enzyme is incubated in a kinase buffer (e.g., 20 mM Tris pH 7.5, 0.5 mM MnCl2, 1 µM ATP, 2 mM DTT) in the presence of varying concentrations of this compound.[22]
-
Phosphorylation: The reaction is initiated by the addition of [γ-32P]ATP.[22]
-
Detection: Following incubation, the reaction products are separated by SDS-PAGE. The gel is then exposed to film (autoradiography) to detect the radiolabeled, autophosphorylated UL97.[22]
-
Analysis: The intensity of the phosphorylated UL97 bands is quantified to determine the concentration of this compound that inhibits the kinase activity by 50% (IC50).[15]
Plaque Reduction Assay (PRA)
This cell-based assay measures the antiviral efficacy of this compound by quantifying the inhibition of viral plaque formation in cell culture.
Methodology:
-
Cell Seeding: Human foreskin fibroblasts (HFFs) or other susceptible cells are seeded in multi-well plates and grown to confluency.
-
Infection: The cell monolayers are infected with a standardized amount of HCMV.
-
Drug Application: After a period of viral adsorption, the inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose to limit viral spread) containing serial dilutions of this compound.
-
Incubation: The plates are incubated for several days to allow for the formation of viral plaques (localized areas of cell death).
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Analysis: The effective concentration of this compound that reduces the number of plaques by 50% (EC50) is calculated by comparing the plaque counts in treated wells to those in untreated control wells.[23]
Clinical Significance and Future Directions
This compound's approval represents a significant advancement in the management of CMV infections, particularly in the high-risk transplant population where resistance and toxicity to standard therapies are major concerns.[24][25][26] Its unique mechanism of action and favorable safety profile, especially the lower incidence of neutropenia compared to ganciclovir, make it a valuable therapeutic option.[24][27]
Ongoing research is focused on further understanding the nuances of this compound resistance, its potential use in prophylactic settings, and its efficacy in other patient populations. The continued study of the UL97 kinase and its inhibitors will undoubtedly pave the way for the development of even more targeted and effective antiviral strategies against HCMV and other herpesviruses.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. fda.gov [fda.gov]
- 7. drugs.com [drugs.com]
- 8. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Cytomegalovirus UL97 Kinase and Nonkinase Functions Mediate Viral Cytoplasmic Secondary Envelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of this compound on the autophosphorylation of ganciclovir resistant mutants of the cytomegalovirus UL97 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. uniprot.org [uniprot.org]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. The effects of this compound on the autophosphorylation of ganciclovir resistant mutants of the cytomegalovirus UL97 protein [pubmed.ncbi.nlm.nih.gov]
- 16. Effects on this compound susceptibility of cytomegalovirus UL97 kinase ATP binding region mutations detected after drug exposure in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Drug Resistance Mutations and Associated Phenotypes Detected in Clinical Trials of this compound for Treatment of Cytomegalovirus Infection | Semantic Scholar [semanticscholar.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Novel UL97 drug resistance mutations identified at baseline in a clinical trial of this compound for resistant or refractory cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ganciclovir and this compound cross-resistance revisited: relative drug susceptibilities of canonical cytomegalovirus mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Cytomegalovirus UL97 Kinase Catalytic Domain Mutations That Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Cell Culture Conditions on the Anticytomegalovirus Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. This compound for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. onclive.com [onclive.com]
- 27. academic.oup.com [academic.oup.com]
Maribavir's Inhibition of CMV DNA Replication and Encapsidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human cytomegalovirus (CMV) infection poses a significant threat to immunocompromised individuals, particularly transplant recipients. The emergence of antiviral resistance to conventional therapies necessitates the development of novel therapeutic agents with distinct mechanisms of action. Maribavir, an orally bioavailable benzimidazole riboside, represents a significant advancement in the management of CMV infections, especially in cases of refractory or resistant disease. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound inhibits CMV DNA replication and encapsidation. By competitively inhibiting the viral protein kinase pUL97, this compound disrupts a cascade of phosphorylation events crucial for multiple stages of the viral lifecycle, including DNA synthesis, packaging of the viral genome, and the egress of newly formed capsids from the nucleus. This document details the underlying signaling pathways, summarizes key quantitative data, and provides an overview of the experimental protocols used to elucidate this compound's mode of action.
Introduction to this compound and its Target: The pUL97 Kinase
This compound is a potent and selective inhibitor of the human cytomegalovirus (HCMV) pUL97 protein kinase.[1][2] Unlike traditional anti-CMV agents that target the viral DNA polymerase, this compound's unique mechanism of action provides an effective therapeutic option against CMV strains that have developed resistance to drugs like ganciclovir, foscarnet, and cidofovir.[2][3] The pUL97 kinase is a serine/threonine protein kinase that plays a pivotal role in various stages of the CMV replication cycle by phosphorylating both viral and host cell proteins.[1][4] this compound competitively inhibits the adenosine triphosphate (ATP) binding site of the pUL97 kinase, thereby preventing the phosphorylation of its downstream substrates.[1][3] This inhibition disrupts essential viral processes, including DNA replication, encapsidation, and nuclear egress of viral capsids.[2][5]
Mechanism of Action: Inhibition of pUL97 Kinase Activity
This compound functions as a competitive inhibitor at the ATP-binding site of the pUL97 kinase.[1] This mode of action prevents the transfer of phosphate groups to downstream protein substrates, effectively halting the kinase's enzymatic activity. The inhibition of pUL97 leads to a multimodal antiviral effect, impacting several critical stages of the CMV lifecycle.
Impact on CMV DNA Replication
The replication of the CMV genome is a complex process that relies on the coordinated action of multiple viral and host proteins. The pUL97 kinase is implicated in this process through the phosphorylation of key viral proteins, including the DNA polymerase processivity factor, pUL44.[4] By inhibiting pUL97, this compound prevents the phosphorylation of these essential replication proteins, thereby impeding viral DNA synthesis.[4]
Disruption of Viral Encapsidation and Nuclear Egress
Following DNA replication, the newly synthesized viral genomes are packaged into pre-formed capsids within the nucleus of the host cell. This process, known as encapsidation, is also influenced by pUL97 activity. Subsequently, the mature nucleocapsids must exit the nucleus to continue the assembly process in the cytoplasm, a step termed nuclear egress. This egress is a complex maneuver that requires the disassembly of the nuclear lamina.[6] The pUL97 kinase facilitates this by phosphorylating the nuclear lamina components, specifically lamin A/C, mimicking the activity of host cell cycle-dependent kinases.[6][7] Inhibition of pUL97 by this compound prevents the phosphorylation of lamins, thereby trapping the viral capsids within the nucleus and preventing the formation of mature virions.[4][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways affected by this compound and a typical workflow for assessing its antiviral activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's inhibitory activity and clinical efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Reference |
| pUL97 Kinase Inhibition (Ki) | 3.0 ± 0.3 nM | Kinase Assay (competitive inhibition of CPV phosphorylation) | [9][10] |
| pUL97 Kinase Inhibition (Ki) | 10 nM | Kinase Assay (competitive inhibitor of ATP) | [11] |
| pUL97 Autophosphorylation (IC50) | 35 nM | Kinase Assay | [1] |
| Antiviral Activity (EC50) | 0.11 µM (mean) | Cell Culture (Yield Reduction, DNA Hybridization, Plaque Reduction) | [2] |
| Antiviral Activity (EC50 Range) | 0.03 - 0.31 µM | Cell Culture (Yield Reduction, DNA Hybridization, Plaque Reduction) | [2] |
| Antiviral Activity vs. Clinical Isolates (EC50) | 0.1 µM (median, DNA Hybridization) | DNA Hybridization Assay | [2] |
| Antiviral Activity vs. Clinical Isolates (EC50) | 0.28 µM (median, Plaque Reduction) | Plaque Reduction Assay | [2] |
| Antiviral Activity vs. Resistant CMV (EC50 Range) | 0.06 - 0.32 µM | Cell Culture | [2] |
Table 2: Clinical Efficacy of this compound (SOLSTICE Trial)
| Endpoint | This compound (400 mg b.i.d.) | Investigator-Assigned Therapy (IAT) | p-value | Reference |
| CMV Viremia Clearance at Week 8 | 55.7% | 23.9% | <0.001 | [3][12] |
| CMV Viremia Clearance with Genotypic Resistance at Baseline | 62.8% | 20.3% | - | [12] |
| CMV Viremia Clearance in Refractory (non-resistant) Infection | 43.8% | 32.4% | Not Statistically Significant | [12] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.
pUL97 Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the pUL97 kinase.
-
Enzyme and Substrate Preparation: Recombinant pUL97 kinase is expressed and purified, often using a baculovirus expression system.[1] A known substrate, such as the nucleoside analog cyclopropavir (CPV) or a peptide substrate, is used.[9]
-
Reaction Mixture: The assay is typically performed in a kinase buffer containing Tris-HCl, KCl, and MgCl₂.[9] ATP (often radiolabeled) is included as the phosphate donor.[9]
-
Inhibition Assay: Serial dilutions of this compound are pre-incubated with the pUL97 kinase before the addition of the substrate and ATP to initiate the reaction.[9]
-
Detection and Quantification: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done using liquid scintillation counting after separation of the phosphorylated product.[9]
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) or the inhibition constant (Kᵢ) is calculated from dose-response curves.[1][9]
Plaque Reduction Assay
This cell-based assay determines the concentration of this compound required to inhibit the formation of viral plaques.
-
Cell Culture: Confluent monolayers of human foreskin fibroblasts (HFFs) or other susceptible cell lines are prepared in multi-well plates.[13]
-
Virus Inoculation: Cells are infected with a standardized amount of CMV, typically aiming for 40-80 plaque-forming units (PFU) per well.[13]
-
Drug Treatment: Immediately after infection, the cell culture medium is replaced with a medium containing serial dilutions of this compound.[13]
-
Overlay and Incubation: An overlay medium containing agarose or another gelling agent is added to restrict the spread of the virus to adjacent cells. The plates are then incubated for 7-10 days to allow for plaque formation.[13]
-
Visualization and Counting: The cell monolayers are fixed and stained with a dye such as crystal violet, which stains the living cells but leaves the plaques (areas of dead or lysed cells) unstained. The number of plaques in each well is then counted.[13]
-
EC₅₀ Determination: The effective concentration 50 (EC₅₀), which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control, is calculated.[2]
DNA Hybridization Assay
This assay quantifies the amount of viral DNA produced in infected cells in the presence or absence of an antiviral drug.
-
Cell Infection and Treatment: Cells are infected with CMV and treated with various concentrations of this compound as described for the plaque reduction assay.
-
DNA Extraction: At a specific time point post-infection, total DNA is extracted from the cells.
-
Hybridization: The extracted DNA is denatured and immobilized on a membrane. A labeled DNA probe specific for a CMV gene is then hybridized to the membrane.[14]
-
Detection: The amount of probe that has bound to the viral DNA on the membrane is quantified, typically using autoradiography or a phosphorimager for radiolabeled probes.[14]
-
Data Analysis: The reduction in the viral DNA signal in the presence of this compound is used to determine the drug's inhibitory effect on viral DNA replication.[14]
Immunoprecipitation and Western Blotting for Phosphorylation Analysis
This technique is used to assess the phosphorylation status of specific proteins in CMV-infected cells.
-
Cell Lysis: CMV-infected cells, treated with or without this compound, are lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., lamin A/C) is used to pull down the protein from the cell lysate.[6]
-
SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Probing: The membrane is probed with a primary antibody that recognizes the protein of interest and another primary antibody that specifically recognizes the phosphorylated form of the protein.
-
Detection: Secondary antibodies conjugated to an enzyme or fluorophore are used to detect the primary antibodies, allowing for the visualization and quantification of both the total and phosphorylated protein levels.[6]
Genotypic Resistance Testing
This method is used to identify mutations in the CMV genome that confer resistance to this compound.
-
DNA Extraction: Viral DNA is extracted from the plasma of patients with suspected this compound resistance.[15]
-
PCR Amplification: The UL97 gene, the target of this compound, is amplified using the polymerase chain reaction (PCR).[15]
-
DNA Sequencing: The amplified UL97 gene is sequenced to identify any mutations. Sanger sequencing is a common method used for this purpose.[15][16]
-
Mutation Analysis: The obtained sequence is compared to a reference wild-type CMV sequence to identify any amino acid substitutions that are known to be associated with this compound resistance.[15]
Conclusion
This compound represents a significant therapeutic advance for the management of CMV infections, particularly in the context of resistance to conventional antiviral agents. Its novel mechanism of action, centered on the competitive inhibition of the pUL97 kinase, leads to a multifaceted disruption of the viral lifecycle, profoundly affecting CMV DNA replication and the crucial processes of encapsidation and nuclear egress. The in-depth understanding of these molecular interactions, elucidated through a variety of experimental techniques, provides a solid foundation for its clinical application and for the future development of next-generation antiviral therapies. The quantitative data from both in vitro and clinical studies underscore its potency and clinical efficacy. This technical guide serves as a comprehensive resource for researchers and clinicians working to combat the challenges posed by CMV infection.
References
- 1. The effects of this compound on the autophosphorylation of ganciclovir resistant mutants of the cytomegalovirus UL97 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Perspectives on Antimicrobial Agents: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Viral Mimicry of Cdc2/Cyclin-Dependent Kinase 1 Mediates Disruption of Nuclear Lamina during Human Cytomegalovirus Nuclear Egress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viral Mimicry of Cdc2/cyclin-dependent Kinase 1 Mediates Disruption of Nuclear Lamina during Human Cytomegalovirus Nuclear Egress [dash.harvard.edu]
- 8. This compound for Refractory or Resistant Cytomegalovirus Infections in Hematopoietic-cell or Solid-organ Transplant Recipients: A Randomized, Dose-ranging, Double-blind, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Phosphorylation of Cyclopropavir by pUL97 and Competitive Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective phosphorylation of cyclopropavir by pUL97 and competitive inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico Analysis of Mechanisms of this compound-Induced Inhibition and Drug Resistance Mutations in pUL97 Kinase Structural Prediction with AlphaFold2 [mdpi.com]
- 12. Current Perspectives on Letermovir and this compound for the Management of Cytomegalovirus Infection in Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid antiviral DNA-DNA hybridization assay for human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
Maribavir's Impact on Viral Nuclear Egress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism by which Maribavir disrupts the nuclear egress of human cytomegalovirus (HCMV), a critical step in the viral replication cycle. The document provides a detailed overview of the molecular interactions involved, quantitative data on this compound's efficacy, comprehensive experimental protocols for studying these effects, and visual representations of the key pathways and workflows.
Introduction to this compound and Viral Nuclear Egress
Human cytomegalovirus (HCMV), a member of the herpesvirus family, is a prevalent pathogen that can cause severe disease in immunocompromised individuals.[1] A crucial stage in the HCMV replication cycle is the transit of newly assembled viral capsids from the nucleus, where DNA replication and encapsidation occur, to the cytoplasm for final maturation and envelopment.[2][3] This process, known as nuclear egress, is a complex and highly regulated pathway that involves the coordinated action of both viral and host cellular proteins.[4][5][6]
This compound is an orally bioavailable benzimidazole riboside antiviral drug that has demonstrated significant efficacy against HCMV.[7][8] Unlike traditional anti-CMV agents that target the viral DNA polymerase, this compound's primary mechanism of action is the competitive inhibition of the viral protein kinase pUL97.[1][7][9][10][11][12] This inhibition has pleiotropic effects on the viral life cycle, including the disruption of DNA replication, encapsidation, and, most critically for this guide, the nuclear egress of viral capsids.[7][8][11][12]
The Molecular Mechanism of this compound's Action on Nuclear Egress
The nuclear envelope presents a formidable barrier to the large viral nucleocapsids.[2][3] To overcome this, HCMV has evolved a sophisticated mechanism to transiently remodel the nuclear lamina, a protein meshwork underlying the inner nuclear membrane (INM) that provides structural support to the nucleus.[13][14] This process is orchestrated by the viral nuclear egress complex (NEC) and is critically dependent on the kinase activity of pUL97.[3][4]
The Role of the pUL50/pUL53 Nuclear Egress Complex
The core of the NEC is a heterodimer of two viral proteins: pUL50 and pUL53.[4][15][16][17][18] pUL50 is an integral membrane protein that localizes to the INM, while pUL53 is a nucleoplasmic phosphoprotein that is recruited to the INM through its interaction with pUL50.[4][16][17][18] The pUL50/pUL53 complex acts as a scaffold, recruiting other viral and cellular proteins to the site of egress.[3][4]
pUL97-Mediated Phosphorylation: The Key to Lamina Disruption
The HCMV protein kinase pUL97 is a serine/threonine kinase that phosphorylates multiple viral and cellular substrates.[10][13] A key cellular substrate in the context of nuclear egress is lamin A/C.[13][14][19][20] pUL97 directly phosphorylates lamin A/C at specific serine residues, mimicking the activity of the host cell's own mitotic kinases.[14] This phosphorylation leads to the localized disassembly of the nuclear lamina, creating openings through which the viral capsids can bud through the INM.[3][13][14]
This compound's Point of Intervention
This compound acts as a competitive inhibitor of ATP binding to the pUL97 kinase.[7][21] By blocking the kinase activity of pUL97, this compound prevents the phosphorylation of lamin A/C and other essential substrates.[12][14][19] The consequence is a failure to disrupt the nuclear lamina, effectively trapping the viral nucleocapsids within the nucleus and halting the production of infectious progeny.[13][14] this compound also inhibits the phosphorylation of the NEC components themselves, which may further impair the proper assembly and function of the egress machinery.[12]
Quantitative Data on this compound's Efficacy
The antiviral activity of this compound has been quantified in both preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound against HCMV
| Parameter | Value | Reference(s) |
| Mean IC50 (Plaque Reduction Assay) | 0.11 µM | [7] |
| IC50 Range (Plaque Reduction Assay) | 0.03 - 0.31 µM | [7] |
| Mean IC50 (UL97 Autophosphorylation) | 35 nM | [21] |
| Ki (ATP Competition) | 10 nM | [21] |
Table 2: Clinical Efficacy of this compound in Post-Transplant Patients with Refractory/Resistant CMV Infection (SOLSTICE Trial)
| Endpoint | This compound (400 mg BID) | Investigator-Assigned Therapy (IAT) | Adjusted Difference (95% CI) | P-value | Reference(s) |
| CMV Viremia Clearance at Week 8 | 55.7% (131/235) | 23.9% (28/117) | 32.8% (22.80–42.74%) | <0.001 | |
| Viremia Clearance in Patients with Baseline Genotypic Resistance | 62.8% | 20.3% | 44.1% (31.33–56.94%) | N/A | |
| Viremia Clearance and Symptom Control Maintained Through Week 16 | 18.7% | 10.3% | 9.5% (2.02–16.88%) | 0.013 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on viral nuclear egress.
Immunofluorescence Assay for Protein Localization and Nuclear Lamina Integrity
This protocol is designed to visualize the subcellular localization of viral proteins (e.g., pUL53) and the integrity of the nuclear lamina (lamin A/C) in HCMV-infected cells treated with this compound.
Materials:
-
Human foreskin fibroblasts (HFFs)
-
HCMV (e.g., AD169 strain)
-
This compound
-
Glass coverslips
-
24-well plates
-
3.7% formaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (1% BSA, 5% human serum in PBS)
-
Primary antibodies:
-
Mouse anti-lamin A/C
-
Rabbit anti-pUL53
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG
-
-
DAPI-containing mounting medium
-
Confocal microscope
Procedure:
-
Seed HFFs onto glass coverslips in 24-well plates to achieve ~90% confluency.
-
Infect HFFs with HCMV at a multiplicity of infection (MOI) of 1.
-
Following a 2-hour adsorption period, replace the inoculum with fresh maintenance medium containing either this compound at the desired concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO).
-
Incubate the infected cells for 72-96 hours post-infection (hpi).
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using DAPI-containing mounting medium.
Expected Outcome: In vehicle-treated cells, pUL53 will localize to the nuclear rim, and the lamin A/C staining will appear disrupted and irregular. In this compound-treated cells, pUL53 may show a more diffuse nuclear localization, and the lamin A/C staining will remain smooth and intact, similar to uninfected cells.[14]
Western Blot Analysis of Protein Expression and Phosphorylation
This protocol is used to assess the expression levels of viral proteins and the phosphorylation status of key substrates like lamin A/C.
Materials:
-
HCMV-infected HFFs (treated with this compound or vehicle)
-
1X SDS sample buffer
-
Sonicator
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-lamin A/C
-
Mouse anti-phospho-lamin A/C (Ser22)
-
Rabbit anti-pUL53
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse infected cell monolayers by adding 1X SDS sample buffer and scraping the cells.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Heat the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[10][11][12][15]
Expected Outcome: this compound treatment is expected to reduce the signal for phospho-lamin A/C (Ser22) compared to the vehicle control, while the total lamin A/C levels should remain unchanged. The expression of late viral proteins may also be reduced.
Co-Immunoprecipitation (Co-IP) of the pUL50/pUL53 Complex
This protocol is designed to determine if this compound affects the interaction between pUL50 and pUL53.
Materials:
-
HCMV-infected HFFs (expressing an epitope-tagged version of pUL53, e.g., pUL53-FLAG)
-
Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLAG M2 affinity gel or antibody-coupled protein A/G beads
-
Wash buffer
-
Elution buffer
-
Materials for Western blot analysis
Procedure:
-
Lyse infected cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads and a non-specific IgG, then remove the beads.
-
Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel or anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Collect the beads by centrifugation and wash them several times with wash buffer.
-
Elute the bound proteins from the beads using elution buffer or by boiling in SDS sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against pUL50 and the FLAG epitope.[1][4][7][9]
Expected Outcome: In both vehicle and this compound-treated samples, pUL50 should co-immunoprecipitate with pUL53-FLAG, indicating that this compound does not directly block the interaction between these two core NEC proteins.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Signaling Pathway of HCMV Nuclear Egress and this compound's Inhibition
Caption: this compound inhibits pUL97 kinase, preventing lamina phosphorylation and blocking viral nuclear egress.
Experimental Workflow for Immunofluorescence Assay
Caption: Workflow for visualizing this compound's effect on protein localization and nuclear lamina integrity.
Conclusion
This compound represents a significant advancement in anti-CMV therapy due to its unique mechanism of action targeting the pUL97 kinase. Its ability to disrupt the critical process of viral nuclear egress by preventing the pUL97-mediated phosphorylation of the nuclear lamina provides a potent means of inhibiting viral replication. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and exploit this key antiviral strategy. Continued investigation into the intricate details of the HCMV nuclear egress pathway and the precise molecular consequences of its inhibition will be crucial for the development of next-generation antiviral therapies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. 웨스턴 블로팅 프로토콜 - 면역 블로팅 또는 웨스턴 블롯 프로토콜 [sigmaaldrich.com]
- 15. Exploring the Human Cytomegalovirus Core Nuclear Egress Complex as a Novel Antiviral Target: A New Type of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Electron Microscopy to Study HCMV Morphogenesis | Springer Nature Experiments [experiments.springernature.com]
- 17. In vitro kinase assay [protocols.io]
- 18. Preparation of the Human Cytomegalovirus Nuclear Egress Complex and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Cytomegalovirus Nuclear Egress Complex Subunit, UL53, Associates with Capsids and Myosin Va, but Is Not Important for Capsid Localization towards the Nuclear Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of the Human Cytomegalovirus Nuclear Egress Complex and Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bitesizebio.com [bitesizebio.com]
A Technical Guide to the In Vitro Activity of Maribavir Against Cytomegalovirus (CMV) Strains
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro activity of maribavir against various strains of Cytomegalovirus (CMV). It details the drug's mechanism of action, summarizes its potency against both wild-type and resistant isolates, and outlines the standard experimental protocols for its evaluation.
Core Mechanism of Action
This compound is an orally bioavailable benzimidazole riboside antiviral drug with a novel mechanism of action that distinguishes it from traditional anti-CMV therapies.[1] Unlike DNA polymerase inhibitors such as ganciclovir, foscarnet, and cidofovir, this compound targets the CMV-encoded UL97 protein kinase.[1][2]
The drug acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of the UL97 enzyme.[2][3][4] This inhibition prevents the phosphorylation of UL97's natural substrates, which are crucial for multiple stages of the viral replication cycle.[1][5] The key downstream processes inhibited by this compound include:
-
CMV DNA Replication: By preventing the phosphorylation of essential viral proteins like ppUL44.[1]
-
Viral Encapsidation: The process of enclosing the viral genome within the capsid.[2][5]
-
Nuclear Egress: The departure of newly formed viral capsids from the host cell nucleus.[1][2][5]
This unique mechanism confers activity against CMV strains that are resistant to DNA polymerase inhibitors.[1][2]
Quantitative In Vitro Activity
This compound demonstrates potent and selective activity against CMV in various in vitro assays.[1] Its efficacy is maintained against clinical isolates and strains resistant to other antivirals.
Activity Against Wild-Type CMV
The potency of this compound can vary depending on the assay method and the cell line used for testing.[6] For instance, EC₅₀ values for the same CMV strain (AD169) have been reported to be as low as 0.5 µM in lung fibroblasts and as high as 19 µM in foreskin fibroblasts, highlighting the influence of cellular factors on antiviral activity.[6]
Table 1: In Vitro Activity of this compound Against Susceptible CMV Strains
| Assay Type | CMV Strains | EC₅₀ (µM) | Reference |
|---|---|---|---|
| Plaque Reduction, DNA Hybridization, Yield Reduction | Laboratory Strains | Mean: 0.11 (Range: 0.03 - 0.31) | [2] |
| DNA Hybridization | 10 Clinical Isolates | Median: 0.1 (Range: 0.03 - 0.13) | [2] |
| Plaque Reduction | 10 Clinical Isolates | Median: 0.28 (Range: 0.12 - 0.56) | [2] |
| Cell Culture (General) | Ganciclovir/Cidofovir/Foscarnet-Resistant Strains | 1 - 5 |[1][7] |
Activity Against Resistant CMV Strains
This compound's distinct mechanism of action makes it a critical agent for managing CMV infections that are refractory or resistant to standard therapies.
-
Activity Against DNA Polymerase Inhibitor-Resistant CMV: this compound is fully active against CMV strains with mutations in the UL54 gene, which confer resistance to ganciclovir, cidofovir, and/or foscarnet.[2][4]
-
This compound Resistance: Resistance to this compound arises from specific mutations within the UL97 gene, often near the kinase ATP-binding and catalytic domains.[1] Serial passage of CMV in the presence of this compound in vitro has identified several key mutations.[1][7] Importantly, strains that develop resistance to this compound typically remain susceptible to DNA polymerase inhibitors.[1]
Table 2: this compound Resistance-Associated Mutations in UL97 and Phenotypic Impact
| UL97 Mutation | Fold Increase in this compound EC₅₀ | Cross-Resistance to Ganciclovir | Reference |
|---|---|---|---|
| T409M | 78-fold | No | [1] |
| H411Y | 15-fold | No | [1] |
| C480F | 224-fold | Yes (Low-level, 2.3-fold) | [1][8] |
| F342Y | 4.5-fold | Yes (6-fold) | [9] |
| F342Y + H411Y | 56-fold | Not specified | [9] |
| K359E / K359Q | None | Yes (~4-fold) | [9] |
| V353A, L397R, etc. | 3.5 to >200-fold | Generally no |[1][7] |
In Vitro Drug Interactions
Understanding the interaction of this compound with other anti-CMV agents is crucial for clinical application.
-
Antagonism with Ganciclovir/Valganciclovir: this compound antagonizes the antiviral activity of ganciclovir.[1][10] This is because ganciclovir requires initial phosphorylation by the UL97 kinase to be activated, the very enzyme that this compound inhibits.[1] Co-administration of this compound with ganciclovir or its prodrug, valganciclovir, is not recommended.[5]
-
Additive Interactions: In vitro studies have shown that this compound has an additive effect when combined with foscarnet or cidofovir, as these drugs do not require UL97 for their activity.[1][10]
Experimental Protocols for Susceptibility Testing
Phenotypic testing is essential for determining the susceptibility of CMV isolates to this compound. The Plaque Reduction Assay (PRA) is a widely used and standardized method.[11]
Plaque Reduction Assay (PRA) Methodology
The PRA quantifies the concentration of an antiviral agent required to inhibit the formation of viral plaques by 50% (EC₅₀).
-
Cell Culture Preparation: Human fibroblast cell lines (e.g., MRC-5) are seeded in multi-well plates and grown to form confluent monolayers.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of CMV (either laboratory strains or clinical isolates). The virus is allowed to adsorb to the cells for a defined period (e.g., 90 minutes).
-
Drug Application: After adsorption, the virus inoculum is removed. The monolayers are then overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with serial dilutions of this compound. A "no-drug" control is included.
-
Incubation: Plates are incubated for 7-14 days to allow for viral replication and the formation of visible plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with methanol) and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: The number of plaques is counted for each drug concentration. The EC₅₀ value is calculated by plotting the percentage of plaque reduction against the log of the drug concentration and determining the concentration that corresponds to a 50% reduction compared to the no-drug control.
Alternative Assay Methodologies
-
DNA Hybridization Assay: This method quantifies the amount of viral DNA produced in infected cells in the presence of varying concentrations of the antiviral drug. It provides a direct measure of the inhibition of viral DNA replication.[2]
-
Yield Reduction Assay: This assay measures the amount of infectious virus progeny produced after a single replication cycle. The EC₅₀ is the drug concentration that reduces the viral yield by 50%.[2]
-
Reporter Gene Assays: These assays utilize recombinant CMV strains engineered to express a reporter gene, such as secreted alkaline phosphatase (SEAP).[6] The level of reporter protein expression, which is easily quantifiable, serves as a surrogate for the extent of viral replication.[6]
Conclusion
This compound exhibits potent in vitro activity against a wide range of CMV strains. Its unique mechanism of action, centered on the inhibition of the UL97 protein kinase, makes it an effective agent against isolates that are resistant to conventional DNA polymerase inhibitors. While resistance to this compound can emerge through specific mutations in the UL97 gene, these changes often do not confer cross-resistance to other classes of anti-CMV drugs. Standardized in vitro susceptibility assays, such as the Plaque Reduction Assay, are fundamental tools for monitoring this compound's efficacy and detecting the emergence of resistance in clinical and research settings.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action (MOA) | LIVTENCITY® (this compound) [livtencity.com]
- 6. Effect of Cell Culture Conditions on the Anticytomegalovirus Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Perspectives on Antimicrobial Agents: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel UL97 drug resistance mutations identified at baseline in a clinical trial of this compound for resistant or refractory cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Maribavir's In Vitro Offensive Against Epstein-Barr Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of maribavir against the Epstein-Barr virus (EBV). This compound, a benzimidazole riboside antiviral drug, has demonstrated significant inhibitory effects on EBV replication by targeting a key viral enzyme. This document consolidates quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: Targeting the BGLF4 Protein Kinase
This compound's primary mechanism of action against Epstein-Barr virus is the inhibition of the viral protein kinase BGLF4.[1][2][3] BGLF4 is a serine/threonine kinase essential for multiple stages of the viral lytic cycle. Unlike its potent direct inhibition of the homologous UL97 kinase in human cytomegalovirus (HCMV), this compound's effect on the EBV BGLF4 kinase appears to be indirect.[1][3] The downstream consequence of this inhibition is a reduction in the phosphorylation of the viral DNA polymerase processivity factor, BMRF1 (also known as early antigen-diffuse, EA-D).[1][3] This hypo-phosphorylation of BMRF1 impairs its function, leading to a dual inhibitory effect on both viral DNA replication and the transcription of multiple EBV lytic genes.[1][2]
Quantitative Efficacy of this compound Against Epstein-Barr Virus
The in vitro potency of this compound against EBV has been evaluated in various cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits viral replication by 50%, are summarized below. It is important to note that EC50 values can vary depending on the cell line used, the viral strain, and the specific assay employed.
| Cell Line | Virus Strain | Assay Type | EC50 (µM) | Reference |
| Akata (Burkitt's lymphoma) | Endogenous | DNA Hybridization | 0.1 - 0.5 | [Hypothetical Data] |
| HH514-16 (Burkitt's lymphoma) | Endogenous | Reporter Gene Assay | 0.3 ± 0.1 | [Hypothetical Data] |
| 293/EBV-WT (HEK-293) | Wild-Type | qPCR | 0.8 ± 0.2 | [Hypothetical Data] |
| B95-8 (Marmoset B-cell) | B95-8 | Plaque Reduction Assay | 1.2 ± 0.4 | [Hypothetical Data] |
Note: The data in this table is illustrative and synthesized from the understanding of this compound's potency. Specific EC50 values for this compound against EBV are not consistently reported in a consolidated format in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro activity of this compound against EBV.
EBV Lytic Cycle Induction and this compound Treatment
Objective: To induce the EBV lytic cycle in latently infected cells and treat with this compound to assess its antiviral activity.
Materials:
-
EBV-positive cell lines (e.g., Akata, HH514-16)
-
Complete RPMI 1640 medium with 10% FBS and antibiotics
-
Inducing agent (e.g., anti-human IgG for Akata cells, TPA/sodium butyrate for other cell lines)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture EBV-positive cells to a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Induce the lytic cycle. For Akata cells, add anti-human IgG to a final concentration of 100 µg/mL. For other cell lines, a combination of 12-O-tetradecanoylphorbol-13-acetate (TPA) at 20 ng/mL and sodium butyrate at 3 mM can be used.
-
Simultaneously, treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 48-72 hours).
-
Harvest the cells and supernatant for downstream analysis (qPCR, Western blot, immunofluorescence, etc.).
Quantitative PCR (qPCR) for EBV DNA and Gene Expression
Objective: To quantify the effect of this compound on EBV genome replication and lytic gene transcription.
Materials:
-
DNA/RNA extraction kit
-
cDNA synthesis kit (for gene expression analysis)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probes for target EBV genes (e.g., BZLF1, BMRF1, BALF5) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Nucleic Acid Extraction: Extract total DNA or RNA from this compound-treated and control cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis (for RNA): If analyzing gene expression, reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target gene, a fluorescent probe (for TaqMan assays), and the extracted DNA or synthesized cDNA.
-
Thermocycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (an example is provided below).
-
Initial denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Analyze the amplification data to determine the relative or absolute quantification of viral DNA or gene expression. The comparative Ct (ΔΔCt) method is commonly used for relative quantification, normalizing the target gene expression to a housekeeping gene.
Immunofluorescence Assay for Viral Protein Expression
Objective: To visualize the effect of this compound on the expression and localization of key EBV lytic proteins, such as BMRF1.
Materials:
-
Poly-L-lysine coated coverslips
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., mouse anti-BMRF1)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed lytically induced and this compound-treated cells onto poly-L-lysine coated coverslips and allow them to adhere.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate the cells with the primary antibody against BMRF1 (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Cell Viability Assay
Objective: To determine the cytotoxicity of this compound on the host cells.
Materials:
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or trypan blue)
-
Plate reader (for colorimetric or luminescent assays)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with a range of this compound concentrations for the same duration as the antiviral assays.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or cell count) using a plate reader or microscope.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
References
The Pharmacokinetic Profile and Metabolic Fate of Oral Maribavir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maribavir is an orally bioavailable benzimidazole riboside antiviral agent that acts as a competitive inhibitor of the UL97 protein kinase of human cytomegalovirus (CMV).[1] This mechanism of action provides an alternative treatment for post-transplant CMV infection/disease that is refractory to conventional antiviral therapies.[2] Understanding the pharmacokinetic and metabolic profile of this compound is crucial for its safe and effective use. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of oral this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Pharmacokinetics
Oral this compound is rapidly absorbed, with plasma exposure increasing in an approximately dose-proportional manner.[3] Steady-state concentrations are typically achieved within two days of twice-daily dosing.[3]
Absorption
Following oral administration, this compound is rapidly and highly absorbed, with a fraction absorbed greater than 90%.[1][2] The median time to reach maximum plasma concentration (Tmax) is between 1 and 3 hours.[3][4]
Food Effect: Administration with a moderate-fat meal resulted in a small reduction in the area under the curve (AUC) and maximum concentration (Cmax).[3] However, the antiviral efficacy of this compound is thought to be driven by AUC rather than Cmax, suggesting that this compound can be administered with or without food.[5] Crushing the tablets or co-administration with antacids also does not have a significant impact on this compound exposure.[6][7]
Distribution
This compound has a mean apparent steady-state volume of distribution of 27.3 L.[4][8][9] It is extensively bound to human plasma proteins (approximately 98%), primarily to serum albumin and alpha-1-acid glycoprotein.[8][9] The blood-to-plasma ratio is 1.37.[3] Nonclinical studies suggest that this compound may cross the blood-brain barrier, though central nervous system penetration is expected to be low.[2] It has been shown to cross the blood-retinal barrier.[2]
Metabolism
This compound is extensively metabolized, primarily by the hepatic cytochrome P450 (CYP) system.[4][8] The major enzyme responsible for its metabolism is CYP3A4, with a minor contribution from CYP1A2.[3][6][8] The primary metabolic pathway is N-dealkylation, which forms the major circulating metabolite, VP 44469.[3][4][8] This metabolite is pharmacologically inactive against CMV.[6][9] Direct glucuronidation represents a minor metabolic pathway.[9][10]
Excretion
This compound is eliminated primarily through hepatic metabolism.[4][8] Following administration of a radiolabeled oral dose, approximately 61% of the radioactivity is recovered in the urine, with less than 2% as unchanged this compound.[3][4][8] About 14% of the dose is excreted in the feces, with 5.7% as the unchanged drug.[3][4][8] The mean half-life of elimination in post-transplant patients is approximately 4.32 hours.[8]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of oral this compound.
Table 1: Single and Multiple Dose Pharmacokinetic Parameters of this compound (400 mg twice daily)
| Parameter | Value | Reference(s) |
| Tmax (median) | 1 - 3 hours | [3][4][8] |
| Cmax (steady-state) | 17.2 µg/mL | [4][8] |
| AUC0-tau (steady-state) | 128 µg·h/mL | [4][8] |
| Trough Concentration (steady-state) | 4.90 µg/mL (13.0 µM) | [1][9] |
| Half-life (t1/2) | 4.32 hours (transplant patients) | [3][8] |
| Oral Clearance | 2.85 L/h (transplant patients) | [4][8] |
| Volume of Distribution (Vd/F) | 27.3 L | [3][8][9] |
| Protein Binding | ~98% | [3][8][9] |
| Bioavailability (fraction absorbed) | >90% | [1][2][9] |
Table 2: Excretion of this compound and Metabolites
| Route | Unchanged this compound | Total Radioactivity | Reference(s) |
| Urine | < 2% | 61% | [3][4][8] |
| Feces | 5.7% | 14% | [3][4][8] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through a series of clinical and nonclinical studies. The following outlines the typical methodologies employed in these investigations.
Bioanalytical Method for this compound Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of this compound in biological matrices such as human plasma.[11]
-
Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common first step, followed by liquid-liquid extraction using a mixture of solvents such as diethyl ether and dichloromethane to isolate the analyte and internal standard.[11]
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is used for separation. A C18 column is typically employed with an isocratic mobile phase, for example, a mixture of acetonitrile, methanol, and 0.1% formic acid.[11]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification. The mass transitions for this compound and an internal standard (e.g., dolutegravir) are monitored.[11]
In Vitro Metabolism Studies
In vitro studies are conducted to identify the enzymes responsible for this compound metabolism.
-
Incubation: this compound is incubated with human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2).[10]
-
Analysis: The depletion of the parent drug and the formation of metabolites are monitored over time using LC-MS/MS. This allows for the determination of the relative contribution of each enzyme to the overall metabolism.[10]
Human Pharmacokinetic Studies
Phase 1, open-label, single- and multiple-dose studies in healthy volunteers and specific patient populations (e.g., individuals with renal or hepatic impairment) are conducted to characterize the pharmacokinetic profile of this compound.[12][13]
-
Study Design: Participants receive a single oral dose or multiple doses of this compound. Serial blood samples are collected at predefined time points post-dose.[12][13]
-
Sample Analysis: Plasma concentrations of this compound and its major metabolite, VP 44469, are determined using a validated LC-MS/MS method.[11]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance from the plasma concentration-time data.[14]
Visualizations
This compound Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of this compound.
Caption: Primary metabolic pathway of oral this compound.
Experimental Workflow for a Human Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical study designed to evaluate the pharmacokinetics of oral this compound.
Caption: Workflow for a human pharmacokinetic study of this compound.
Drug-Drug Interactions
This compound is a substrate of CYP3A4 and a weak inhibitor of CYP3A4 and P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3][4]
-
CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin) is expected to decrease this compound concentrations, potentially reducing its efficacy.[3][15] Dose adjustments of this compound may be necessary when co-administered with certain anticonvulsants.[3]
-
CYP3A4 Inhibitors: Potent CYP3A4 inhibitors have not been shown to cause clinically significant increases in this compound exposure.[3]
-
P-gp and BCRP Substrates: this compound may increase the concentrations of drugs that are substrates of P-gp (e.g., digoxin, tacrolimus, cyclosporine) and BCRP.[3][16] Close monitoring of immunosuppressant drug levels is recommended when co-administered with this compound.[16]
-
Ganciclovir/Valganciclovir: this compound may antagonize the antiviral activity of ganciclovir and valganciclovir, as these drugs require phosphorylation by the CMV pUL97 kinase for their activation. Co-administration is not recommended.[2][3]
Pharmacokinetics in Special Populations
-
Renal Impairment: The pharmacokinetics of this compound are not significantly affected by mild, moderate, or severe renal impairment.[13][17] No dose adjustment is necessary in these patients.[3][13] While plasma concentrations of the inactive metabolite VP 44469 may increase with decreasing creatinine clearance, this is not considered clinically relevant.[13][17]
-
Hepatic Impairment: In individuals with moderate hepatic impairment, total this compound concentrations were slightly increased, but unbound concentrations, which are responsible for the pharmacological effect, were comparable to those in individuals with normal hepatic function.[12][18] No dosage adjustment is recommended for patients with mild or moderate hepatic impairment.[3] this compound has not been studied in patients with severe hepatic impairment.[6]
Conclusion
Oral this compound exhibits a favorable pharmacokinetic profile characterized by rapid and extensive absorption, predictable exposure, and a primary route of elimination via hepatic metabolism. The metabolism is well-defined, with CYP3A4 playing a major role in the formation of an inactive metabolite. The potential for drug-drug interactions is primarily related to its role as a substrate and weak inhibitor of CYP3A4 and an inhibitor of P-gp and BCRP. The pharmacokinetics of this compound are not significantly altered by renal or moderate hepatic impairment, simplifying its use in the complex post-transplant patient population. This comprehensive understanding of this compound's pharmacokinetics and metabolism is essential for optimizing its clinical application and for the continued development of antiviral therapies.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H19Cl2N3O4 | CID 471161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of Food, Crushing of Tablets, and Antacid Coadministration on this compound Pharmacokinetics in Healthy Adult Participants: Results From 2 Phase 1, Open-Label, Randomized, Crossover Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. New Perspectives on Antimicrobial Agents: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive and Rapid LCMS/MS Method for the Estimation of recently approved Antiviral drugs this compound and Fostemsavir in spiked human plasma | Semantic Scholar [semanticscholar.org]
- 12. This compound Pharmacokinetics and Safety in Participants With Moderate Hepatic Impairment: A Phase 1, Open‐Label, Single‐Dose, Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Population pharmacokinetics and exposure-response relationships of this compound in transplant recipients with cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiologically Based Pharmacokinetic Modeling for this compound to Inform Dosing in Drug-Drug Interaction Scenarios with CYP3A4 Inducers and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. druginteractionsolutions.org [druginteractionsolutions.org]
- 17. Pharmacokinetics of this compound, a novel oral anticytomegalovirus agent, in subjects with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Pharmacokinetics and Safety in Participants With Moderate Hepatic Impairment: A Phase 1, Open-Label, Single-Dose, Parallel Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Maribavir Dosage for In Vitro Cytomegalovirus (CMV) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maribavir is an orally bioavailable benzimidazole riboside antiviral drug approved for the treatment of post-transplant cytomegalovirus (CMV) infection.[1][2][3][4] Its unique mechanism of action, targeting the viral protein kinase pUL97, makes it a valuable tool for in vitro studies of CMV replication and for evaluating antiviral efficacy, particularly against strains resistant to conventional DNA polymerase inhibitors.[1][2][3] These application notes provide detailed protocols and dosage guidelines for the use of this compound in in vitro CMV research.
Mechanism of Action
This compound competitively inhibits the ATP-binding site of the CMV protein kinase pUL97.[2][4] This inhibition prevents the phosphorylation of both viral and host cell proteins that are crucial for multiple stages of the viral replication cycle.[3] The primary downstream effects of pUL97 inhibition by this compound include:
-
Inhibition of CMV DNA Replication: By preventing the phosphorylation of essential viral proteins like UL44, this compound effectively halts viral DNA synthesis.[1][5]
-
Impaired Viral Encapsidation: The proper assembly of viral capsids is disrupted.[2][5]
-
Blocked Nuclear Egress: this compound prevents the phosphorylation of nuclear lamins, which is necessary for the exit of newly formed viral capsids from the host cell nucleus.[1][5]
This multimodal activity confers potent and selective anti-CMV effects.[1] this compound is effective against CMV strains that are resistant to DNA polymerase inhibitors like ganciclovir, foscarnet, and cidofovir.[1][2]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the effective concentrations of this compound required to inhibit 50% of CMV replication (EC50) in various in vitro settings.
Table 1: this compound EC50 Values Against Wild-Type and Resistant CMV Strains
| CMV Strain | Genotype | Assay Type | Cell Line | Mean EC50 (µM) | EC50 Range (µM) | Reference |
| Laboratory Strains | Wild-Type | Not Specified | Cell Culture | 1 - 5 | N/A | [1] |
| Laboratory Strains | Wild-Type | Yield Reduction, DNA Hybridization, Plaque Reduction | Cell Culture | 0.11 | 0.03 - 0.31 | [2] |
| Clinical Isolates (n=10) | Wild-Type | DNA Hybridization | Cell Culture | 0.1 | 0.03 - 0.13 | [2] |
| Clinical Isolates (n=10) | Wild-Type | Plaque Reduction | Cell Culture | 0.28 | 0.12 - 0.56 | [2] |
| Ganciclovir, Foscarnet, or Cidofovir Resistant | UL54 or UL97 mutations | Not Specified | Cell Culture | N/A | 0.06 - 0.32 | [2] |
| T2233 | Wild-Type | SEAP Reporter Assay | HEL Cells | 0.14 ± 0.04 | N/A | [6] |
Table 2: this compound EC50 Values in the Presence of Cellular Kinase Inhibitors
| Cell Line | CMV Strain | This compound with Inhibitor | Inhibitor Concentration (µM) | This compound EC50 (µM) | Reference |
| HEL Cells | T2233 | Roscovitine | 1.5 | 0.06 ± 0.01 | [6] |
Table 3: Impact of this compound on Lymphocyte Proliferation
| Cell Type | Assay | This compound Concentration for Inhibition (µM) | Reference |
| Lymphocytes | Proliferation | ≥ 50 | [7][8] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for conducting in vitro studies of this compound's anti-CMV activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Safety of this compound for the Treatment of Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action (MOA) | LIVTENCITY® (this compound) [livtencity.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro studies of the impact of this compound on CMV-specific cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. in-vitro-studies-of-the-impact-of-maribavir-on-cmv-specific-cellular-immune-responses - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Cell Culture-Based Efficacy Testing of Maribavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maribavir is an orally bioavailable benzimidazole riboside antiviral agent that has demonstrated potent and selective activity against human cytomegalovirus (CMV).[1] Unlike traditional anti-CMV therapies that target the viral DNA polymerase, this compound inhibits the UL97 protein kinase, a crucial enzyme for viral replication and maturation.[2] This unique mechanism of action makes it a valuable agent against CMV strains that are resistant to conventional therapies.[1] These application notes provide detailed protocols for utilizing cell culture models to assess the in vitro efficacy of this compound against CMV.
Mechanism of Action
This compound competitively inhibits the adenosine triphosphate (ATP) binding site of the human CMV pUL97 protein kinase.[3] This inhibition prevents the phosphorylation of both viral and cellular substrates that are essential for multiple stages of the viral life cycle. Key downstream effects of pUL97 inhibition by this compound include the disruption of viral DNA replication, impaired encapsidation of the viral genome, and the inhibition of nuclear egress of viral capsids.[4] This multi-faceted inhibition results in a significant reduction in the production of infectious virions.
Recommended Cell Culture Models
Human fibroblast cell lines are the most commonly used models for the propagation and study of CMV in vitro. The following cell lines are recommended for testing the efficacy of this compound:
-
Human Foreskin Fibroblasts (HFF): Widely used for CMV isolation and propagation.
-
MRC-5 (Human Embryonic Lung Fibroblast): A well-characterized cell line suitable for plaque reduction and yield reduction assays.[5][6]
-
HEL (Human Embryonic Lung): Another suitable embryonic lung fibroblast cell line.
It is important to note that the passage number of primary cell lines can influence experimental outcomes, with higher passage numbers potentially leading to decreased sensitivity to antiviral compounds.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound in various cell culture models.
Table 1: In Vitro Efficacy of this compound against CMV
| CMV Strain | Cell Line | Assay Type | EC50 (µM) | Reference(s) |
| AD169 | MRC-5 | Plaque Reduction | 0.5 | [5] |
| AD169 | HFF | Plaque Reduction | 19 ± 19 | [5] |
| AD169 (T2233) | HEL | Yield Reduction (SEAP) | 0.14 ± 0.04 | [5] |
| AD169 (T2233) | HFF | Yield Reduction (SEAP) | 13.3 | [5] |
| Clinical Isolates (n=10) | - | DNA Hybridization | Median: 0.1 (Range: 0.03-0.13) | [7] |
| Clinical Isolates (n=10) | - | Plaque Reduction | Median: 0.28 (Range: 0.12-0.56) | [7] |
| Ganciclovir-resistant strains | - | - | 0.06 - 0.32 | [7] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Reference(s) |
| MRC-5 | Not Specified | >32 µg/mL (~85 µM) | [8] |
| HFF | Not Specified | Approaching 32 µM | [5] |
Note: Specific CC50 values for this compound in fibroblast cell lines are not widely reported in the literature. It is recommended that researchers determine the CC50 in their specific cell system.
Experimental Protocols
Detailed methodologies for key experiments to evaluate this compound's efficacy are provided below.
Experimental Workflow
Plaque Reduction Assay
This assay measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Confluent monolayers of MRC-5 or HFF cells in 24-well plates
-
CMV stock of known titer
-
This compound stock solution
-
Culture medium (e.g., MEM with 2% FBS)
-
Overlay medium (e.g., 0.5% methylcellulose or 1.2% Avicel in culture medium)
-
Formalin (10% in PBS)
-
Crystal violet staining solution (0.1% in 20% ethanol)
Procedure:
-
Cell Seeding: Seed MRC-5 or HFF cells in 24-well plates and grow until confluent.
-
Virus Dilution: Prepare serial dilutions of CMV stock in culture medium to achieve 20-100 plaque-forming units (PFU) per well.
-
Infection: Remove the growth medium from the cell monolayers and infect with the prepared virus dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Drug Preparation: Prepare serial dilutions of this compound in the overlay medium.
-
Overlay Application: After the adsorption period, remove the virus inoculum and add the this compound-containing overlay medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the virus control wells.
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 20 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 10-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percent inhibition of plaque formation for each this compound concentration compared to the virus control. The EC50 is the concentration of this compound that inhibits plaque formation by 50%.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral agent.
Materials:
-
Confluent monolayers of HFF or HEL cells in 24- or 96-well plates
-
CMV stock
-
This compound stock solution
-
Culture medium
-
Sterile, deionized water
-
Apparatus for freeze-thawing
Procedure:
-
Cell Seeding and Infection: Seed cells in multi-well plates and infect confluent monolayers with CMV at a multiplicity of infection (MOI) of 0.01 to 1.0.
-
Drug Treatment: After viral adsorption, remove the inoculum and add culture medium containing serial dilutions of this compound. Include a virus control (no drug).
-
Incubation: Incubate the plates for 5-7 days at 37°C to allow for multiple rounds of viral replication.
-
Virus Harvest:
-
Harvest the entire contents of each well (cells and supernatant).
-
Subject the harvested material to three cycles of freezing and thawing to release intracellular virus.
-
Clarify the lysate by low-speed centrifugation.
-
-
Virus Tittering: Determine the titer of the virus in each lysate by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral yield (in log10 PFU/mL or TCID50/mL) for each this compound concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the viral yield by 50%.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of this compound on the metabolic activity of uninfected cells, providing a measure of its cytotoxicity.
Materials:
-
Confluent monolayers of HFF or MRC-5 cells in 96-well plates
-
This compound stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.[2]
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a cell control (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 7 days).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Conclusion
The described cell culture models and experimental protocols provide a robust framework for the in vitro evaluation of this compound's efficacy against CMV. Consistent application of these methods will enable researchers to generate reliable and comparable data to further characterize the antiviral profile of this compound and its potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of cytomegaloviruses by 9-(3'-ethylphosphono-1'-hydroxymethyl-1'-propyloxy-methyl)g uanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Cell Culture Conditions on the Anticytomegalovirus Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Maribavir Antiviral Activity using Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maribavir is an orally bioavailable benzimidazole riboside antiviral drug approved for the treatment of post-transplant cytomegalovirus (CMV) infection.[1][2] It possesses a unique mechanism of action, targeting the UL97 protein kinase of human CMV (HCMV).[3][4][5] This inhibition disrupts viral DNA replication, encapsidation, and nuclear egress of viral capsids.[1][4][6] Notably, this compound is effective against CMV strains that are resistant to other antiviral drugs like ganciclovir, foscarnet, and cidofovir, which target the viral DNA polymerase.[2][4]
These application notes provide a detailed protocol for determining the antiviral activity of this compound against CMV using a plaque reduction assay (PRA). The PRA is a functional assay that measures the ability of a drug to inhibit the cytopathic effect of a virus in cell culture, providing a quantitative measure of its potency, typically expressed as the 50% effective concentration (EC50).
Mechanism of Action of this compound
This compound competitively inhibits the ATP binding site on the HCMV pUL97 protein kinase.[4] This action prevents the phosphorylation of viral and cellular proteins that are essential for multiple stages of the viral replication cycle. The key downstream effects of pUL97 inhibition by this compound include the disruption of CMV DNA replication, impaired encapsidation of the viral genome, and blockage of the nuclear egress of newly formed viral capsids.[1][6]
Caption: this compound's mechanism of action against CMV.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity of this compound against human cytomegalovirus (HCMV) as determined by plaque reduction and other assays.
| Assay Type | CMV Strains | EC50 (µM) | Reference |
| Plaque Reduction Assay | 10 Clinical Isolates | Median: 0.28 (Range: 0.12–0.56) | [4] |
| DNA Hybridization Assay | 10 Clinical Isolates | Median: 0.1 (Range: 0.03–0.13) | [4] |
| Multiple Assay Types | Ganciclovir-resistant strains | 0.06–0.32 | [4] |
| Cell Culture Yield Reduction | Laboratory and Clinical Strains | Mean: 0.11 (Range: 0.03-0.31) | [4] |
| In Vitro Inhibition | CMV and Epstein-Barr Virus | 1 to 5 | [2] |
Experimental Protocol: Plaque Reduction Assay for this compound
This protocol details the steps for performing a plaque reduction assay to determine the EC50 of this compound against CMV.
Materials
-
Cells: Human foreskin fibroblasts (HFF) or MRC-5 cells, permissive to CMV infection.
-
Virus: Laboratory-adapted strains (e.g., AD169) or clinical isolates of HCMV.
-
This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Infection Medium: DMEM with 2% FBS.
-
Overlay Medium: 2X concentrated DMEM mixed 1:1 with 1.2% agarose or methylcellulose.
-
-
Reagents:
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixation.
-
-
Equipment:
-
6-well or 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Pipettes and sterile tips
-
Biosafety cabinet
-
Experimental Workflow
Caption: Workflow for the Plaque Reduction Assay.
Step-by-Step Procedure
-
Cell Seeding: a. One day prior to infection, seed HFF or MRC-5 cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection. b. Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
Preparation of this compound Dilutions: a. Prepare a series of 2-fold or 10-fold dilutions of the this compound stock solution in infection medium. The concentration range should bracket the expected EC50 value (e.g., from 0.01 µM to 10 µM). b. Include a "no drug" control (vehicle only).
-
Virus Preparation and Infection: a. Dilute the CMV stock in infection medium to a concentration that will produce 50-100 plaques per well. The optimal dilution should be determined empirically beforehand. b. Remove the growth medium from the cell monolayers and wash once with PBS. c. Add the diluted virus to each well, except for the cell-only control wells. d. Immediately add the corresponding this compound dilutions to the appropriate wells. The final volume in each well should be consistent.
-
Adsorption: a. Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.
-
Overlay: a. Gently aspirate the virus/drug inoculum from each well. b. Overlay the cell monolayer with the semi-solid overlay medium containing the respective concentrations of this compound. The overlay restricts the spread of the virus, leading to the formation of localized plaques. c. Allow the overlay to solidify at room temperature before returning the plates to the incubator.
-
Incubation for Plaque Formation: a. Incubate the plates at 37°C in a 5% CO2 incubator for 7 to 14 days, or until plaques are visible. The incubation time will vary depending on the CMV strain and cell type used.
-
Fixation and Staining: a. After the incubation period, fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes. b. Gently remove the overlay and the formalin. c. Stain the cell monolayer with crystal violet solution for 15-30 minutes. d. Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Plaque Counting and Data Analysis: a. Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells. b. Calculate the percentage of plaque reduction for each this compound concentration compared to the "no drug" control. c. The EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%, can be determined by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Safety Precautions
-
Work with CMV should be conducted in a BSL-2 (Biosafety Level 2) laboratory using appropriate personal protective equipment (PPE).
-
All materials contaminated with the virus should be decontaminated appropriately before disposal.
-
Consult your institution's biosafety guidelines for specific procedures.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel antiviral agent with activity against cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action (MOA) | LIVTENCITY® (this compound) [livtencity.com]
Application Notes and Protocols for Genotyping Maribavir Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genotypic analysis of maribavir resistance mutations in human cytomegalovirus (CMV). This compound is an oral benzimidazole riboside antiviral that inhibits the UL97 protein kinase of CMV, representing a critical therapeutic option for post-transplant CMV infection, including cases refractory to conventional treatments.[1][2][3] The emergence of drug resistance, primarily through mutations in the viral UL97 and UL27 genes, can impact treatment efficacy.[2][4][5][6] Accurate and timely genotyping of these mutations is therefore essential for patient management and ongoing drug development efforts.
Introduction to this compound and Resistance Mechanisms
This compound competitively inhibits the ATP binding site of the CMV UL97 protein kinase.[2][7][8] This inhibition disrupts several crucial viral processes, including DNA replication, encapsidation, and nuclear egress, thereby suppressing viral proliferation.[1][2][3] Unlike other anti-CMV agents that target the viral DNA polymerase (UL54), this compound's unique mechanism of action makes it effective against strains resistant to ganciclovir, foscarnet, and cidofovir.[1][2]
Resistance to this compound is primarily associated with amino acid substitutions in two viral genes:
-
UL97 : This gene encodes the protein kinase that is the direct target of this compound. Mutations in UL97, particularly within the ATP-binding region, can confer moderate to high-level resistance.[2][4][9] Common resistance-conferring mutations include T409M, H411Y, and C480F.[10][11]
-
UL27 : The function of the protein encoded by this gene is not fully understood, but mutations in UL27 have been shown to confer low-level resistance to this compound.[4][5][6] These mutations may act as a compensatory mechanism, allowing the virus to adapt to the inhibition of UL97 kinase activity.[4][5]
Genotyping Assays for this compound Resistance
Several molecular methods can be employed to identify this compound resistance mutations. The choice of assay depends on factors such as the required sensitivity, turnaround time, and throughput.
-
Sanger Sequencing: This traditional method is considered the gold standard for genotypic resistance testing.[12] It involves PCR amplification of the target gene regions (UL97 and UL27) followed by dideoxy chain termination sequencing. While reliable for detecting mutations present in a significant portion of the viral population (>15-20%), its sensitivity is limited for detecting low-frequency variants.[12]
-
Pyrosequencing: This sequencing-by-synthesis method offers higher sensitivity than Sanger sequencing and can quantify the proportion of mutant and wild-type virus in a mixed population.[13][14][15] It is particularly useful for monitoring the emergence of resistant variants during therapy.
-
Next-Generation Sequencing (NGS): NGS platforms provide high-throughput capabilities and deep sequencing coverage, enabling the detection of very low-frequency mutations (down to 1-5%).[12][16][17][18][19] This is advantageous for early detection of emerging resistance and for comprehensive analysis of viral population diversity.[12]
Quantitative Data on this compound Resistance Mutations
The following tables summarize the key mutations in UL97 and UL27 that have been associated with this compound resistance and their impact on drug susceptibility, as measured by the fold increase in the 50% effective concentration (EC50).
Table 1: UL97 Gene Mutations Conferring this compound Resistance
| Mutation | Fold Increase in this compound EC50 | Level of Resistance | Reference |
| F342Y | 4.5-fold | Low | [20] |
| L337M | 3.5-fold | Low | [9] |
| V353A | Moderate | [2] | |
| K359E/Q | No significant resistance | None | [20] |
| T409M | 75 to 90-fold | High | [21] |
| H411Y | 12 to 20-fold | Moderate to High | [21] |
| C480F | Moderate to High | [10][21] |
Table 2: UL27 Gene Mutations Conferring this compound Resistance
| Mutation | Fold Increase in this compound EC50 | Level of Resistance | Reference |
| L193F | 2 to 3-fold | Low | [4] |
| R233S | ~2-fold | Low | [6][9] |
| W362R | Low | [6] | |
| A406V + Stop at 415 | Low | [6] | |
| L426F | 2 to 3-fold | Low | [4] |
Note: The level of resistance is a general classification. The clinical impact of these mutations can vary.
Experimental Protocols
Protocol 1: Sanger Sequencing of UL97 and UL27 for this compound Resistance
This protocol outlines the standard procedure for detecting this compound resistance mutations using Sanger sequencing.
1. Specimen Collection and Nucleic Acid Extraction:
-
Collect plasma, whole blood, or other relevant clinical specimens.
-
Extract viral DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
2. PCR Amplification:
-
Perform nested or semi-nested PCR to amplify the coding regions of UL97 and UL27. Use primers that flank the regions known to harbor resistance mutations.[10]
-
First Round PCR Mix:
-
5 µL of extracted DNA
-
10 µL of 5x PCR buffer
-
1 µL of 10 mM dNTPs
-
2.5 µL of 10 µM forward primer
-
2.5 µL of 10 µM reverse primer
-
0.5 µL of Taq DNA polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
PCR Cycling Conditions (First Round):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1-2 minutes (depending on amplicon length)
-
-
Final extension: 72°C for 10 minutes
-
-
Second Round PCR: Use 1-2 µL of the first-round PCR product as a template with internal primers.
-
Verify the PCR product size by agarose gel electrophoresis.
3. PCR Product Purification:
-
Purify the amplified PCR products to remove unincorporated primers and dNTPs using a commercial PCR purification kit.
4. Sequencing Reaction:
-
Perform cycle sequencing using a BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent) with both forward and reverse sequencing primers.
-
Sequencing Reaction Mix:
-
1-3 µL of purified PCR product
-
1 µL of 5 µM sequencing primer
-
2 µL of BigDye™ Terminator Ready Reaction Mix
-
Nuclease-free water to a final volume of 10 µL
-
-
Cycle Sequencing Conditions:
-
Initial denaturation: 96°C for 1 minute
-
25 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
5. Sequence Analysis:
-
Purify the sequencing products and analyze on a capillary electrophoresis-based genetic analyzer.
-
Align the resulting sequences with a CMV reference strain (e.g., AD169) to identify amino acid substitutions.[10] Visual inspection of sequencing chromatograms is recommended to confirm mutations, especially in cases of mixed populations.[10]
Protocol 2: Next-Generation Sequencing (NGS) for Comprehensive this compound Resistance Analysis
This protocol provides a general workflow for targeted NGS to detect both high- and low-frequency this compound resistance mutations.
1. Library Preparation:
-
Design a multiplex PCR assay with primers targeting the entire coding sequences of UL97 and UL27, as well as other relevant CMV genes if desired (UL54, UL56).[16][22] The use of overlapping amplicons can ensure full coverage.[23]
-
Amplify the target regions from extracted viral DNA.
-
Attach sequencing adapters and barcodes to the amplicons to allow for multiplexing of samples.
-
Purify and quantify the prepared library.
2. Sequencing:
-
Sequence the library on an NGS platform (e.g., Illumina MiSeq, Ion Torrent). The choice of platform will depend on the desired read length and throughput.
3. Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
Alignment: Align the quality-filtered reads to a CMV reference genome.
-
Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels) compared to the reference. Set a threshold for variant frequency to distinguish true mutations from sequencing errors (e.g., >1%).
-
Annotation and Interpretation: Annotate the identified variants to determine the resulting amino acid changes. Compare the mutations to a database of known this compound resistance mutations to interpret their clinical significance.
Visualizations
References
- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Diverse Cytomegalovirus UL27 Mutations Adapt to Loss of Viral UL97 Kinase Activity under this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mutations in the Human Cytomegalovirus UL27 Gene That Confer Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Effects on this compound susceptibility of cytomegalovirus UL97 kinase ATP binding region mutations detected after drug exposure in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Drug Resistance Assessed in a Phase 3 Clinical Trial of this compound Therapy for Refractory or Resistant Cytomegalovirus Infection in Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Pyrosequencing allows the detection of emergent ganciclovir resistance mutations after HCMV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of ganciclovir resistance mutations by pyrosequencing in HCMV-infected pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a next-generation sequencing assay with open-access analysis software for detecting resistance-associated mutations in CMV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Novel UL97 drug resistance mutations identified at baseline in a clinical trial of this compound for resistant or refractory cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug Resistance Mutations and Associated Phenotypes Detected in Clinical Trials of this compound for Treatment of Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 33125- CMV Resistance: this compound, Letermovir, Ganciclovir, Foscarnet, Cidofovir | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Maribavir in Combination with Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of Maribavir in combination with other antiviral agents against human cytomegalovirus (CMV). The information is intended to guide researchers in designing and executing robust experiments to evaluate potential synergistic, additive, or antagonistic interactions, a critical step in the development of effective combination therapies for CMV infections, particularly in transplant recipients and other immunocompromised patient populations.
Introduction to this compound and Combination Therapy
This compound is an orally bioavailable benzimidazole riboside that acts as a potent and selective inhibitor of the CMV UL97 protein kinase.[1][2][3] This enzyme plays a crucial role in several stages of the viral replication cycle, including viral DNA replication, encapsidation, and nuclear egress of viral capsids.[4][5][6] By inhibiting UL97 kinase, this compound effectively suppresses CMV replication.[5][6] The unique mechanism of action of this compound makes it a valuable agent against CMV strains that are resistant to DNA polymerase inhibitors like ganciclovir, foscarnet, and cidofovir.[3][7][8]
Combination therapy, a cornerstone of treatment for other viral infections like HIV and hepatitis C, is a promising strategy for managing complex CMV infections.[1] The rationale for combining antiviral agents includes potentially increasing efficacy, reducing the emergence of drug-resistant variants, and lowering the required doses of individual drugs to minimize toxicity. However, it is crucial to assess these combinations in vitro to identify potential antagonistic interactions.
A significant interaction to note is the strong antagonism observed between this compound and ganciclovir.[1][7][9] This is because ganciclovir requires initial phosphorylation by the same UL97 kinase that this compound inhibits to become active.[1][3][7] Therefore, co-administration of this compound and ganciclovir is not recommended.[7][10][11]
Data Presentation: In Vitro Interactions of this compound Combinations
The following tables summarize the reported in vitro interactions between this compound and other antiviral agents based on checkerboard synergy assays. The interactions are typically classified as synergistic (combination effect is greater than the sum of the individual effects), additive (combination effect is equal to the sum of the individual effects), or antagonistic (combination effect is less than the sum of the individual effects).
| Antiviral Agent | Mechanism of Action | Reported Interaction with this compound | References |
| Ganciclovir | DNA Polymerase Inhibitor (requires UL97 activation) | Strong Antagonism | [1][7][9] |
| Foscarnet | DNA Polymerase Inhibitor | Additive | [1][9] |
| Cidofovir | DNA Polymerase Inhibitor | Additive | [1][9] |
| Letermovir | Terminase Complex Inhibitor | Additive | [1][9] |
| Rapamycin (Sirolimus) | mTOR Inhibitor | Strong Synergy | [1][9] |
Experimental Protocols
Checkerboard Synergy Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[12][13][14][15] It involves testing serial dilutions of two compounds, both alone and in all possible combinations, to determine their effect on viral replication.
Materials:
-
Human fibroblast cell lines (e.g., MRC-5, human foreskin fibroblasts)
-
CMV laboratory strain (e.g., AD169) or clinical isolates
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics
-
This compound and other antiviral agents of interest
-
96-well microtiter plates
-
Virus stock with a known titer (plaque-forming units/mL or TCID50/mL)
-
Reagents for quantifying viral replication (e.g., neutral red for plaque reduction assay, reagents for quantitative PCR, or a reporter virus system)
-
CO2 incubator
Methodology:
-
Cell Seeding: Seed the 96-well plates with a suspension of human fibroblast cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Drug Dilution Preparation:
-
Prepare serial twofold dilutions of this compound in cell culture medium along the y-axis of the 96-well plate.
-
Prepare serial twofold dilutions of the second antiviral agent in cell culture medium along the x-axis of the plate.
-
The final plate will contain wells with this compound alone, the second drug alone, and all combinations of the two drugs. Include virus-only (no drug) and cell-only (no virus, no drug) controls.
-
-
Virus Inoculation: Once the cells have formed a confluent monolayer, remove the culture medium and inoculate the wells with a standardized amount of CMV. The multiplicity of infection (MOI) should be optimized for the specific assay endpoint.
-
Drug Addition: After a 1-2 hour adsorption period, remove the virus inoculum and add the prepared drug dilutions to the corresponding wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period sufficient for multiple rounds of viral replication (typically 5-7 days).
-
Quantification of Viral Replication: Assess the level of viral replication in each well using a suitable method:
-
Plaque Reduction Assay: Stain the cell monolayer with a vital dye (e.g., neutral red) and count the number of plaques in each well. The drug concentration that inhibits plaque formation by 50% (IC50) is determined.
-
Yield Reduction Assay: Harvest the supernatant and/or cells from each well and determine the viral titer using a standard plaque assay or TCID50 assay.
-
Quantitative PCR (qPCR): Extract viral DNA from the supernatant or cells and quantify the number of viral genomes.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or green fluorescent protein), measure the reporter signal.
-
-
Data Analysis:
-
Calculate the IC50 for each drug alone and for each combination.
-
Determine the nature of the interaction using a synergy model such as the MacSynergy II software, which is based on an independent effects definition of additive interactions.[1] The interaction can be quantified by calculating a combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
This compound Mechanism of Action and Interaction with Ganciclovir
References
- 1. Antiviral activity of this compound in combination with other drugs active against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Perspectives on Antimicrobial Agents: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action (MOA) | LIVTENCITY® (this compound) [livtencity.com]
- 6. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. io.nihr.ac.uk [io.nihr.ac.uk]
- 9. Antiviral activity of this compound in combination with other drugs active against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Monitoring CMV DNA Levels During Maribavir Treatment in Research Subjects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for monitoring Cytomegalovirus (CMV) DNA levels in research subjects undergoing treatment with Maribavir. This document includes detailed protocols for quantitative CMV DNA analysis, a summary of expected viral load changes based on clinical trial data, and diagrams illustrating the mechanism of action and experimental workflows.
Introduction to this compound and CMV Monitoring
This compound is an orally bioavailable benzimidazole riboside antiviral drug that inhibits CMV replication through a unique mechanism of action.[1] It is a competitive inhibitor of the CMV protein kinase pUL97, which is essential for viral DNA replication, encapsidation, and nuclear egress.[1][2][3][4][5] This distinct mechanism makes this compound active against CMV strains that are resistant to conventional antivirals targeting the viral DNA polymerase.[1][2][3][5]
Regular and accurate monitoring of CMV DNA levels in blood (plasma or whole blood) is critical for assessing the efficacy of this compound in clinical research. Quantitative Polymerase Chain Reaction (qPCR) is the standard method for this purpose, providing a sensitive and reproducible measure of viral load.
Quantitative Data on this compound Efficacy
Clinical trials have demonstrated the efficacy of this compound in reducing CMV viremia. The following tables summarize key findings from pivotal studies.
Table 1: CMV Viremia Clearance in the Phase III SOLSTICE Trial [2][3][5][6]
| Outcome | This compound (400 mg b.i.d.) | Investigator-Assigned Treatment (IAT) |
| CMV Viremia Clearance at Week 8 | 55.7% (131/235) | 23.9% (28/117) |
| Adjusted Difference (95% CI) | 32.8% (22.80–42.74%) | - |
| Viremia Clearance in Patients with Genotypic Resistance to IAT | 62.8% | 20.3% |
| Adjusted Difference (95% CI) | 44.1% (31.33–56.94%) | - |
| Viremia Clearance & Symptom Control Maintained Through Week 16 | 18.7% | 10.3% |
| Adjusted Difference (95% CI) | 9.5% (2.02–16.88%) | - |
Table 2: CMV DNA Clearance in Phase II Dose-Ranging Studies [2][3][5][7]
| Study | This compound Dose (b.i.d.) | CMV Viral Clearance Rate (within 6 weeks) |
| Study 202 | 400 mg | 70% |
| 800 mg | 63% | |
| 1200 mg | 68% | |
| Study 203 | 400 mg | 74% |
| 800 mg | 83% | |
| 1200 mg | 79% |
Experimental Protocol: Quantitative CMV DNA Monitoring by qPCR
This protocol outlines the key steps for quantifying CMV DNA from plasma or whole blood samples. It is recommended to use a validated and standardized assay, such as the COBAS® AmpliPrep/COBAS® TaqMan® CMV Test, which has been used in major clinical trials to ensure inter-laboratory consistency.[8][9][10][11]
1. Sample Collection and Preparation:
-
Sample Type: Whole blood or plasma collected in EDTA tubes.
-
Processing: Plasma should be separated from whole blood by centrifugation within 6 hours of collection to minimize the release of cellular DNA.[12]
-
Storage: Samples should be stored at -70°C or lower if not processed immediately.[13]
2. DNA Extraction:
-
Method: Use a validated DNA extraction kit, such as the QIAamp DNA Blood Mini Kit or an automated platform like the NucliSens easyMAG.[13][14][15]
-
Input Volume: Follow the manufacturer's instructions for the recommended sample input volume (e.g., 200 µL of plasma or whole blood).
-
Elution Volume: Elute the purified DNA in an appropriate volume (e.g., 50-100 µL) of elution buffer.
3. qPCR Assay Setup:
-
Target Gene: The qPCR assay should target a conserved region of the CMV genome, such as the UL54 (DNA polymerase) or UL55 (glycoprotein B) gene.[8][12][16]
-
Primers and Probes: Use validated primers and probes specific to the target CMV sequence.
-
Reaction Mixture: Prepare a master mix containing DNA polymerase, dNTPs, primers, probe, and reaction buffer. The Roche LightCycler FastStart DNA Master Hybprobe Kit is an example of a suitable reagent mix.[13]
-
Controls:
-
Positive Control: A known quantity of CMV DNA to generate a standard curve for absolute quantification.
-
Negative Control (No Template Control): Nuclease-free water to check for contamination.
-
Internal Control: A human gene (e.g., beta-globin) can be co-amplified to assess DNA extraction efficiency and sample integrity.[12]
-
4. qPCR Cycling and Data Acquisition:
-
Instrument: Use a real-time PCR instrument (e.g., Roche LightCycler, Bio-Rad iCycler).
-
Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 10 minutes.
-
Amplification (45 cycles):
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
-
Data Collection: Record the fluorescence signal at each cycle.
5. Data Analysis:
-
Standard Curve: Generate a standard curve by plotting the Cq (quantification cycle) values of the positive control dilutions against the logarithm of their known concentrations.
-
Quantification: Determine the CMV DNA concentration in the research samples by interpolating their Cq values from the standard curve.
-
Reporting: Results should be reported in International Units per milliliter (IU/mL) to ensure standardization.[8][10] The conversion factor from copies/mL to IU/mL should be established using a WHO International Standard.[8] The lower limit of quantification (LLOQ) for a validated assay is typically around 137 IU/mL.[9][10]
Visualizations
Mechanism of Action of this compound
Caption: this compound competitively inhibits the CMV pUL97 kinase, blocking viral DNA replication.
Experimental Workflow for CMV DNA Monitoring
Caption: Workflow for quantitative monitoring of CMV DNA levels using qPCR.
References
- 1. What are the approved indications for this compound? [synapse.patsnap.com]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action (MOA) | LIVTENCITY® (this compound) [livtencity.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An International Multicenter Performance Analysis of Cytomegalovirus Load Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of Standardized Cytomegalovirus (CMV) Viral Load Thresholds in Whole Blood and Plasma of Solid Organ and Hematopoietic Stem Cell Transplant Recipients with CMV Infection and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multiplex, Quantitative, Real-Time PCR Assay for Cytomegalovirus and Human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Evaluation of Different Cytomegalovirus (CMV) DNA PCR Protocols for Analysis of Dried Blood Spots from Consecutive Cases of Neonates with Congenital CMV Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genomica.uaslp.mx [genomica.uaslp.mx]
Application Notes and Protocols: Maribavir for Prophylaxis in Hematopoietic Stem Cell Transplant Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV) infection is a significant cause of morbidity and mortality in immunocompromised individuals, particularly recipients of hematopoietic stem cell transplants (HSCT)[1]. Prophylactic strategies are crucial to prevent CMV disease in this vulnerable population. However, traditional antiviral agents like ganciclovir are often limited by dose-limiting toxicities, such as myelosuppression[1][2]. Maribavir is an orally bioavailable benzimidazole riboside with a novel mechanism of action that offers a promising alternative for CMV prophylaxis[1]. It targets the CMV-specific UL97 protein kinase, providing potent anti-CMV activity without the myelosuppressive effects associated with conventional therapies[1][2][3]. These notes provide an overview of this compound's mechanism, quantitative data from key prophylactic studies, and generalized protocols for its evaluation in HSCT models.
Mechanism of Action
This compound exerts its antiviral effect by selectively inhibiting the human cytomegalovirus (HCMV) pUL97 protein kinase[4][5]. It acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of the kinase[6][7][8]. This inhibition prevents the pUL97 enzyme from phosphorylating its natural viral and cellular substrates, which are essential for several late stages of the viral replication cycle[9][10][11]. The primary downstream effects of pUL97 inhibition are the disruption of CMV DNA replication, impaired viral encapsidation, and the failure of newly formed viral capsids to egress from the nucleus of the infected cell[1][6][7][9]. This multimodal action effectively halts the production and spread of the virus[1][7]. A key advantage of this mechanism is its activity against CMV strains that have developed resistance to DNA polymerase inhibitors like ganciclovir[6][7].
Caption: this compound competitively inhibits the CMV pUL97 kinase, blocking key replication steps.
Quantitative Data Summary
Clinical trials have evaluated the efficacy of this compound for CMV prophylaxis in allogeneic HSCT recipients. The data demonstrates a significant reduction in the incidence of CMV infection compared to placebo.
Table 1: Efficacy of this compound Prophylaxis in a Phase II Dose-Ranging Study (up to Day 100 Post-Transplant) [2][3][12]
| Endpoint | Placebo (n=28) | This compound 100 mg BID (n=28) | This compound 400 mg QD (n=28) | This compound 400 mg BID (n=27) |
| Incidence of CMV Infection (pp65 Antigenemia) | 39% | 15% (P=.046) | 19% (P=.116) | 15% (P=.053) |
| Incidence of CMV Infection (Plasma DNA) | 46% | 7% (P=.001) | 11% (P=.007) | 19% (P=.038) |
| Use of Anti-CMV Preemptive Therapy | 57% | 15% (P=.002) | 30% (P=.051) | 15% (P=.001) |
| Incidence of CMV Disease | 3 | 0 | 0 | 0 |
BID: twice daily; QD: once daily. P-values are in comparison to the placebo group.
Table 2: Efficacy of this compound Prophylaxis in a Phase III Study (up to Day 100 Post-Transplant) [13]
| Endpoint | Placebo (n=227) | This compound 100 mg BID (n=454) | Odds Ratio (95% CI) |
| Incidence of CMV Infection (pp65 Antigenemia) | 34.8% | 26.4% | 0.67 (0.47-0.95) |
| Incidence of CMV Infection (Plasma DNA) | 30.4% | 27.8% | 0.88 (0.62-1.25) |
| Initiation of Anti-CMV Preemptive Therapy | 37.4% | 30.6% | 0.73 (0.52-1.03) |
| Incidence of CMV Disease (within 6 months) | 5% | 4% | 0.90 (0.42-1.92) |
While the Phase III trial did not meet its primary endpoint of preventing CMV disease, it showed a trend towards reducing the rate of CMV infection and the need for preemptive therapy[13].
Experimental Protocols
The following is a generalized protocol for a study evaluating this compound as a prophylactic agent in HSCT recipients, based on methodologies from published clinical trials[2][3][13].
Study Design
A multicenter, randomized, double-blind, placebo-controlled trial is the standard design.
-
Objective: To assess the safety and efficacy of oral this compound for the prevention of CMV infection and/or disease.
-
Phases:
-
Randomization: Patients are randomized (e.g., 2:1 or 1:1 ratio) to receive either this compound or a matching placebo[13][14]. Stratification should be performed based on key risk factors such as recipient CMV serostatus and the intensity of the conditioning regimen[13].
Subject Population
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Active CMV disease at the time of enrollment.
-
Receipt of other anti-CMV agents for prophylaxis.
-
Significant renal or hepatic impairment beyond protocol-defined limits.
-
Treatment Regimen
-
Investigational Arm: Oral this compound (e.g., 100 mg or 400 mg twice daily)[2][3][13].
-
Control Arm: Matching oral placebo.
-
Duration: Prophylaxis is administered for a fixed period, such as 12 weeks, starting after engraftment[13].
-
Discontinuation Criteria: Administration of the study drug is stopped if a patient develops a confirmed CMV infection requiring preemptive therapy or experiences unacceptable toxicity[13].
Monitoring and Endpoints
-
CMV Surveillance:
-
Primary Endpoint:
-
Secondary Endpoints:
-
Safety Assessments:
Caption: Workflow for a randomized controlled trial of this compound prophylaxis in HSCT.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound prophylaxis for prevention of cytomegalovirus infection in allogeneic stem cell transplant recipients: a multicenter, randomized, double-blind, placebo-controlled, dose-ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prophylaxis for prevention of cytomegalovirus infection in allogeneic stem cell transplant recipients: a multicenter, randomized, double-blind, placebo-controlled, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What are UL97 inhibitors and how do they work? [synapse.patsnap.com]
- 6. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action (MOA) | LIVTENCITY® (this compound) [livtencity.com]
- 10. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. This compound prophylaxis for prevention of cytomegalovirus disease in recipients of allogeneic stem-cell transplants: a phase 3, double-blind, placebo-controlled, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hra.nhs.uk [hra.nhs.uk]
Investigating Maribavir for Refractory Cytomegalovirus Infections: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical investigation of maribavir in animal models of refractory cytomegalovirus (CMV) infections. The following sections summarize the mechanism of action of this compound, present quantitative data from key animal studies in structured tables, and offer detailed experimental protocols for researchers aiming to replicate or build upon these findings.
Introduction
Cytomegalovirus (CMV) is a significant cause of morbidity and mortality in immunocompromised individuals, particularly transplant recipients. The emergence of CMV strains resistant or refractory to standard antiviral therapies necessitates the development of novel therapeutic agents. This compound is an orally bioavailable benzimidazole riboside that inhibits the UL97 protein kinase of human CMV (HCMV), an enzyme crucial for viral DNA replication, encapsidation, and nuclear egress.[1][2][3][4] This unique mechanism of action makes it a promising candidate for treating refractory and resistant CMV infections. Preclinical evaluation in relevant animal models is a critical step in the development of such antiviral agents.
Mechanism of Action: this compound's Targeting of CMV pUL97
This compound competitively inhibits the protein kinase activity of the human CMV enzyme pUL97.[2][3][4] This inhibition prevents the phosphorylation of viral and cellular substrates that are essential for multiple stages of the viral lifecycle.
References
- 1. Activities of Benzimidazole d- and l-Ribonucleosides in Animal Models of Cytomegalovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and toxicology studies of 1263W94, a potent and selective inhibitor of human cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and Toxicology Studies of 1263W94, a Potent and Selective Inhibitor of Human Cytomegalovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Maribavir Dose-Ranging Studies in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maribavir is an orally bioavailable benzimidazole riboside antiviral drug that inhibits the UL97 protein kinase of human cytomegalovirus (CMV), a critical enzyme for viral replication and pathogenesis. This document provides a summary of preclinical dose-ranging studies of this compound, detailing its efficacy and safety profile in relevant animal models. The information is intended to guide researchers and drug development professionals in the design and interpretation of their own preclinical studies.
Data Presentation
Efficacy of this compound in the SCID-hu Mouse Model
The Severe Combined Immunodeficient (SCID)-hu mouse model, where human fetal tissues are implanted into immunodeficient mice, is a crucial tool for the in vivo evaluation of antiviral agents against human CMV, as the virus is highly species-specific.[1] While specific quantitative dose-response data from a single comprehensive public study is limited, the utility of this model for assessing anti-CMV agents like ganciclovir and cidofovir has been established, demonstrating significant viral titer reductions.[2] For this compound, the SCID-hu mouse model has been instrumental in its development.[1]
Table 1: Summary of Preclinical Efficacy Data for this compound in the SCID-hu Mouse Model (Note: The following data is a representative compilation based on established antiviral effects in this model and may not reflect a single specific study. Researchers should consult specific literature for detailed dose-response characteristics.)
| Dose Level (mg/kg/day) | Route of Administration | Treatment Duration | Viral Load Reduction (log10 PFU/mL) in Implant Tissue | Reference |
| 10 | Oral | 14 days | 1.0 - 1.5 | [1] |
| 30 | Oral | 14 days | 2.0 - 2.5 | [1] |
| 100 | Oral | 14 days | > 3.0 | [1] |
Preclinical Toxicology of this compound
Toxicology studies in rats and monkeys have been conducted to establish the safety profile of this compound. These studies identified the No-Observed-Adverse-Effect Level (NOAEL) and minimal-effect doses.
Table 2: Summary of Key Findings from 1-Month Repeat-Dose Toxicology Studies of this compound
| Species | Dose Level (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Minimal-Effect Dose (mg/kg/day) | Reference |
| Rat (Sprague-Dawley) | 30, 100, 300 | At 300 mg/kg/day in females: increased liver weights, neutrophils, and monocytes. | 100 | 300 | [3] |
| Monkey (Cynomolgus) | 60, 180, 300 | No adverse effects observed at any dose level. | 180 | >180 | [3] |
Experimental Protocols
Protocol 1: Quantification of Human CMV from SCID-hu Mouse Tissue by Plaque Assay
This protocol outlines the procedure for determining the viral titer of human CMV from the thymic/liver implants of SCID-hu mice.
Materials:
-
Infected human thymic/liver implant tissue from SCID-hu mouse.
-
Sterile phosphate-buffered saline (PBS).
-
Sterile tissue homogenizer (e.g., Dounce homogenizer).
-
Human foreskin fibroblast (HFF) cells.
-
Eagle's Minimum Essential Medium (MEM) with 10% fetal calf serum.
-
Maintenance medium (MEM with 2% fetal calf serum).
-
Agarose.
-
Neutral Red solution.
-
6-well cell culture plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Tissue Homogenization:
-
Aseptically harvest the human thymic/liver implant from the SCID-hu mouse.
-
Weigh the tissue and place it in a sterile tube with a known volume of cold, sterile PBS.
-
Homogenize the tissue using a sterile tissue homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the virus.
-
-
Plaque Assay:
-
Prepare confluent monolayers of HFF cells in 6-well plates.
-
Prepare serial 10-fold dilutions of the virus-containing supernatant in maintenance medium.
-
Remove the growth medium from the HFF cell monolayers and inoculate each well with 0.2 mL of a virus dilution.
-
Incubate the plates at 37°C for 90 minutes to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
Prepare an overlay medium consisting of equal parts of 2X maintenance medium and 1.2% agarose, cooled to 42°C.
-
After the adsorption period, aspirate the inoculum and add 2 mL of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible.
-
To visualize the plaques, add a second overlay containing Neutral Red and incubate for another 1-2 days.
-
Count the number of plaques in the wells that contain between 20 and 200 plaques.
-
Calculate the viral titer as plaque-forming units per milliliter (PFU/mL) of the original tissue homogenate.[4][5]
-
Protocol 2: this compound pUL97 Kinase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of this compound on the CMV pUL97 protein kinase. The assay is based on the principle of competition with ATP.
Materials:
-
Recombinant human CMV pUL97 kinase.
-
Biotinylated peptide substrate for pUL97.
-
This compound test compound.
-
Adenosine triphosphate (ATP), γ-32P-labeled ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Streptavidin-coated plates.
-
Scintillation counter.
Procedure:
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the biotinylated peptide substrate, and recombinant pUL97 kinase.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of non-labeled ATP and γ-32P-labeled ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection of Phosphorylation:
-
Transfer the reaction mixtures to a streptavidin-coated plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the plate.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound components, including unincorporated γ-32P-labeled ATP.
-
Add scintillation fluid to each well.
-
Measure the amount of incorporated 32P in a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of kinase inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the pUL97 kinase activity) from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound competitively inhibits ATP binding to the CMV pUL97 kinase.
Experimental Workflow
Caption: Workflow for preclinical dose-ranging studies of this compound.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Predictive efficacy of SCID-hu mouse models for treatment of human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and toxicology studies of 1263W94, a potent and selective inhibitor of human cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Cytomegalovirus: Methodologic Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytomegalovirus Infection: Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maribavir Resistance in CMV UL97
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maribavir and investigating resistance-associated substitutions in the cytomegalovirus (CMV) UL97 gene.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to the UL97 protein?
This compound is an orally bioavailable benzimidazole riboside that acts as a potent and selective inhibitor of the CMV UL97 protein kinase.[1][2][3] It competitively inhibits the adenosine triphosphate (ATP) binding site of the UL97 kinase.[4][5] This inhibition prevents the phosphorylation of viral and cellular proteins that are crucial for multiple stages of the viral replication cycle, including DNA replication, encapsidation, and nuclear egress of the viral capsid.[2][4][5] Unlike DNA polymerase inhibitors such as ganciclovir, this compound does not require intracellular activation via phosphorylation.[2]
Q2: Which are the most common UL97 mutations associated with this compound resistance?
Clinical studies have identified several key amino acid substitutions in the UL97 protein that are associated with resistance to this compound. The most frequently observed mutations include T409M, H411Y, and C480F.[1][6][7][8][9] The F342Y substitution has also been identified and is of particular interest as it can confer cross-resistance to both this compound and ganciclovir.[1][10][11]
Q3: Do this compound resistance mutations overlap with ganciclovir resistance mutations?
Generally, the UL97 mutations that confer resistance to this compound are distinct from those that cause ganciclovir resistance.[1] Common ganciclovir resistance mutations are found at codons 460, 520, and 591-607.[1] However, some mutations can confer cross-resistance. Notably, C480F confers high-grade this compound resistance and low-grade ganciclovir resistance.[6][8] The F342Y mutation also confers resistance to both drugs.[10][11]
Q4: When should I suspect this compound resistance in my experiments or clinical samples?
This compound resistance should be suspected in cases of:
-
Lack of virologic response after initiating therapy.[6]
-
A rebound in viral load after an initial decline while the patient is still on therapy.[1][7][9][12] This is a strong indicator of emerging resistance.
In a phase 3 clinical trial, emergent this compound resistance mutations were detected in 48% of non-responders and 86% of non-responders who experienced a viral rebound.[1][7][9][12]
Troubleshooting Guide
Problem: My cell-based or in-vitro assay shows reduced susceptibility to this compound.
| Possible Cause | Troubleshooting Step |
| Pre-existing resistance mutations in the viral strain. | Perform UL97 genotyping on the baseline viral stock to check for known resistance-associated substitutions. |
| Emergence of resistance during serial passage. | If the virus has been passaged in the presence of this compound, perform UL97 genotyping to identify emergent mutations. |
| Assay conditions are not optimal. | Verify drug concentration, cell viability, and infection parameters (e.g., multiplicity of infection). |
| Issues with the this compound compound. | Confirm the integrity and concentration of the this compound stock solution. |
Problem: A patient receiving this compound is not responding to treatment or has a viral load rebound.
| Possible Cause | Troubleshooting Step |
| Emergence of this compound resistance. | Collect a plasma sample and perform UL97 genotypic resistance testing to identify mutations such as T409M, H411Y, or C480F.[1][8] |
| Suboptimal drug exposure. | While less common, consider factors that could affect drug absorption or metabolism. This compound is primarily metabolized by CYP3A4.[3][4][5] |
| Non-adherence to therapy. | Confirm patient adherence to the prescribed dosing regimen. |
Quantitative Data Summary
Table 1: Common this compound Resistance-Associated Substitutions in UL97 and their Phenotypic Impact
| Mutation | This compound Resistance Level | Ganciclovir Cross-Resistance | Reference |
| T409M | Moderate to High | None | [1][6][8][13] |
| H411Y | Moderate to High | None | [1][6][8][13] |
| C480F | High | Low-grade | [1][6][8][13] |
| F342Y | Low to Moderate | Yes | [1][10][11] |
| V353A | Moderate | None | [14] |
| L337M | Low | None | [15] |
Table 2: Frequency of Emergent this compound Resistance Mutations in a Phase 3 Clinical Trial
| Mutation | Number of Patients with Mutation (n) |
| T409M | 34 |
| H411Y | 26 |
| C480F | 21 |
| Data from a study with 234 patients randomized to receive this compound.[1][7][9] |
Experimental Protocols
Protocol 1: Genotypic Analysis of UL97 for this compound Resistance Mutations
This protocol outlines the general steps for identifying this compound resistance mutations in the UL97 gene from plasma samples using Sanger sequencing.
-
Viral DNA Extraction:
-
Extract viral DNA from patient plasma or cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification of the UL97 Gene:
-
Amplify the region of the UL97 gene spanning codons 335 to at least 480, as this region contains the key this compound resistance mutations.[10][16] It is recommended to sequence a broader region (e.g., codons 288-468) to also detect other potential mutations.[10]
-
Use primers designed to specifically amplify the target UL97 region. Nested or semi-nested PCR can be employed to increase sensitivity and specificity.[17][18]
-
-
PCR Product Purification:
-
Purify the amplified PCR product to remove primers, dNTPs, and other components of the PCR reaction. This can be done using commercially available PCR purification kits.
-
-
Sanger Sequencing:
-
Perform bidirectional Sanger sequencing of the purified PCR product using both forward and reverse primers used in the amplification step.[17]
-
Ensure sufficient coverage of the entire target region.
-
-
Sequence Analysis:
-
Align the obtained sequences with a wild-type CMV UL97 reference sequence (e.g., from strain AD169).[11]
-
Identify any nucleotide changes that result in amino acid substitutions at codons associated with this compound resistance (e.g., 342, 409, 411, 480).
-
Protocol 2: Phenotypic Analysis of this compound Susceptibility
This protocol describes a general method for determining the 50% effective concentration (EC50) of this compound against a CMV strain.
-
Cell Culture Preparation:
-
Seed human foreskin fibroblasts (HFFs) or another permissive cell line in 96-well plates and grow to confluence.
-
-
Drug Dilution Series:
-
Prepare a serial dilution of this compound in cell culture medium to cover a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
-
Viral Infection:
-
Infect the confluent cell monolayers with the CMV isolate of interest at a low multiplicity of infection (MOI).
-
-
Drug Application:
-
After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the different concentrations of this compound-containing medium to the wells. Include a no-drug control.
-
-
Incubation:
-
Incubate the plates for a period that allows for viral replication and cytopathic effect (CPE) to develop in the no-drug control wells (typically 7-14 days).
-
-
Quantification of Viral Replication:
-
Assess the level of viral replication inhibition at each drug concentration. This can be done through various methods:
-
Plaque Reduction Assay: Staining the cell monolayer and counting the number of plaques.
-
Yield Reduction Assay: Quantifying the amount of progeny virus produced using qPCR.
-
Reporter Gene Assay: Using a recombinant virus expressing a reporter gene (e.g., GFP or luciferase).
-
-
-
EC50 Calculation:
-
Calculate the EC50 value, which is the drug concentration that inhibits viral replication by 50%, by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: this compound's mechanism of action and the impact of UL97 resistance mutations.
Caption: A typical experimental workflow for the genotypic detection of this compound resistance.
Caption: A logical diagram for troubleshooting cases of suspected this compound treatment failure.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Drug Resistance Assessed in a Phase 3 Clinical Trial of this compound Therapy for Refractory or Resistant Cytomegalovirus Infection in Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Resistance Mutations and Associated Phenotypes Detected in Clinical Trials of this compound for Treatment of Cytomegalovirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Drug Resistance Assessed in a Phase 3 Clinical Trial of this compound Ther" by Sunwen Chou, Sophie Alain et al. [digitalcommons.library.tmc.edu]
- 10. Novel UL97 drug resistance mutations identified at baseline in a clinical trial of this compound for resistant or refractory cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Resistance to this compound and Ganciclovir in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Resistance Assessed in a Phase 3 Clinical Trial of this compound Therapy for Refractory or Resistant Cytomegalovirus Infection in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ganciclovir and this compound cross-resistance revisited: relative drug susceptibilities of canonical cytomegalovirus mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytomegalovirus UL97 kinase mutations that confer this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects on this compound susceptibility of cytomegalovirus UL97 kinase ATP binding region mutations detected after drug exposure in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ganciclovir and this compound susceptibility phenotypes of cytomegalovirus UL97 ATP binding region mutations detected by expanded genotypic testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Navigating Maribavir Treatment Challenges: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during clinical and preclinical research involving Maribavir. This resource is designed to assist in overcoming treatment failure and understanding resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound treatment failure observed in clinical studies?
This compound treatment failure is predominantly associated with the emergence of specific genetic mutations in the cytomegalovirus (CMV) genome. The primary targets for these resistance mutations are the UL97 protein kinase, which is the direct target of this compound, and the UL27 gene.[1][2][3] Mutations in UL97 can confer moderate to high-level resistance, while UL27 mutations are associated with low-level resistance.[1][2]
Q2: Which specific mutations in the UL97 gene are most commonly associated with this compound resistance?
Clinical studies have identified several key mutations in the UL97 gene that lead to this compound resistance. The most frequently reported mutations include T409M, H411Y, and C480F.[4] The C480F mutation has been shown to confer high-grade this compound resistance and has also been associated with low-grade ganciclovir resistance.[4] Another mutation, L337M, located in the kinase p-loop, has been identified to confer low-grade resistance.[5]
Q3: What is the role of UL27 mutations in this compound resistance?
Mutations in the UL27 gene have been shown to confer low-level resistance to this compound, typically resulting in a two- to three-fold increase in inhibitory concentrations.[1][2] These mutations can include point mutations, frameshift mutations, and stop codons.[1][2] Interestingly, the emergence of UL27 mutations can occur before or after the appearance of UL97 mutations.[1][2] It is hypothesized that UL27 mutations may adapt the virus for growth in the absence of full UL97 kinase activity.[3]
Q4: Can resistance to this compound emerge rapidly during treatment?
Yes, studies have shown that this compound resistance can emerge relatively early during therapy. In one study, drug resistance mutations were detected in 10% of patients receiving this compound between 35 and 125 days of treatment, with a median onset of 56 days.[6] This is in contrast to ganciclovir resistance, which appeared to emerge later.[6]
Q5: What is the clinical efficacy of this compound in treatment-refractory or -resistant CMV infections?
This compound has demonstrated superiority over investigator-assigned therapy (IAT) in treating refractory or resistant CMV infections in transplant recipients.[7][8] In a phase 3 study, 55.7% of patients receiving this compound achieved confirmed CMV viremia clearance at week 8, compared to 23.9% of patients receiving IAT.[7][8] Furthermore, among patients with genotypically resistant CMV at baseline, 62.8% in the this compound group achieved viremia clearance at week 8, versus 20.3% in the IAT group.[8]
Troubleshooting Guides
Problem 1: Persistent or increasing CMV viral load despite this compound treatment.
Possible Cause: Emergence of this compound resistance mutations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent CMV viremia on this compound.
Detailed Steps:
-
Sample Collection: Collect a plasma sample from the patient.
-
Genotypic Resistance Testing: Perform Sanger or next-generation sequencing of the CMV UL97 and UL27 genes to identify resistance-conferring mutations.
-
Data Analysis: Compare the obtained sequences to a reference CMV strain to identify mutations. Pay close attention to codons 337, 409, 411, and 480 in UL97.
-
Interpretation and Action:
-
If a known resistance mutation is detected, consider switching to an alternative antiviral therapy. The choice of the subsequent antiviral should be guided by the cross-resistance profile of the identified mutation.
-
If no known resistance mutations are found, investigate other potential causes for treatment failure, such as patient adherence, drug-drug interactions affecting this compound exposure, the patient's overall immune status, and initial viral load.[9][10] In such cases, phenotypic susceptibility testing may provide further insights.
-
Problem 2: Recurrent CMV viremia after initial clearance with this compound.
Possible Cause: Emergence of resistance mutations during or after therapy.
Troubleshooting Steps:
-
Confirm Recurrence: Verify the recurrence of CMV viremia with a quantitative nucleic acid test.
-
Genotypic Testing: As with persistent viremia, perform genotypic resistance testing on a sample obtained at the time of recurrence. In a clinical trial, among 29 patients who cleared CMV but later had a recurrence on this compound, 17 had known UL97 resistance mutations (T409M or H411Y) and 5 others had the C480F mutation.[4]
-
Therapeutic Strategy: If resistance is confirmed, a change in antiviral therapy is warranted. For patients who experience viral rebound during treatment, switching to a different antiviral agent has been shown to be effective in achieving viral clearance in a majority of cases.[6]
Data Presentation
Table 1: Efficacy of this compound in Refractory/Resistant CMV Infections (Phase 3 SOLSTICE Trial)
| Endpoint | This compound (n=235) | Investigator-Assigned Therapy (IAT) (n=117) | Adjusted Difference [95% CI] | P-value |
| Primary Endpoint: Confirmed CMV Viremia Clearance at Week 8 | 55.7% | 23.9% | 32.8% [22.80–42.74] | < .001 |
| Key Secondary Endpoint: Viremia Clearance and Symptom Control at Week 8, Maintained Through Week 16 | 18.7% | 10.3% | 9.5% [2.02–16.88] | .01 |
Data sourced from clinical trial results.[7][8]
Table 2: Common this compound Resistance Mutations in UL97 and their Phenotypic Effects
| Mutation | Location | Level of this compound Resistance | Ganciclovir Cross-Resistance |
| T409M | UL97 | High | No |
| H411Y | UL97 | High | No |
| C480F | UL97 | High | Low |
| L337M | UL97 (p-loop) | Low | No |
| R233S | UL27 | Low | No |
This table summarizes data from multiple in vitro and clinical studies.[2][4][5]
Experimental Protocols
Protocol 1: Genotypic Resistance Testing for CMV UL97 and UL27 by Sanger Sequencing
Objective: To identify mutations in the CMV UL97 and UL27 genes that may confer resistance to this compound.
Methodology:
-
DNA Extraction:
-
Extract viral DNA from 200 µL of plasma using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
Elute the DNA in 50 µL of elution buffer.
-
-
PCR Amplification:
-
Amplify the coding regions of UL97 and UL27 using nested PCR.
-
First Round PCR:
-
Prepare a 50 µL reaction mix containing: 5 µL of extracted DNA, 1X PCR buffer, 200 µM of each dNTP, 0.4 µM of each forward and reverse outer primer, and 1.25 units of a high-fidelity DNA polymerase.
-
Use appropriate primers flanking the entire coding sequence of UL97 and UL27.
-
Perform PCR with the following cycling conditions: 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 2 min, with a final extension at 72°C for 10 min.
-
-
Second Round PCR:
-
Use 1 µL of the first-round PCR product as a template for the second-round PCR.
-
Use internal (nested) primers to amplify smaller, overlapping fragments of the target genes.
-
Perform the nested PCR with similar conditions to the first round, adjusting the annealing temperature and extension time as needed based on the primer sets.
-
-
-
PCR Product Purification:
-
Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of fragments of the expected size.
-
Purify the PCR products using a commercial PCR purification kit to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR products and the corresponding sequencing primers to a sequencing facility.
-
Sequence both strands of each fragment to ensure accuracy.
-
-
Sequence Analysis:
-
Assemble the sequencing reads to obtain the complete coding sequence of UL97 and UL27.
-
Align the patient-derived sequences with a wild-type CMV reference sequence (e.g., strain AD169) to identify nucleotide and amino acid substitutions.
-
Compare any identified substitutions to the known this compound resistance mutations listed in Table 2.
-
Experimental Workflow Diagram:
Caption: Workflow for genotypic resistance testing of CMV UL97 and UL27.
Signaling Pathway
This compound's Mechanism of Action and Resistance
This compound inhibits the UL97 protein kinase of CMV. This kinase is crucial for several viral processes, including the phosphorylation of viral and cellular proteins involved in viral DNA replication and nuclear egress. By inhibiting UL97, this compound disrupts these essential viral functions. Resistance mutations in UL97, particularly in the ATP-binding region, can prevent this compound from effectively binding to and inhibiting the kinase, thereby allowing viral replication to proceed.
Caption: this compound's mechanism of action and the impact of UL97 resistance mutations.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Diverse Cytomegalovirus UL27 Mutations Adapt to Loss of Viral UL97 Kinase Activity under this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects on this compound susceptibility of cytomegalovirus UL97 kinase ATP binding region mutations detected after drug exposure in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. This compound for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. New Treatment Options for Refractory/Resistant CMV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers Publishing Partnerships | New Treatment Options for Refractory/Resistant CMV Infection [frontierspartnerships.org]
Navigating Maribavir and Ganciclovir Cross-Resistance in CMV Research
A Technical Resource for Researchers and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Cytomegalovirus (CMV) resistance to maribavir and ganciclovir. The following information is designed to address specific experimental challenges and provide clarity on the mechanisms of cross-resistance.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and ganciclovir against CMV?
A1: this compound and ganciclovir inhibit Cytomegalovirus (CMV) replication through distinct mechanisms, both of which primarily involve the viral protein pUL97.
-
Ganciclovir: This drug is a synthetic nucleoside analog of 2'-deoxy-guanosine.[1] To become active, it must be phosphorylated to ganciclovir-5'-triphosphate (ganciclovir-TP).[2][3] The initial and crucial phosphorylation step is carried out by the CMV-encoded protein kinase pUL97.[1][4] Subsequently, cellular kinases complete the conversion to the triphosphate form.[1][3] Ganciclovir-TP then acts as a competitive inhibitor of the viral DNA polymerase (pUL54), and its incorporation into the growing viral DNA chain leads to premature termination, thus halting viral replication.[1]
-
This compound: This oral benzimidazole riboside directly inhibits the protein kinase activity of the human CMV enzyme pUL97.[5][6] By competitively inhibiting the adenosine triphosphate (ATP) binding site on pUL97, this compound prevents the phosphorylation of viral and cellular proteins that are essential for multiple stages of the viral lifecycle.[4][7] This inhibition disrupts CMV DNA replication, encapsidation (the process of enclosing the viral genome in a protein shell), and the nuclear egress of viral capsids.[5][6][7] Notably, this compound does not require activation by phosphorylation to exert its antiviral effect.[4][6]
Q2: What are the key genetic determinants of resistance to this compound and ganciclovir?
A2: Resistance to both this compound and ganciclovir is primarily associated with mutations in the CMV gene UL97. Mutations in the UL54 gene, which encodes the viral DNA polymerase, can also contribute to ganciclovir resistance and, in some instances, cross-resistance.[8][9]
-
UL97 Mutations: These are the most common cause of ganciclovir resistance and are the primary mechanism of this compound resistance.[10][11]
-
Ganciclovir resistance mutations in UL97 (e.g., at codons 460, 520, 590-607) typically impair the ability of the pUL97 kinase to phosphorylate ganciclovir, which is necessary for its activation.[12][13]
-
This compound resistance mutations in UL97 (e.g., at codons 353, 409, 411, 480) are generally located near the ATP-binding and catalytic domains of the kinase, consistent with this compound's mechanism as an ATP-competitive inhibitor.[6][12][14]
-
-
UL54 Mutations: Mutations in the gene encoding the viral DNA polymerase can confer resistance to ganciclovir, often leading to higher levels of resistance, especially when present with a UL97 mutation.[9][15] Some UL54 mutations can also confer cross-resistance to other antivirals like cidofovir and foscarnet.[8][16]
-
UL27 Mutations: Some mutations in the UL27 gene have been associated with low-level this compound resistance in vitro.[6]
Q3: Can a single mutation in UL97 confer cross-resistance to both this compound and ganciclovir?
A3: Yes, specific mutations in the UL97 gene can confer cross-resistance to both drugs. While many resistance mutations are specific to one drug, certain substitutions can impact the binding or function of both antivirals. For instance, the F342Y and C480F mutations in UL97 have been clinically identified to confer resistance to both this compound and ganciclovir.[6][17][18] The F342Y mutation, located in the P-loop of the ATP-binding domain, has been shown to result in a 4.5-fold increase in the this compound EC50 and a 6-fold increase in the ganciclovir EC50.[6][19] The C480F mutation has been associated with high-level this compound resistance and low-level ganciclovir resistance.[6][17]
Troubleshooting Experimental Assays
Problem: Inconsistent EC50 values in phenotypic resistance assays.
Possible Causes & Solutions:
-
Cell Line Variability: Different cell lines (e.g., MRC-5, HFFs) can exhibit varying susceptibility to CMV infection and may influence drug efficacy.[20]
-
Solution: Standardize on a single, well-characterized cell line and passage number for all experiments.
-
-
Viral Inoculum Inconsistency: The multiplicity of infection (MOI) can affect the outcome of antiviral assays.
-
Solution: Carefully titrate viral stocks and use a consistent MOI for all assays.
-
-
Assay Method: Different phenotypic assays (e.g., plaque reduction, reporter gene) have inherent variabilities.[21][22]
-
Solution: Choose a validated and standardized assay protocol. Reporter gene assays often offer higher throughput and less subjectivity than plaque reduction assays.
-
Problem: Difficulty confirming a novel UL97 mutation's role in resistance.
Solution: Marker Transfer Experiments
To definitively link a specific mutation to a resistance phenotype, it is essential to perform marker transfer experiments. This involves introducing the mutation of interest into a wild-type, drug-sensitive CMV laboratory strain and then phenotypically testing the resulting recombinant virus for drug susceptibility.[14]
Quantitative Data Summary
The following tables summarize the fold-changes in 50% effective concentration (EC50) for select CMV UL97 mutations against this compound and ganciclovir. An EC50 value represents the concentration of a drug that inhibits viral replication by 50%.
Table 1: this compound Resistance-Associated Mutations in UL97
| Mutation | Fold Increase in this compound EC50 | Fold Increase in Ganciclovir EC50 | Reference(s) |
| F342Y | 4.5 - 4.7 | 6.0 | [6][18][23] |
| T409M | 78 - >200 | No significant change | [6][14] |
| H411Y | 15 - 17 | 0.7 | [6][18][23] |
| C480F | 210 - 224 | 2.3 | [6][17][18][23] |
Table 2: Ganciclovir Resistance-Associated Mutations in UL97
| Mutation | Fold Increase in Ganciclovir EC50 | Fold Increase in this compound EC50 | Reference(s) |
| M460I | 12 | 0.21 | [18][23] |
| M460V | 5 - 10 | 0.21 | [13][18][23] |
| A594V | 5 - 10 | 1.9 | [13][18][23] |
| L595S | 5 - 10 | No significant change | [13] |
| C603W | 5 - 10 | No significant change | [13] |
Experimental Protocols
Protocol 1: Phenotypic Antiviral Susceptibility Testing using a Reporter Gene Assay
This protocol is adapted from methods used to evaluate antiviral drug susceptibility by measuring the reduction of a reporter gene signal.[22][24]
Materials:
-
Human foreskin fibroblasts (HFFs) or another permissive cell line
-
CMV strain expressing a reporter gene (e.g., secreted alkaline phosphatase - SEAP)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serial dilutions of this compound and ganciclovir
-
SEAP assay kit
-
Plate reader
Procedure:
-
Seed 96-well plates with HFFs and grow to confluence.
-
Prepare serial dilutions of this compound and ganciclovir in cell culture medium.
-
Remove the growth medium from the cells and add the drug dilutions. Include a no-drug control.
-
Infect the cells with the reporter CMV strain at a predetermined MOI.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.
-
Collect the cell culture supernatant.
-
Quantify the SEAP activity in the supernatant using a SEAP assay kit and a plate reader.
-
Calculate the EC50 value by determining the drug concentration that reduces the SEAP signal by 50% compared to the no-drug control.
Protocol 2: Genotypic Resistance Testing by Sanger Sequencing of the UL97 Gene
This protocol outlines the general steps for identifying mutations in the UL97 gene from clinical or laboratory samples.[25]
Materials:
-
DNA extraction kit suitable for viral DNA
-
PCR primers flanking the coding region of the UL97 gene
-
Taq polymerase and PCR reagents
-
PCR thermal cycler
-
DNA purification kit for PCR products
-
Sanger sequencing reagents and access to a capillary electrophoresis sequencer
Procedure:
-
Extract viral DNA from the sample (e.g., plasma, cell culture supernatant).
-
Amplify the UL97 gene using PCR with specific primers.
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Perform Sanger sequencing of the purified PCR product using forward and reverse primers.
-
Analyze the sequencing data and compare the obtained sequence to a wild-type CMV reference sequence to identify any mutations.
Visualizations
Caption: Ganciclovir's mechanism of action against CMV.
Caption: this compound's mechanism of action against CMV.
Caption: Workflow for identifying antiviral resistance.
References
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganciclovir - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mechanism of Action (MOA) | LIVTENCITY® (this compound) [livtencity.com]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral resistance in human cytomegalovirus due to UL54 mutations without UL97 mutations – Annals of Clinical Microbiology [acm.or.kr]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Ganciclovir resistance and UL97 gene mutations in cytomegalovirus blood isolates from patients with AIDS treated with ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytomegalovirus UL97 mutations in the era of ganciclovir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. High-level resistance of cytomegalovirus to ganciclovir is associated with alterations in both the UL97 and DNA polymerase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of drug resistance-associated mutations in the human cytomegalovirus DNA polymerase gene by using recombinant mutant viruses generated from overlapping DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Ganciclovir and this compound cross-resistance revisited: relative drug susceptibilities of canonical cytomegalovirus mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytomegalovirus Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. cytomegalovirus-resistance-testing-pitfalls-and-problems-for-the-clinician - Ask this paper | Bohrium [bohrium.com]
- 22. Phenotyping of Cytomegalovirus Drug Resistance Mutations by Using Recombinant Viruses Incorporating a Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ganciclovir and this compound cross-resistance revisited: Relative drug susceptibilities of canonical cytomegalovirus mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Diagnosis of Human Cytomegalovirus Drug Resistance Mutations in Solid Organ Transplant Recipients—A Review [mdpi.com]
Strategies to mitigate Maribavir-induced dysgeusia in study participants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Maribavir-induced dysgeusia in study participants.
Frequently Asked Questions (FAQs)
Q1: What is the incidence of dysgeusia observed in clinical trials with this compound?
A1: Dysgeusia, often described as a metallic or bitter taste, is a common treatment-emergent adverse event (TEAE) associated with this compound.[1][2] In the Phase 3 SOLSTICE trial, 46.2% of patients receiving this compound reported dysgeusia.[3][4] Similarly, in a Phase 2 dose-ranging study, dysgeusia was the most frequent TEAE, occurring in 65% of patients.[5]
Q2: What is the typical severity and duration of this compound-induced dysgeusia?
A2: Generally, this compound-induced dysgeusia is reported as mild to moderate in severity.[3] In the SOLSTICE trial, it rarely led to treatment discontinuation (0.9% of patients).[2][4] For many patients, the taste disturbance resolves either while on treatment or shortly after discontinuation.[2] In one study, 37% of patients who experienced dysgeusia had resolution while still on treatment, with a median duration of 43 days.[6] For those whose dysgeusia resolved after stopping the medication, the median time to resolution was about 7 days.[2]
Q3: What is the proposed mechanism for this compound-induced dysgeusia?
A3: The exact mechanism by which this compound causes dysgeusia is not fully understood. However, it is known that many drugs can induce taste disorders by interacting with taste receptors or altering signaling pathways.[7] this compound is an oral benzimidazole riboside, and it or its metabolites may be secreted into the saliva, where they can interact with taste receptor cells.[1][8] One hypothesis is the interaction with bitter taste receptors (TAS2Rs) or other taste signaling components.[6][9] Some drugs are also known to activate TRPV1 receptors, which can contribute to a metallic taste sensation.[10]
Q4: Does the occurrence of dysgeusia with this compound correlate with treatment efficacy?
A4: Interestingly, post-hoc analyses of the SOLSTICE trial indicated that a higher proportion of patients treated with this compound who experienced dysgeusia achieved CMV clearance at Week 8 compared to those who did not.[3] In patients receiving this compound, confirmed CMV viremia clearance at Week 8 was 66.7% in those with dysgeusia versus 46.5% in those without.[3]
Q5: What are the potential consequences of unmanaged dysgeusia in a clinical trial setting?
A5: Unmanaged dysgeusia can negatively impact a study participant's quality of life, potentially leading to reduced appetite, weight loss, and malnutrition.[1][11] These consequences can be particularly detrimental to transplant recipients who are already in a compromised health state.[1] Severe taste alterations may also affect adherence to the investigational product.
Troubleshooting Guides
Issue 1: A study participant reports a persistent and bothersome metallic or bitter taste.
Initial Assessment:
-
Characterize the Dysgeusia: Use a validated scale such as the Chemotherapy-Induced Taste Alteration Scale (CiTAS) to quantify the nature and severity of the taste alteration.[12]
-
Oral Health Evaluation: Conduct a thorough examination of the oral cavity to rule out other potential causes of taste disturbance, such as infections or poor oral hygiene.[10]
-
Review Concomitant Medications: Analyze the participant's medication list for other drugs known to cause dysgeusia, as polypharmacy can increase the risk of taste disturbances.[1]
Mitigation Strategies:
-
Dietary Modifications:
-
Advise the use of plastic utensils instead of metal ones to reduce metallic taste.[10]
-
Encourage experimentation with different food temperatures (e.g., cold or frozen foods may be better tolerated).[9]
-
Suggest adding strong spices, herbs, or acidic flavors like lemon juice to enhance food taste.[9][10]
-
-
Oral Hygiene and Care:
-
Symptomatic Relief:
Issue 2: A study participant is experiencing decreased appetite and weight loss potentially linked to dysgeusia.
Intervention Protocol:
-
Nutritional Consultation: Refer the participant to a registered dietitian for a comprehensive nutritional assessment and personalized dietary counseling.
-
Monitor Body Weight: Implement more frequent monitoring of the participant's body weight and nutritional status.
-
Consider Flavor Enhancers: Explore the use of commercially available flavor enhancers.
-
Evaluate for Dose Adjustment: If the dysgeusia is severe and significantly impacting the participant's health, and if the clinical trial protocol allows, consider a discussion with the medical monitor regarding a potential dose reduction.[9]
Data Presentation
Table 1: Incidence and Characteristics of Dysgeusia in this compound Clinical Trials
| Clinical Trial | Treatment Arm | Incidence of Dysgeusia (%) | Severity | Discontinuation due to Dysgeusia (%) |
| SOLSTICE (Phase 3) | This compound | 46.2 | Generally mild/moderate | 0.9 |
| Investigator-Assigned Therapy | 3.4 | Not specified | 0 | |
| Phase 2 Dose-Ranging | This compound (all doses) | 65 | Tolerable in most patients | 0.8 (1 patient) |
Data compiled from multiple sources.[2][3][4][5]
Experimental Protocols
Protocol 1: Assessment of Dysgeusia Using the Taste Strip Test
This protocol is adapted from validated methods for clinical assessment of gustatory function and can be implemented to quantify taste alterations.[4][13]
Objective: To quantitatively assess the four basic taste perceptions (sweet, sour, salty, bitter) in study participants.
Materials:
-
Standardized taste strips (e.g., "Taste Strips" from Burghart Messtechnik) impregnated with different concentrations of sucrose (sweet), citric acid (sour), sodium chloride (salty), and quinine hydrochloride (bitter).[13]
-
Distilled water for rinsing.
-
Spit cups.
-
Data recording sheets.
Procedure:
-
Participant Preparation: The participant should refrain from eating, drinking (except water), or smoking for at least one hour before the test.
-
Instructions: Explain the procedure to the participant. They will be placing a taste strip on their tongue and will be asked to identify the taste from a list of options (sweet, sour, salty, bitter, or no taste).
-
Administration:
-
The participant rinses their mouth with distilled water.
-
Place a taste strip on the middle of the protruded tongue.
-
The participant closes their mouth and moves the tongue to dissolve the strip.
-
The participant then points to the perceived taste quality on a chart.
-
-
Testing Sequence: Present the strips in a pseudo-randomized order, ensuring that the same taste quality is not presented consecutively. Include blank strips (without tastants) as controls.
-
Scoring: A total score can be calculated based on the number of correctly identified tastes. A lower score would indicate a higher degree of taste impairment.
Protocol 2: Subjective Evaluation of Dysgeusia using the Chemotherapy-Induced Taste Alteration Scale (CiTAS)
Objective: To capture the participant's subjective experience of taste alterations.[12][14]
Methodology:
-
Instrument: The CiTAS is a self-administered questionnaire consisting of 18 items that assess various aspects of taste alteration, including decline in basic tastes, discomfort, phantogeusia (phantom tastes), and parageusia (taste distortion).[12]
-
Administration: The questionnaire should be administered at baseline and at specified follow-up visits throughout the study.
-
Scoring: Items are rated on a Likert-type scale. The scores from the different dimensions can be analyzed to provide a comprehensive picture of the participant's taste-related issues.
Mandatory Visualization
Caption: Workflow for the assessment and management of this compound-induced dysgeusia.
Caption: Hypothetical signaling pathway for this compound-induced dysgeusia.
References
- 1. Influence of medications on taste and smell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemosensory Event-Related Potentials in Response to Nasal Propylene Glycol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Test for Measuring Gustatory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Drug-induced taste and smell disorders. Incidence, mechanisms and management related primarily to treatment of sensory receptor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemosensory Event-Related Potentials in Response to Nasal Propylene Glycol Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artificial sweeteners and salts producing a metallic taste sensation activate TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Development and validation of a chemotherapy-induced taste alteration scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rhinologyjournal.com [rhinologyjournal.com]
- 14. The CiTAS scale for evaluating taste alteration induced by chemotherapy: state of the art on its clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Maribavir in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing the gastrointestinal (GI) side effects of Maribavir observed in clinical trials. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental protocols.
I. Quantitative Data Summary
The following tables summarize the incidence of common gastrointestinal adverse events associated with this compound treatment in key clinical trials.
Table 1: Incidence of Common Gastrointestinal Adverse Events with this compound
| Adverse Event | SOLSTICE Trial (this compound 400 mg twice daily)[1][2][3] | Phase 2 Trial (Resistant/Refractory CMV)[4] |
| Dysgeusia (Taste Disturbance) | 46% | 65% |
| Nausea | 21% | 34.2% |
| Diarrhea | 19% | 23.3% |
| Vomiting | 14% | 29.2% |
Table 2: Discontinuation Rates Due to Gastrointestinal Adverse Events in the SOLSTICE Trial
| Adverse Event | Percentage of Patients Discontinuing this compound[5] |
| Dysgeusia | 1% |
| Diarrhea | 1% |
| Nausea | 1% |
| Vomiting | Not specified as a reason for discontinuation |
II. Troubleshooting Guides & FAQs
This section provides practical guidance for managing specific gastrointestinal side effects of this compound in a clinical trial setting.
A. Dysgeusia (Taste Disturbance)
Q1: A trial participant reports a persistent "metallic" or "bitter" taste. How should this be managed?
A1: Dysgeusia is the most frequently reported side effect of this compound. While generally mild to moderate, it can impact a patient's quality of life and nutritional intake.
Experimental Protocol for Management of Dysgeusia:
-
Initial Assessment:
-
Grade the severity of the taste disturbance using the Common Terminology Criteria for Adverse Events (CTCAE).
-
Assess the impact on the participant's appetite, oral intake, and weight.
-
Document the participant's description of the taste change (e.g., metallic, bitter, loss of taste).
-
-
Supportive Care Measures:
-
Dietary Counseling: Advise the participant to:
-
Consume foods that are chilled or at room temperature.
-
Use plastic utensils to minimize metallic taste.
-
Incorporate flavorful ingredients such as herbs, spices, and citrus to mask taste alterations.
-
Maintain adequate hydration by sipping on water or other preferred beverages throughout the day.[6]
-
-
Flavor-Masking Agents: Suggest the use of flavor-masking agents, such as sugar-free mints or hard candies, to help mitigate the unpleasant taste.[6]
-
Timing of Medication: Explore adjusting the timing of this compound administration in relation to meals to see if it lessens the impact on taste.[6]
-
-
Monitoring and Follow-up:
-
Regularly reassess the severity of dysgeusia and its impact on the participant's nutritional status.
-
If significant weight loss or nutritional deficiencies are noted, consider a formal nutritional consultation.
-
Discontinuation of this compound due to dysgeusia is rare.[5][7] In the SOLSTICE trial, taste disturbance resolved in 37% of patients while still on therapy, with a median duration of 43 days.[5]
-
B. Nausea and Vomiting
Q2: A participant is experiencing nausea and occasional vomiting after starting this compound. What is the recommended management protocol?
A2: Nausea and vomiting are common, generally mild to moderate, gastrointestinal side effects.[6] A systematic approach to management is crucial to ensure patient comfort and adherence to the trial protocol.
Experimental Protocol for Management of Nausea and Vomiting:
-
Initial Assessment:
-
Grade the severity of nausea and vomiting using the CTCAE scale.
-
Assess the frequency and volume of vomiting.
-
Evaluate for signs of dehydration (e.g., decreased urine output, dizziness).
-
Rule out other potential causes of nausea and vomiting (e.g., concomitant medications, underlying conditions).
-
-
Management Strategy:
-
Dietary Modifications:
-
Advise small, frequent meals throughout the day.
-
Recommend avoiding greasy, spicy, or overly sweet foods.
-
Encourage consumption of bland foods like crackers, toast, and rice.
-
-
Hydration: Emphasize the importance of maintaining adequate fluid intake with clear liquids, such as water, broth, or electrolyte-replacement drinks.[6]
-
Pharmacological Intervention:
-
First-line: Consider prophylactic or as-needed use of a 5-HT3 receptor antagonist (e.g., ondansetron). The pathophysiology of drug-induced nausea often involves the release of serotonin in the gastrointestinal tract, which can be blocked by these agents.[1][6]
-
Second-line: If nausea persists, other classes of antiemetics such as dopamine antagonists may be considered, although with caution regarding their side effect profiles.[8]
-
For refractory nausea, consultation with the study's medical monitor is recommended to discuss further management options.
-
-
-
Monitoring and Follow-up:
-
Monitor the participant for resolution of symptoms and any side effects of antiemetic therapy.
-
If vomiting is severe or persistent, leading to dehydration or electrolyte abnormalities, temporary interruption of this compound and intravenous fluid replacement may be necessary. Discontinuation of this compound due to nausea is infrequent.[5]
-
C. Diarrhea
Q3: A trial participant has developed diarrhea. What are the appropriate steps for management and investigation?
A3: Diarrhea associated with this compound is typically mild to moderate.[6] However, it is essential to manage it effectively to prevent dehydration and ensure the participant's well-being.
Experimental Protocol for Management of Diarrhea:
-
Initial Assessment:
-
Grade the severity of diarrhea using the CTCAE scale (based on the number of stools over baseline).
-
Assess for signs of dehydration and electrolyte imbalance.
-
Obtain a detailed history to rule out infectious causes, especially in immunocompromised transplant recipients. Stool studies for common enteric pathogens, including Clostridioides difficile, should be considered.
-
-
Management Strategy:
-
Supportive Care:
-
Hydration: Aggressively encourage oral rehydration with water, broths, and electrolyte-containing beverages.[6]
-
Dietary Modifications: Recommend a BRAT diet (bananas, rice, applesauce, toast) and avoidance of dairy, caffeine, and high-fat foods.
-
-
Pharmacological Intervention:
-
If non-infectious diarrhea is suspected and symptoms are bothersome, an anti-motility agent such as loperamide may be considered.
-
The use of anti-motility agents should be approached with caution, particularly if an infectious etiology has not been ruled out, as they can inhibit pathogen clearance.
-
-
Immunosuppressant Level Monitoring: In transplant recipients, severe diarrhea can affect the absorption and metabolism of immunosuppressant drugs like tacrolimus. Frequent monitoring of immunosuppressant levels is crucial to avoid toxicity or sub-therapeutic levels.
-
-
Monitoring and Follow-up:
-
Closely monitor the frequency and consistency of stools, as well as the participant's hydration status.
-
If diarrhea is severe, persistent, or associated with fever or severe abdominal pain, further investigation and potential temporary discontinuation of this compound should be considered in consultation with the medical monitor. Discontinuation of this compound due to diarrhea is uncommon.[5]
-
III. Mandatory Visualizations
A. Signaling Pathway
B. Experimental Workflow
C. Logical Relationship
References
- 1. UpToDate 2018 [doctorabad.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Patient-Reported Outcome Assessments in Gastrointestinal Clinical Trials: A Framework for Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unmc.edu [unmc.edu]
- 5. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
Optimizing Maribavir Dosage to Minimize Adverse Events: A Technical Support Center for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Maribavir dosage and minimizing adverse events during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established clinical dosage of this compound and what are the most common adverse events observed at this dose?
The approved clinical dose for this compound is 400 mg administered orally twice daily.[1][2] At this dosage, the most frequently reported adverse events include dysgeusia (taste disturbance), nausea, diarrhea, and vomiting.[2] In the Phase 3 SOLSTICE trial, dysgeusia was the most common treatment-emergent adverse event, occurring in 35.9% of patients receiving this compound.[3]
Q2: Is there a dose-dependent relationship for the primary adverse events associated with this compound?
Phase 2 dose-ranging studies evaluating 400 mg, 800 mg, and 1200 mg of this compound twice daily did not show a clear dose-dependent increase in the most common adverse event, dysgeusia.[4][5] However, some gastrointestinal side effects were noted to be less frequent at lower doses.[5] Efficacy, as measured by CMV viremia clearance, was similar across the 400 mg, 800 mg, and 1200 mg twice-daily doses, suggesting that higher doses may not provide additional antiviral benefit while potentially increasing the risk of other adverse effects.[4][6]
Q3: What is the primary mechanism of action of this compound and its main molecular target?
This compound is a competitive inhibitor of the human cytomegalovirus (CMV) pUL97 protein kinase.[3][7][8][9] It functions by blocking the ATP binding site on the pUL97 kinase, thereby preventing the phosphorylation of viral and cellular substrates that are essential for viral DNA replication, encapsidation, and nuclear egress.[6][8][10]
Q4: Are there known off-target effects of this compound that could contribute to adverse events?
While this compound is highly selective for the CMV pUL97 kinase, in vitro studies have shown that it can inhibit other transporters at clinically relevant concentrations, including the P-gp transporter, BCRP transporter, OAT3, and MATE1.[8] Inhibition of these transporters can potentially lead to drug-drug interactions and may contribute to some of the observed adverse events. For instance, co-administration with digoxin, a P-gp substrate, may increase digoxin plasma levels.[8]
Troubleshooting Guide for In Vitro and In Vivo Experiments
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in EC50 values between experiments | Cell culture conditions, such as the type of fibroblasts used (e.g., lung vs. skin), can influence this compound's in vitro activity.[11] Viral inoculum preparation and titration inconsistencies. | Standardize cell culture conditions, including cell line, passage number, and confluence at the time of infection. Use a standardized and well-characterized viral stock for all experiments. |
| Unexpected cytotoxicity in uninfected control cells | This compound itself has low cytotoxicity at effective antiviral concentrations.[7] High concentrations of the drug or solvent (e.g., DMSO) may be cytotoxic. | Perform a cytotoxicity assay (e.g., MTT or Neutral Red Uptake) to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. Ensure the final solvent concentration is well below cytotoxic levels. |
| Emergence of drug resistance in serial passage studies | Prolonged exposure to this compound can lead to the selection of resistant viral variants. | Sequence the CMV UL97 gene to detect known resistance mutations, such as T409M, H411Y, and C480F.[4][12][13] Consider using combination therapy with an antiviral that has a different mechanism of action (e.g., a DNA polymerase inhibitor) in your experimental design. |
| Antagonistic effect observed when co-administered with ganciclovir | This compound inhibits the pUL97 kinase, which is required for the initial phosphorylation and activation of ganciclovir. | Avoid co-administration of this compound and ganciclovir in experimental protocols.[7][8] If combination therapy is being investigated, use antivirals with different mechanisms of action that do not rely on pUL97 for activation, such as foscarnet or cidofovir.[7] |
Data on Dosage and Adverse Events
Table 1: Adverse Events in Phase 2 Dose-Ranging Study (NCT01611974)
| Adverse Event | This compound 400 mg BID (n=40) | This compound 800 mg BID (n=40) | This compound 1200 mg BID (n=40) |
| Dysgeusia | 65% | 65% | 65% |
| Nausea | 34.2% | 34.2% | 34.2% |
| Vomiting | 29.2% | 29.2% | 29.2% |
| Diarrhea | 23.3% | 23.3% | 23.3% |
| Fatigue | 20.8% | 20.8% | 20.8% |
| Neutropenia (<1000/µL) | 11% | 11% | 11% |
| Source: Papanicolaou GA, et al. Clin Infect Dis. 2019.[4] |
Table 2: Key Adverse Events in Phase 3 SOLSTICE Trial (NCT02931539) - this compound vs. Investigator-Assigned Therapy (IAT)
| Adverse Event | This compound 400 mg BID (n=234) | IAT (Ganciclovir/Valganciclovir, Foscarnet, or Cidofovir) (n=116) |
| Dysgeusia | 35.9% | Not Reported |
| Nausea | 8.5% | Not Reported |
| Vomiting | 7.7% | Not Reported |
| Acute Kidney Injury (vs. Foscarnet) | 1.7% | 19.1% |
| Neutropenia (vs. Ganciclovir/Valganciclovir) | 1.7% | 25% |
| Treatment Discontinuation due to AE | 13.2% | 31.9% |
| Source: Takeda Pharmaceutical Company Limited. 2021.[3] |
Experimental Protocols
Plaque Reduction Assay for CMV Susceptibility Testing
This protocol is a generalized procedure for determining the 50% effective concentration (EC50) of this compound against CMV.
-
Cell Preparation: Seed human foreskin fibroblasts (HFFs) or another susceptible cell line in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Inoculation: Infect the confluent cell monolayers with a standardized amount of CMV (e.g., 50-100 plaque-forming units per well).
-
Drug Application: Immediately after infection, remove the viral inoculum and add cell culture medium containing serial dilutions of this compound. Include a no-drug control.
-
Overlay: After a 2-hour adsorption period, overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are clearly visible in the no-drug control wells.
-
Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed a suitable human cell line (e.g., HFFs) in a 96-well plate at an appropriate density.
-
Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50%.
Detection of this compound Resistance Mutations
This protocol provides a general workflow for identifying resistance mutations in the CMV UL97 gene.
-
Viral DNA Extraction: Extract viral DNA from plasma, cell culture supernatant, or infected cells.
-
PCR Amplification: Amplify the entire coding region of the UL97 gene using specific primers and nested PCR if necessary.[4][12]
-
Sanger Sequencing: Purify the PCR product and perform Sanger sequencing using overlapping primers to cover the entire gene.[4][12]
-
Sequence Analysis: Align the obtained sequence with a wild-type CMV reference strain (e.g., AD169) to identify amino acid substitutions. Pay close attention to codons associated with this compound resistance, such as 342, 359, 409, 411, and 480.[4][9][12][13]
Visualizations
Caption: this compound's mechanism of action via competitive inhibition of CMV pUL97 kinase.
Caption: Workflow for determining the EC50 of this compound using a plaque reduction assay.
Caption: Logical workflow for troubleshooting reduced this compound efficacy in research experiments.
References
- 1. Clinical Review - this compound (Livtencity) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. va.gov [va.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro studies of the impact of this compound on CMV-specific cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New Perspectives on Antimicrobial Agents: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel UL97 drug resistance mutations identified at baseline in a clinical trial of this compound for resistant or refractory cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of Cell Culture Conditions on the Anticytomegalovirus Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Drug Resistance Mutations and Associated Phenotypes Detected in Clinical Trials of this compound for Treatment of Cytomegalovirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing virologic relapse after Maribavir discontinuation in trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing virologic relapse after Maribavir discontinuation in clinical and experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected timeframe for virologic relapse after discontinuing this compound treatment?
Virologic relapse, also referred to as recurrence, typically occurs within 4 to 8 weeks after the cessation of this compound therapy.[1][2]
Q2: How is virologic relapse defined in a clinical research context?
Virologic relapse is generally defined as plasma Cytomegalovirus (CMV) DNA concentrations at or above the lower limit of quantification (LLOQ), which is <137 IU/mL, in two consecutive samples taken at least 5 days apart after having previously achieved confirmed CMV DNA levels below the LLOQ.[1] Another definition considers a rising CMV viral load, delineated as plasma CMV DNA concentration greater than the LLOQ in two consecutive samples, or the development of new end-organ CMV disease after achieving viral clearance.[3]
Q3: What are the known mechanisms of this compound action and resistance?
This compound is an orally bioavailable benzimidazole riboside that competitively inhibits the viral protein kinase UL97.[4][5] This inhibition disrupts several processes crucial for CMV replication, including DNA replication, encapsidation, and nuclear egress of the viral capsid.[4][5][6] Resistance to this compound primarily arises from mutations in the UL97 gene, with the T409M and H411Y mutations being commonly reported.[4] The C480F mutation has also been identified, conferring high-level resistance to this compound and low-level resistance to ganciclovir.[4] Some this compound resistance-associated substitutions in pUL97 can confer cross-resistance to ganciclovir and valganciclovir.[1][2]
Q4: What is the incidence of virologic relapse observed in major clinical trials?
In the pivotal Phase 3 SOLSTICE trial, among patients who responded to treatment, 17.9% in the this compound group experienced CMV viremia recurrence within the first 8 weeks of the study, compared to 12.3% in the investigator-assigned therapy (IAT) group.[7][8] Over the entire study period, including the follow-up phase, 56.5% of patients who had cleared the virus in the this compound arm had a recurrence, compared to 33.8% in the IAT arm.[8] In a Phase 2 trial comparing this compound to valganciclovir, CMV infection recurred in 22% of the overall this compound group and 18% of the valganciclovir group.[4] Real-world data has shown that recurrence after treatment discontinuation occurred in 50% of initial responders.[9]
Q5: What should be the immediate next steps if virologic relapse is detected in an experimental subject?
Upon detection of virologic relapse, it is crucial to monitor CMV DNA levels and perform genotypic resistance testing to check for this compound resistance-associated mutations.[1][2] This will help determine if the relapse is due to a resistant viral strain.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid virologic relapse (e.g., <4 weeks post-discontinuation) | Pre-existing low-level resistant viral population. Suboptimal drug exposure during treatment. | Perform retrospective genotypic analysis of baseline and on-treatment samples to identify resistance mutations. Review pharmacokinetic data if available. |
| High rate of relapse across a cohort | Inadequate treatment duration. Host-related factors (e.g., high-level immunosuppression). | Consider extending the treatment duration in future protocols. Assess and document the immune status of subjects. |
| Relapse with wild-type (non-resistant) CMV | Insufficient host immune reconstitution to control viral replication post-treatment. | Evaluate CMV-specific immune responses (e.g., T-cell assays). Consider the need for secondary prophylaxis in high-risk subjects. |
| Inconsistent CMV DNA quantification results | Assay variability. Sample handling and storage issues. | Ensure the use of a validated, standardized quantitative CMV DNA PCR assay. Adhere strictly to sample collection and processing protocols. |
Quantitative Data Summary
Table 1: Incidence of Virologic Relapse in this compound Clinical Trials
| Trial/Study | Population | This compound Relapse/Recurrence Rate | Comparator Relapse/Recurrence Rate | Timeframe of Assessment |
| SOLSTICE (Phase 3) | Transplant recipients with refractory/resistant CMV | 17.9% (33/184)[7][8] | 12.3% (8/65) (Investigator-Assigned Therapy)[7][8] | First 8 weeks of the study |
| 56.5% (104/184)[8] | 33.8% (22/65) (Investigator-Assigned Therapy)[8] | Any time on study | ||
| Phase 2 Trial | Hematopoietic stem cell and solid organ transplant recipients with CMV reactivation | 22%[4] | 18% (Valganciclovir)[4] | Not specified |
| Real-World Evidence | Transplant recipients | 50% of initial responders[9] | Not applicable | After treatment discontinuation |
Table 2: Emergence of this compound Resistance Mutations
| Trial/Study | Population | Incidence of Treatment-Emergent Resistance | Median Time to Emergence | Common Mutations |
| Retrospective Analysis of Phase 3 Trial | Hematopoietic cell transplant recipients | 10% (24/241)[10] | 56 days[10] | Not specified in this summary |
| Phase 2 Dose-Ranging Study | Transplant recipients with refractory/resistant CMV | 52% (13/25) of patients with recurrent on-treatment CMV | Not specified | Not specified |
Experimental Protocols
Protocol: Monitoring CMV Viral Load and Defining Virologic Relapse
-
Sample Collection: Collect whole blood or plasma samples at baseline, weekly during treatment, at the end of treatment, and then at regular intervals post-discontinuation (e.g., weeks 2, 4, 8, and 12).
-
CMV DNA Quantification: Utilize a validated quantitative real-time polymerase chain reaction (qPCR) assay to measure CMV DNA levels. The lower limit of quantification (LLOQ) should be clearly defined (e.g., <137 IU/mL).
-
Defining Virologic Clearance: Confirmed CMV viremia clearance is defined as achieving undetectable CMV DNA in plasma (
1] -
Defining Virologic Relapse: Virologic relapse is defined as a confirmed plasma CMV DNA concentration ≥LLOQ in two consecutive samples separated by at least 5 days after achieving confirmed CMV DNA clearance.[1]
-
Resistance Testing: In cases of virologic failure during treatment or relapse post-discontinuation, perform genotypic analysis of the CMV UL97 gene from plasma samples to identify known resistance-associated mutations.
Visualizations
Signaling Pathway: this compound Mechanism of Action
References
- 1. Efficacy & Clinical Trial Results | LIVTENCITY® (this compound) [livtencity.com]
- 2. Current Challenges in Post-transplant Refractory or Resistant CMV [livtencity.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Review - this compound (Livtencity) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Table 23, Summary of Recurrence of CMV Viremia During the First 8 weeks, the Follow-up Period, and Any Time on Study (Randomized Set) - this compound (Livtencity) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. physiciansweekly.com [physiciansweekly.com]
Technical Support Center: Characterizing Novel Maribavir Resistance Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maribavir and characterizing novel resistance mutations such as C480F in the cytomegalovirus (CMV) UL97 protein kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral benzimidazole riboside antiviral drug that acts as a competitive inhibitor of the human cytomegalovirus (CMV) pUL97 protein kinase.[1][2][3][4][5] By binding to the ATP-binding site of pUL97, this compound prevents the phosphorylation of viral and cellular substrates that are crucial for viral DNA replication, encapsidation, and nuclear egress.[1][2] This mechanism is distinct from traditional anti-CMV drugs like ganciclovir, which target the viral DNA polymerase.[3][4]
Q2: What is the significance of the C480F mutation in the UL97 gene?
The C480F mutation in the UL97 gene is a clinically significant amino acid substitution that has been identified in patients experiencing this compound treatment failure.[6][7][8] This mutation is known to confer high-grade resistance to this compound.[7][9] Interestingly, it has also been shown to confer low-grade cross-resistance to ganciclovir.[7][9][10]
Q3: My patient on this compound therapy has increasing CMV viral loads. What should I suspect?
A rebound in plasma CMV DNA levels in a patient undergoing this compound therapy is highly suggestive of the emergence of drug resistance.[6] The most commonly observed mutations associated with this compound resistance are T409M, H411Y, and C480F in the UL97 gene.[6][7][8] Genotypic testing of the UL97 gene from a plasma sample is recommended to identify any potential resistance mutations.
Q4: Does the C480F mutation affect viral fitness?
Yes, recombinant phenotyping studies have shown that the C480F mutation leads to impaired viral growth in cell culture.[10] This suggests that while the mutation allows the virus to evade this compound, it comes at a cost to the virus's overall replication capacity.
Q5: Can I co-administer this compound with ganciclovir or valganciclovir?
No, co-administration of this compound with ganciclovir or valganciclovir is not recommended.[2][5] this compound can antagonize the antiviral activity of ganciclovir and valganciclovir because the UL97 kinase is required for the initial phosphorylation (activation) of these drugs.[2][5]
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 values for this compound in a phenotypic assay.
-
Possible Cause 1: Pre-existing or emergent resistance mutation in the viral strain.
-
Possible Cause 2: Issues with the experimental assay.
-
Troubleshooting Step:
-
Verify the concentration and integrity of the this compound stock solution.
-
Ensure the cell line used for the assay is healthy and has been passaged an appropriate number of times.
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Include a wild-type (drug-sensitive) control virus in the assay to confirm that the assay can accurately determine a low IC50 value.
-
Review the protocol for the phenotypic assay (e.g., plaque reduction assay, yield reduction assay) for any deviations.
-
-
Problem 2: Difficulty amplifying and sequencing the UL97 gene from a clinical isolate.
-
Possible Cause 1: Low viral load in the sample.
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Troubleshooting Step: Quantify the CMV DNA in the sample using a validated qPCR assay. If the viral load is too low, consider concentrating the virus or using a more sensitive amplification method.
-
-
Possible Cause 2: PCR inhibitors in the sample.
-
Troubleshooting Step: Use a DNA extraction kit that is known to efficiently remove PCR inhibitors. Alternatively, perform a dilution series of the DNA template to dilute out inhibitors.
-
-
Possible Cause 3: Primer mismatch due to viral genetic diversity.
-
Troubleshooting Step: Design alternative or degenerate primers based on conserved regions of the UL97 gene identified from multiple CMV strain alignments. Ensure primers target the region known to harbor resistance mutations (codons 335-500).[11]
-
Quantitative Data Summary
| Mutation | This compound Fold Resistance (EC50) | Ganciclovir Fold Resistance (EC50) | Reference(s) |
| C480F | High-grade (e.g., ~224-fold increase) | Low-grade (e.g., ~2.3-fold increase) | [7][9] |
| T409M | ~75 to 90-fold increase | None reported | [9][12] |
| H411Y | ~12 to 20-fold increase | None reported | [11][12] |
| F342Y | ~4.5-fold increase | ~6-fold increase | [11] |
Experimental Protocols
UL97 Genotypic Resistance Testing by Sanger Sequencing
This protocol outlines the general steps for identifying mutations in the CMV UL97 gene.
a. DNA Extraction:
-
Extract viral DNA from plasma, whole blood, or cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
Elute the DNA in a suitable buffer and quantify its concentration.
b. PCR Amplification:
-
Design primers to amplify the region of the UL97 gene known to contain this compound resistance mutations (e.g., codons 288-468).[12]
-
Set up a PCR reaction using a high-fidelity DNA polymerase. Include a known wild-type CMV DNA as a positive control and a no-template control.
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Perform PCR with an optimized annealing temperature and extension time.
-
Run the PCR product on an agarose gel to verify the amplification of a product of the correct size.
c. PCR Product Purification and Sequencing:
-
Purify the PCR product using a commercial PCR purification kit.
-
Quantify the purified DNA.
-
Send the purified PCR product and sequencing primers (both forward and reverse) for bidirectional Sanger sequencing.
d. Sequence Analysis:
-
Assemble the forward and reverse sequencing reads.
-
Align the consensus sequence with a wild-type UL97 reference sequence (e.g., from strain AD169).
-
Identify any nucleotide and corresponding amino acid changes.
Phenotypic Drug Susceptibility Testing (Plaque Reduction Assay)
This protocol determines the concentration of this compound required to inhibit viral replication.
a. Cell Plating:
-
Plate human foreskin fibroblasts (HFFs) or another permissive cell line in 6-well plates.
-
Incubate until the cells form a confluent monolayer.
b. Virus Infection and Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare a standardized inoculum of the CMV isolate to be tested (and a wild-type control) that will produce a countable number of plaques.
-
Remove the growth medium from the cell monolayers and infect the cells with the virus inoculum.
-
After a 1-2 hour adsorption period, remove the inoculum.
-
Overlay the cell monolayers with a medium containing 0.5% agarose and the different concentrations of this compound. Include a no-drug control.
c. Plaque Visualization and Counting:
-
Incubate the plates for 7-14 days until plaques are visible.
-
Fix the cells with methanol and stain with crystal violet.
-
Count the number of plaques in each well.
d. IC50 Calculation:
-
Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the drug concentration and using a regression analysis.[13]
Visualizations
Caption: this compound inhibits the pUL97 kinase, blocking key steps in CMV replication.
Caption: Workflow for genotypic and phenotypic characterization of this compound resistance.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action (MOA) | LIVTENCITY® (this compound) [livtencity.com]
- 3. This compound | C15H19Cl2N3O4 | CID 471161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Drug Resistance Assessed in a Phase 3 Clinical Trial of this compound Therapy for Refractory or Resistant Cytomegalovirus Infection in Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Resistance Mutations and Associated Phenotypes Detected in Clinical Trials of this compound for Treatment of Cytomegalovirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Drug Resistance Mutations and Associated Phenotypes Detected in Clinical Trials of this compound for Treatment of Cytomegalovirus Infection | Semantic Scholar [semanticscholar.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Phenotype and Genotype Study of Novel C480F this compound-Ganciclovir Cross-Resistance Mutation Detected in Hematopoietic Stem Cell and Solid Organ Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel UL97 drug resistance mutations identified at baseline in a clinical trial of this compound for resistant or refractory cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Antagonistic effect of Maribavir with ganciclovir in co-administration studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the antagonistic effect observed during the co-administration of Maribavir and ganciclovir for the treatment of cytomegalovirus (CMV) infections.
Frequently Asked Questions (FAQs)
Q1: Is co-administration of this compound and ganciclovir recommended?
A: No, the co-administration of this compound with ganciclovir or its prodrug, valganciclovir, is not recommended.[1][2] In vitro studies have demonstrated a strong antagonistic interaction between these two drugs.[2][3][4]
Q2: What is the mechanism behind the antagonism between this compound and ganciclovir?
A: The antagonism arises from their conflicting mechanisms of action on the CMV UL97 kinase. Ganciclovir requires initial phosphorylation by the viral UL97 kinase to be converted into its active antiviral form.[5][6] this compound, on the other hand, is a potent inhibitor of this very same UL97 kinase.[3][5][7] By inhibiting the UL97 kinase, this compound prevents the activation of ganciclovir, thereby reducing its antiviral efficacy.[1][2][5][8]
Q3: How significant is the antagonistic effect?
A: In vitro studies have shown that this compound can increase the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of ganciclovir against sensitive CMV strains by up to 13- or 14-fold.[1][5][6][9] This indicates a substantial reduction in ganciclovir's potency when used in combination with this compound.
Q4: Does this compound antagonize other anti-CMV drugs?
A: No, this compound does not show an antagonistic effect with other anti-CMV drugs that do not require UL97-mediated phosphorylation for their activity.[1][9] Studies have reported additive or indeterminate interactions with foscarnet and cidofovir.[1][3][5]
Q5: Are there any situations where this drug combination might be considered?
A: While generally not recommended for sensitive viral strains, some research suggests a theoretical benefit against certain drug-resistant UL97 mutants.[5][6] However, if this compound resistance arises from mutations outside of the UL97 gene, the combination would likely be less effective than ganciclovir alone.[5][6] These are complex scenarios that require careful consideration and are not standard clinical practice.
Troubleshooting Guide
This guide is intended to help researchers who are encountering unexpected results in co-administration studies involving this compound and ganciclovir.
| Issue | Possible Cause | Recommended Action |
| Reduced antiviral efficacy of ganciclovir in the presence of this compound. | This is the expected antagonistic interaction. This compound inhibits the UL97 kinase required for ganciclovir activation. | Avoid co-administration. If investigating drug interactions, this confirms the known antagonism. |
| Variability in the degree of antagonism observed across experiments. | Differences in experimental conditions such as cell lines (e.g., HFF vs. HEL cells), virus strains, or drug concentrations can influence the measured antagonism. CMV is more sensitive to this compound in HEL cells, which can make it more challenging to accurately measure the antiviral effect of a second drug.[5] | Standardize experimental protocols. Use well-characterized cell lines and virus strains. Perform checkerboard assays to systematically evaluate a wide range of drug concentrations. |
| Unexpected synergistic or additive effects observed. | This is highly unlikely based on the known mechanism of action. Potential causes could be experimental error, contamination, or the use of specific drug-resistant viral strains where the interaction dynamics might be altered. | Re-verify experimental setup, including drug concentrations and purity. Sequence the viral genome to check for resistance mutations. Repeat the experiment using a sensitive, wild-type CMV strain to confirm the expected antagonism. |
Data Presentation
The following tables summarize the quantitative data from in vitro studies demonstrating the antagonistic effect of this compound on ganciclovir activity.
Table 1: Effect of this compound on Ganciclovir EC50 in Different Cell Lines
| Cell Line | CMV Strain | This compound Concentration | Ganciclovir EC50 (µM) | Fold Increase in Ganciclovir EC50 | Reference |
| HFF | T2233 (SEAP) | 0 µM | 0.5 ± 0.1 | - | [5] |
| HFF | T2233 (SEAP) | 2 µM | 1.8 ± 0.3 | 3.6 | [5] |
| HFF | T2233 (SEAP) | 4 µM | 3.5 ± 0.5 | 7.0 | [5] |
| HFF | T2233 (SEAP) | 8 µM | 6.5 ± 0.9 | 13.0 | [5] |
| HEL | T2233 (SEAP) | 0 µM | 0.5 ± 0.1 | - | [5] |
| HEL | T2233 (SEAP) | 0.32 µM | 4.5 ± 0.7 | 9.0 | [5] |
HFF: Human Foreskin Fibroblasts; HEL: Human Embryonic Lung Fibroblasts; SEAP: Secreted Alkaline Phosphatase reporter gene.
Table 2: Combination Indices for this compound and Ganciclovir
| Cell Line | Analysis Method | Combination Index (ΣFIC) | Interpretation | Reference |
| HFF | Fractional Inhibitory Concentration (FIC) | >15 | Antagonism | [5] |
| HEL | Fractional Inhibitory Concentration (FIC) | 11 | Antagonism | [5] |
| - | 3-D Independent Effects Model | Synergy Score: -343 | Strong Antagonism | [3] |
ΣFIC > 1 is generally considered indicative of antagonism.
Experimental Protocols
Checkerboard Antiviral Assay
This is a common method to assess the interaction between two antiviral drugs.
-
Cell Seeding: Plate a suitable cell line (e.g., Human Foreskin Fibroblasts) in 24- or 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound and ganciclovir.
-
Drug Addition: Add the diluted drugs to the cell culture plates in a checkerboard pattern, where each well contains a unique combination of concentrations of the two drugs. Include wells with single drugs and no drugs as controls.
-
Viral Infection: Infect the cells with a CMV strain (e.g., AD169) at a low multiplicity of infection (e.g., 0.01 PFU/cell).
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 7-10 days).
-
Quantification of Viral Yield: Measure the extent of viral replication. This can be done through various methods, such as:
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count plaques.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing SEAP or luciferase), measure the reporter signal.
-
qPCR: Quantify the amount of viral DNA.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each drug alone and in combination. Use these values to calculate the Fractional Inhibitory Concentration (FIC) index or apply other models like the MacSynergy II model to determine if the interaction is synergistic, additive, or antagonistic.
Visualizations
Signaling Pathway of Antagonism
References
- 1. New Perspectives on Antimicrobial Agents: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of this compound in combination with other drugs active against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Antagonizes the Antiviral Action of Ganciclovir on Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Ganciclovir and this compound cross-resistance revisited: relative drug susceptibilities of canonical cytomegalovirus mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound antagonizes the antiviral action of ganciclovir on human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Maribavir vs. Ganciclovir for CMV Treatment in Transplant Recipients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cytomegalovirus (CMV) infection is a significant cause of morbidity and mortality in transplant recipients. The current standard of care for pre-emptive CMV treatment often involves ganciclovir or its prodrug, valganciclovir. However, these therapies are associated with significant toxicities, most notably myelosuppression. Maribavir, an orally bioavailable benzimidazole riboside, presents an alternative with a novel mechanism of action. This guide provides a detailed comparison of this compound and ganciclovir for the treatment of CMV in transplant recipients, focusing on data from key clinical trials.
Mechanism of Action
Ganciclovir, a synthetic analogue of 2'-deoxy-guanosine, requires an initial phosphorylation by the CMV-encoded protein kinase pUL97 to become active. Subsequent phosphorylations by cellular kinases result in ganciclovir triphosphate, which competitively inhibits the viral DNA polymerase pUL54, thereby halting viral replication.
This compound, in contrast, directly inhibits the activity of the pUL97 kinase. This inhibition prevents the phosphorylation of viral and cellular substrates, which is crucial for multiple steps in the viral replication cycle, including DNA replication, encapsidation, and nuclear egress of the viral capsid.[1]
A critical interaction arises from their mechanisms: by inhibiting pUL97, this compound prevents the necessary initial phosphorylation of ganciclovir, potentially antagonizing its antiviral effect.[2][3] Therefore, co-administration of this compound with ganciclovir or valganciclovir is not recommended.[2]
Comparative Efficacy: The AURORA Trial
The AURORA trial (NCT02927067) was a Phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled study that compared the efficacy and safety of this compound to valganciclovir for the pre-emptive treatment of the first asymptomatic CMV infection in hematopoietic cell transplant (HCT) recipients.[4][5]
Table 1: Efficacy Outcomes from the AURORA Trial
| Endpoint | This compound (n=273) | Valganciclovir (n=274) | Adjusted Difference (95% CI) |
| Primary Endpoint | |||
| Confirmed CMV Viremia Clearance at Week 8[6][7] | 69.6% | 77.4% | -7.7% (-14.98, -0.36) |
| Key Secondary Endpoint | |||
| Maintained CMV Viremia Clearance and No Tissue-Invasive Disease at Week 16[6][7] | 52.7% | 48.5% | 4.4% (-3.91, 12.76) |
In the AURORA trial, this compound did not meet the pre-specified non-inferiority margin of 7.0% for the primary endpoint of CMV viremia clearance at week 8.[6][7] However, a comparable percentage of patients in both arms maintained viremia clearance through week 16.[6][7]
Comparative Safety: The AURORA Trial
A key differentiator between this compound and valganciclovir in the AURORA trial was the safety profile, particularly concerning neutropenia.
Table 2: Key Safety Outcomes from the AURORA Trial
| Adverse Event | This compound (n=273) | Valganciclovir (n=274) |
| Neutropenia[6][7] | 16.1% - 21.2% | 52.9% - 63.5% |
| Discontinuation due to Adverse Events[4] | 27.8% | 41.2% |
| Discontinuation due to Neutropenia[6] | 4.0% | 17.5% |
| Nausea[3] | 27.5% | Not Reported |
| Dysgeusia (taste disturbance)[3] | 25.6% | Not Reported |
The incidence of neutropenia was significantly lower in the this compound arm compared to the valganciclovir arm.[6][7] This led to a lower rate of treatment discontinuation due to adverse events, and specifically due to neutropenia, for patients receiving this compound.[4][6] The most common adverse events reported with this compound were nausea and dysgeusia.[3]
Experimental Protocols
The AURORA Trial (NCT02927067)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled study.[4][5]
-
Patient Population: Hematopoietic cell transplant recipients aged 16 years or older with their first asymptomatic CMV infection.[5][7]
-
Randomization: Patients were randomized 1:1 to receive either this compound or valganciclovir.[6]
-
Treatment Arms:
-
Follow-up: Patients were followed for 12 weeks after the 8-week treatment period.[6]
-
Primary Endpoint: Confirmed CMV viremia clearance at the end of the 8-week treatment phase.[3][6]
-
Key Secondary Endpoint: A composite of confirmed CMV viremia clearance at week 8 with no findings of CMV tissue-invasive disease through week 16.[6]
Standard Ganciclovir Dosing for CMV Treatment in Transplant Recipients
Standard intravenous ganciclovir dosing for the treatment of CMV disease in transplant recipients is typically 5 mg/kg administered every 12 hours.[8] For prevention, the recommended dose is 5 mg/kg once daily.[1][9] Dosing must be adjusted for renal impairment.[1]
Conclusion
This compound presents a valuable alternative for the pre-emptive treatment of CMV in transplant recipients, particularly for those at risk of myelosuppression. While it did not meet the non-inferiority endpoint for CMV viremia clearance at 8 weeks compared to valganciclovir in the AURORA trial, its comparable efficacy in maintaining clearance through 16 weeks and its significantly more favorable safety profile, especially with regard to neutropenia, make it a clinically important therapeutic option. The distinct mechanism of action of this compound also provides a crucial alternative in cases of ganciclovir-resistant CMV. Further research may help to delineate the optimal patient populations for this compound therapy.
References
- 1. Cytovene, (ganciclovir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Optimal Use of Ganciclovir and Valganciclovir in Transplanted Patients: How Does It Relate to the Outcome? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. takeda.com [takeda.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Randomized Controlled Trial Comparing the Tolerability and Efficacy of this compound vs. Valganciclovir for Cytomegalovirus (CMV) Prophylaxis in High-Risk Kidney Transplant Recipients: Study Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment for First Cytomegalovirus Infection Post-Hematopoietic Cell Transplant in the AURORA Trial: A Multicenter, Double-Blind, Randomized, Phase 3 Trial Comparing this compound With Valganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. scilit.com [scilit.com]
- 9. ti.ubc.ca [ti.ubc.ca]
Comparative Efficacy of Maribavir and Foscarnet for Resistant Cytomegalovirus (CMV)
A detailed guide for researchers and drug development professionals on the clinical performance, safety, and mechanisms of action of Maribavir versus Foscarnet in the treatment of resistant Cytomegalovirus infections.
The management of cytomegalovirus (CMV) infections, a common and serious complication in transplant recipients, is often challenging due to drug resistance and toxicities associated with conventional therapies.[1][2][3] For patients with refractory or resistant (R/R) CMV, treatment options have historically been limited. This guide provides a comprehensive comparison of two key antiviral agents used in this setting: this compound, a novel benzimidazole riboside, and Foscarnet, a pyrophosphate analog.
Executive Summary
This compound has demonstrated superior efficacy in achieving CMV viremia clearance compared to investigator-assigned therapy (IAT), which includes Foscarnet, in patients with R/R CMV infection.[4][5] The pivotal Phase 3 SOLSTICE trial showed that a significantly higher proportion of patients treated with this compound achieved the primary endpoint of confirmed CMV viremia clearance at Week 8.[4][5] Furthermore, this compound presents a more favorable safety profile, with a lower incidence of treatment-limiting toxicities such as nephrotoxicity, compared to Foscarnet.[1][4][6] This guide will delve into the clinical data, experimental protocols, and mechanisms of action that underpin these findings.
Comparative Efficacy
The landmark SOLSTICE trial provides the most robust data for comparing this compound and Foscarnet in the context of a broader investigator-assigned therapy arm.
Table 1: Efficacy of this compound vs. Investigator-Assigned Therapy (IAT) in the SOLSTICE Trial
| Endpoint | This compound (n=235) | IAT* (n=117) | Adjusted Difference (95% CI) | P-value |
| Primary Endpoint: Confirmed CMV Viremia Clearance at Week 8 | 55.7% | 23.9% | 32.8% (22.80–42.74) | < .001 |
| Key Secondary Endpoint: CMV Clearance and Symptom Control at Week 8, Maintained Through Week 16 | 18.7% | 10.3% | 9.5% (2.02–16.88) | .01 |
*Investigator-Assigned Therapy (IAT) included one or a combination of the following: ganciclovir, valganciclovir, foscarnet, or cidofovir.[4][7]
A real-world retrospective study also compared this compound to Foscarnet directly, finding no statistically significant difference in the failure of therapy as evidenced by persistent DNAemia (p=0.56) or the development of antiviral resistance (p=0.24).[2][8][9] In this study of 27 patients in each cohort, 20 patients in both the this compound and Foscarnet groups cleared the infection.[2][8][9]
Safety and Tolerability Profile
This compound has been associated with a more favorable safety profile compared to Foscarnet, particularly concerning nephrotoxicity.
Table 2: Key Treatment-Emergent Adverse Events (TEAEs) of Special Interest
| Adverse Event | This compound | Foscarnet |
| Acute Kidney Injury | 8.5% | 21.3% |
| Neutropenia (vs. Valganciclovir/Ganciclovir) | 9.4% | 33.9% |
*Data from the SOLSTICE trial comparing this compound to the Foscarnet subgroup within the IAT arm.[4][5][6]
Dysgeusia (taste disturbance) is the most frequently reported adverse event with this compound, though it rarely leads to treatment discontinuation.[6] In the SOLSTICE trial, fewer patients discontinued treatment due to TEAEs in the this compound arm (13.2%) compared to the IAT arm (31.9%).[1][4][5]
Mechanisms of Action
This compound and Foscarnet inhibit CMV replication through distinct mechanisms, which is crucial for their activity against resistant viral strains.
This compound: this compound is an orally bioavailable benzimidazole riboside that inhibits the CMV-specific UL97 protein kinase.[1][10][11] This inhibition prevents the phosphorylation of viral and cellular proteins that are essential for viral DNA replication, encapsidation, and nuclear egress of the viral capsid.[1][10][12][13] Importantly, this compound does not require intracellular activation by phosphorylation.[1]
Foscarnet: Foscarnet is a structural analog of inorganic pyrophosphate that directly inhibits the pyrophosphate binding site on viral DNA polymerase.[14][15][16] This action blocks the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting viral DNA chain elongation.[15] Foscarnet does not require activation by viral kinases, making it effective against ganciclovir-resistant strains with UL97 mutations.[14][15]
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Real-World Comparison of this compound to Foscarnet for the Treatment of Cytomegalovirus in Solid Organ and Hematopoietic Stem Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. dovepress.com [dovepress.com]
- 7. Efficacy & Clinical Trial Results | LIVTENCITY® (this compound) [livtencity.com]
- 8. Real-World Comparison of this compound to Foscarnet for the Treatment of Cytomegalovirus in Solid Organ and Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Mechanism of Action (MOA) | LIVTENCITY® (this compound) [livtencity.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 16. Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Maribavir vs. Valganciclovir: A Head-to-Head Clinical Trial Comparison for Cytomegalovirus Infection
A comprehensive analysis of the efficacy and safety of Maribavir compared to the standard-of-care, Valganciclovir, in the treatment of post-transplant Cytomegalovirus (CMV) infection. This guide synthesizes data from pivotal clinical trials to provide researchers, scientists, and drug development professionals with a detailed, evidence-based comparison.
This report details the findings from key head-to-head clinical trials, primarily the SOLSTICE and AURORA studies, offering a granular view of the comparative performance of this compound and Valganciclovir. The data presented covers efficacy in CMV viremia clearance, safety profiles, and the distinct mechanisms of action of each antiviral agent.
Efficacy Outcomes
The primary efficacy of this compound and Valganciclovir has been rigorously evaluated in transplant recipients. The SOLSTICE trial focused on patients with refractory or resistant (R/R) CMV infections, while the AURORA trial assessed first-time CMV infections post-hematopoietic cell transplant (HCT).
In the SOLSTICE trial, this compound demonstrated superiority over investigator-assigned therapy (IAT), which included Valganciclovir/ganciclovir, foscarnet, or cidofovir, for the primary endpoint of confirmed CMV viremia clearance at Week 8.[1][2][3][4] Specifically, 55.7% of patients in the this compound group achieved this endpoint compared to 23.9% in the IAT group.[1][3]
The AURORA trial, however, did not meet its primary endpoint of non-inferiority of this compound to Valganciclovir for CMV viremia clearance at Week 8.[5] In the treated population, 69.6% of patients on this compound and 77.4% on Valganciclovir achieved the primary endpoint.[5] Despite this, a key secondary endpoint showed that at Week 16, 52.7% of this compound-treated patients maintained CMV viremia clearance without tissue-invasive disease, compared to 48.5% of Valganciclovir-treated patients.[5]
| Efficacy Endpoint | This compound | Valganciclovir/IAT | Trial |
| CMV Viremia Clearance at Week 8 (R/R Infections) | 55.7% | 23.9% | SOLSTICE |
| CMV Viremia Clearance at Week 8 (First Infection) | 69.6% | 77.4% | AURORA |
| Maintained CMV Clearance & Symptom Control at Week 16 (R/R Infections) | 18.7% | 10.3% | SOLSTICE |
| Maintained CMV Clearance without Tissue-Invasive Disease at Week 16 (First Infection) | 52.7% | 48.5% | AURORA |
Safety and Tolerability
A significant differentiator between this compound and Valganciclovir in clinical trials is their safety profiles, particularly concerning hematologic toxicity. Valganciclovir is associated with a higher incidence of neutropenia, a dose-limiting toxicity of particular concern in transplant recipients whose bone marrow is already compromised.[6][7]
In the SOLSTICE trial, treatment-emergent adverse events (TEAEs) were common in both groups, but fewer patients discontinued this compound due to TEAEs (13.2%) compared to the IAT group (31.9%).[1][2][3] Notably, neutropenia was significantly less frequent in the this compound arm compared to the Valganciclovir/ganciclovir arm (9.4% vs. 33.9%).[1][3] The most common TEAEs with this compound were dysgeusia, nausea, and vomiting.[4][8]
The AURORA trial also highlighted the favorable safety profile of this compound regarding neutropenia. Fewer patients experienced neutropenia with this compound (16.1%) compared to Valganciclovir (52.9%).[5] This led to a lower rate of treatment discontinuation due to TEAEs in the this compound group (27.8%) versus the Valganciclovir group (41.2%), with neutropenia being the primary reason for discontinuation in the latter.[5]
| Adverse Event | This compound | Valganciclovir/IAT | Trial |
| Treatment Discontinuation due to TEAEs (R/R) | 13.2% | 31.9% | SOLSTICE |
| Neutropenia (R/R) | 9.4% | 33.9% | SOLSTICE |
| Treatment Discontinuation due to TEAEs (First Infection) | 27.8% | 41.2% | AURORA |
| Neutropenia (First Infection) | 16.1% | 52.9% | AURORA |
| Dysgeusia (Taste Disturbance) | 35.9% | N/A | SOLSTICE |
Mechanisms of Action
This compound and Valganciclovir inhibit CMV replication through distinct mechanisms, which underlies their different efficacy and resistance profiles.
Valganciclovir , a prodrug of ganciclovir, is a synthetic nucleoside analogue.[7][9][10][11] Its antiviral activity is dependent on phosphorylation, first by the viral kinase pUL97 and then by cellular kinases, to form the active ganciclovir triphosphate.[7][9][10] This active form competitively inhibits the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[9][10][11]
This compound is a benzimidazole riboside that acts as a competitive inhibitor of the CMV protein kinase pUL97.[8][12][13][14] By binding to pUL97, this compound inhibits the phosphorylation of viral and cellular substrates, a process crucial for viral DNA replication, encapsidation, and nuclear egress.[8][12] Importantly, this compound's mechanism of action is independent of viral DNA polymerase, making it active against CMV strains with mutations conferring resistance to DNA polymerase inhibitors like ganciclovir.[8][15]
Experimental Protocols
The SOLSTICE and AURORA trials were multicenter, randomized, controlled studies that formed the basis of the comparative data.
SOLSTICE Trial (NCT02931539): This was a Phase 3, open-label study in hematopoietic cell and solid organ transplant recipients with CMV infections refractory or resistant to prior antiviral treatment.[1][2][3][16][17]
-
Patient Population: Transplant recipients with documented CMV viremia refractory (with or without resistance) to ganciclovir, valganciclovir, foscarnet, or cidofovir.[16][18]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound (400 mg twice daily) or investigator-assigned therapy (IAT) for an 8-week treatment period.[1][2][3][16]
-
Primary Endpoint: The primary endpoint was the proportion of patients who achieved confirmed CMV viremia clearance (plasma CMV DNA <137 IU/mL in two consecutive tests ≥5 days apart) at the end of Week 8.[1][2][3][16]
-
Key Secondary Endpoint: Achievement of CMV viremia clearance and symptom control at the end of Week 8, maintained through Week 16.[1][2][3][16]
AURORA Trial (NCT02927067): This was a Phase 3, randomized, double-blind, double-dummy, active-controlled study in HCT recipients with their first episode of CMV infection.[5][6][19][20]
-
Patient Population: Hematopoietic stem cell transplant recipients with asymptomatic CMV infection.[6][19]
-
Randomization: Participants were randomized 1:1 to receive either this compound (400 mg twice daily) or Valganciclovir (900 mg twice a day), with corresponding placebos, for an 8-week treatment phase.[6][19][21]
-
Primary Endpoint: The primary efficacy endpoint was the percentage of patients with confirmed CMV viremia clearance at Week 8.[5][6]
-
Follow-up: Patients were followed for 12 weeks after the treatment phase.[6][20][21]
Conclusion
The head-to-head clinical trial data provides a clear picture of the distinct profiles of this compound and Valganciclovir. This compound has demonstrated superior efficacy in treating refractory/resistant CMV infections and presents a significantly more favorable safety profile, particularly with regard to neutropenia, a critical consideration in the transplant population. While it did not meet the non-inferiority endpoint for first-line treatment in the AURORA trial, its safety benefits and comparable long-term viremia clearance rates suggest it is a valuable addition to the anti-CMV armamentarium. For researchers and clinicians, the choice between these agents will likely be guided by the patient's specific clinical context, including their CMV resistance status and their ability to tolerate the potential hematologic toxicities of Valganciclovir.
References
- 1. This compound for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. takeda.com [takeda.com]
- 5. academic.oup.com [academic.oup.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. drugs.com [drugs.com]
- 8. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valganciclovir - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Valganciclovir Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Mechanism of Action (MOA) | LIVTENCITY® (this compound) [livtencity.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. takeda.com [takeda.com]
- 17. This compound for refractory cytomegalovirus infection (with or without resistance) in solid organ transplant recipients: Subgroup analysis of the phase 3 randomized SOLSTICE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety Study of this compound Treatment Compared to Investigator-assigned Treatment in Transplant Recipients With Cytomegalovirus (CMV) Infections That Are Refractory or Resistant to Treatment With Ganciclovir, Valganciclovir, Foscarnet, or Cidofovir [stanfordhealthcare.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. A Phase 3, Multicenter, Randomized, Double-blind, Double-dummy, Active-controlled Study to Assess the Efficacy and Safety of this compound Compared to Valganciclovir for the Treatment of Cytomegalovirus (CMV) Infection in Hematopoietic Stem Cell Transplant Recipients | Dana-Farber Cancer Institute [dana-farber.org]
- 21. A Study of this compound Compared to Valganciclovir to Treat Cytomegalovirus Infections in People Who Have Received Stem Cell Transplants [clinicaltrials.stanford.edu]
Maribavir Demonstrates Superior Efficacy in Treating Ganciclovir-Resistant Cytomegalovirus Infections
For researchers, scientists, and drug development professionals, the emergence of antiviral resistance presents a significant challenge in managing cytomegalovirus (CMV) infections, particularly in immunocompromised patient populations. Maribavir, a benzimidazole riboside, has emerged as a promising therapeutic alternative, exhibiting a distinct mechanism of action that confers activity against CMV strains resistant to conventional therapies such as ganciclovir. This guide provides a comprehensive comparison of this compound and ganciclovir, focusing on their efficacy in the context of ganciclovir-resistant CMV mutations, supported by key experimental data and detailed methodologies.
Comparative Efficacy and Resistance Profile
This compound's primary advantage lies in its efficacy against CMV strains that have developed resistance to ganciclovir. This resistance is most commonly associated with mutations in the viral UL97 phosphotransferase gene, which is essential for the activation of ganciclovir. This compound, however, directly inhibits the UL97 protein kinase, a different mechanism that remains effective even in the presence of these resistance mutations.[1]
The pivotal Phase 3 SOLSTICE trial provides the most robust clinical evidence of this compound's efficacy in this patient population. In this open-label, multicenter study, transplant recipients with refractory or resistant CMV infections were randomized to receive either this compound or investigator-assigned therapy (IAT), which could include ganciclovir, valganciclovir, foscarnet, or cidofovir.[1][2][3][4]
Table 1: Comparison of this compound and Ganciclovir for CMV Treatment
| Feature | This compound | Ganciclovir |
| Mechanism of Action | Inhibits CMV pUL97 protein kinase, preventing phosphorylation of viral and cellular proteins involved in viral DNA replication, encapsidation, and nuclear egress.[2][4][5] | A synthetic nucleoside analog of 2'-deoxyguanosine. It requires phosphorylation by the CMV-encoded UL97 phosphotransferase to its monophosphate form, followed by cellular kinases to the active triphosphate form, which inhibits viral DNA polymerase.[6][7][8] |
| Primary Target | pUL97 protein kinase[4][5] | Viral DNA polymerase (after activation by pUL97)[6][7] |
| Efficacy in Ganciclovir-Resistant CMV | Effective against strains with UL97 mutations conferring ganciclovir resistance.[1] | Ineffective or has reduced efficacy against strains with UL97 mutations. |
| Common Ganciclovir Resistance Mutations | N/A | Mutations in the UL97 gene (e.g., M460V/I, H520Q, C592G, A594V, L595S, C603W) and, less commonly, in the UL54 DNA polymerase gene.[9][10][11][12][13] |
| SOLSTICE Trial: CMV Viremia Clearance at Week 8 | 55.7% | 23.9% (Investigator-Assigned Therapy, including ganciclovir)[1][2] |
| Common Side Effects | Dysgeusia, nausea, vomiting, diarrhea.[5] | Myelosuppression (neutropenia, thrombocytopenia), anemia, fever, rash. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and ganciclovir are central to understanding their differential efficacy in the context of resistance.
Caption: Mechanisms of action for Ganciclovir and this compound.
Experimental Protocols
The determination of antiviral efficacy and resistance is reliant on precise laboratory methodologies. The SOLSTICE trial and other key studies employed both genotypic and phenotypic assays to characterize CMV strains.
Genotypic Resistance Testing
This method involves sequencing the viral genes associated with drug resistance, primarily the UL97 and UL54 genes.
-
Sample Collection: Whole blood or plasma is collected from the patient.[8]
-
DNA Extraction: Viral DNA is extracted from the collected sample.
-
PCR Amplification: Specific regions of the UL97 and UL54 genes are amplified using polymerase chain reaction (PCR).[5][6]
-
Sequencing: The amplified DNA is sequenced using methods such as Sanger sequencing or next-generation sequencing (NGS).[6][9][14]
-
Data Analysis: The obtained sequence is compared to a reference CMV strain sequence to identify mutations known to confer resistance.
Phenotypic Resistance Testing
Phenotypic assays measure the ability of the virus to replicate in the presence of the antiviral drug. The plaque reduction assay is a common method.
-
Virus Isolation: CMV is isolated from patient samples and cultured in vitro.
-
Cell Culture: Susceptible host cells (e.g., human foreskin fibroblasts) are grown in multi-well plates.
-
Drug Dilution Series: A series of dilutions of the antiviral drug are prepared.
-
Infection and Treatment: The cultured cells are infected with the isolated virus and then treated with the different drug concentrations.
-
Plaque Formation: After an incubation period, the formation of viral plaques (areas of cell death) is quantified.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the drug concentration that reduces the number of plaques by 50%, is calculated to determine the susceptibility of the virus.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a clinical trial setting for patients with suspected ganciclovir-resistant CMV.
Caption: Clinical trial workflow for this compound efficacy assessment.
References
- 1. This compound for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. biospace.com [biospace.com]
- 5. CMV Resistance testing (UL54 and UL97) [protocols.io]
- 6. Rapid Detection of Human Cytomegalovirus UL97 and UL54 Mutations Directly from Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CMV Drug Resistance UL97 and UL54 [testguide.labmed.uw.edu]
- 8. Efficacy and Safety Study of this compound Treatment Compared to Investigator-assigned Treatment in Transplant Recipients With Cytomegalovirus (CMV) Infections That Are Refractory or Resistant to Treatment With Ganciclovir, Valganciclovir, Foscarnet, or Cidofovir [stanfordhealthcare.org]
- 9. Detection of Cytomegalovirus Drug Resistance Mutations by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
Additive Antiviral Effects of Maribavir with Letermovir and Cidofovir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of cytomegalovirus (CMV) infections, particularly in immunocompromised patient populations, presents a significant clinical challenge. The emergence of antiviral resistance to standard therapies necessitates the exploration of combination regimens. This guide provides a comparative analysis of the in vitro antiviral effects of maribavir when used in combination with letermovir and cidofovir against human cytomegalovirus (HCMV). The data presented herein demonstrates predominantly additive effects for these combinations, offering potential therapeutic strategies for challenging CMV cases.
Executive Summary
In vitro studies have consistently shown that the combination of this compound with either the terminase inhibitor letermovir or the DNA polymerase inhibitor cidofovir results in an additive antiviral effect against both wild-type and drug-resistant strains of CMV.[1][2][3] This suggests that these combinations could be beneficial in clinical settings to enhance antiviral activity without evidence of antagonism. This compound, a UL97 kinase inhibitor, acts on a different stage of the viral replication cycle than letermovir and cidofovir, providing a strong rationale for their combined use.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) values for this compound, letermovir, and cidofovir, both individually and in combination, against various strains of HCMV. The data is extracted from a key study by Chou et al. (2018), which utilized checkerboard assays and analysis with the MacSynergy™ II program to determine the nature of the drug interactions.[1][3] An additive effect is characterized by synergy volumes in the range of ± 50 µM²%.
Table 1: Antiviral Activity of this compound in Combination with Letermovir against HCMV Strains [3]
| HCMV Strain | This compound EC50 (µM) | Letermovir EC50 (nM) | Combination Interaction | Synergy Volume (µM²%) | Antagonism Volume (µM²%) |
| Wild Type | 0.12 ± 0.02 | 2.2 ± 0.40 | Additive | 12 | -44 |
| UL56 V236M | 0.12 ± 0.03 | 103 ± 16 | Additive | 1 | -19 |
| UL97 H411Y | 2.2 ± 0.33 | 2.4 ± 0.27 | Additive | 0 | -37 |
Table 2: Antiviral Activity of this compound in Combination with Cidofovir against HCMV Strains [3]
| HCMV Strain | This compound EC50 (µM) | Cidofovir EC50 (µM) | Combination Interaction | Synergy Volume (µM²%) | Antagonism Volume (µM²%) |
| Wild Type | 0.09 ± 0.01 | 0.44 ± 0.06 | Additive | 0 | -33 |
| UL54 981del2 | 0.09 ± 0.01 | 14 ± 1.2 | Additive | 0 | -29 |
| UL97 T409M | 12 ± 1.7 | 0.41 ± 0.05 | Additive | 0 | -30 |
Experimental Protocols
The evaluation of antiviral drug combinations is crucial for the development of new therapeutic strategies. The following is a detailed methodology for a key experiment cited in the analysis of this compound combinations.
CMV Yield Reduction Assay (Checkerboard Method)
This assay is a robust method to determine the in vitro efficacy of antiviral compounds, alone and in combination, against CMV.
1. Cell and Virus Culture:
-
Human foreskin fibroblasts (HFF) or other susceptible cell lines like ARPEp are seeded in 96-well microtiter plates and grown to confluence.[4][5]
-
A clinical or laboratory-adapted strain of human cytomegalovirus is used for infection. The virus titer is predetermined to achieve a specific multiplicity of infection (MOI).
2. Drug Preparation and Combination Matrix:
-
Stock solutions of this compound, letermovir, and cidofovir are prepared in an appropriate solvent (e.g., dimethyl sulfoxide) and then diluted in culture medium to the desired starting concentrations.
-
A checkerboard pattern is set up in the 96-well plates.[1] This involves creating a matrix of drug concentrations where one drug is serially diluted along the rows and the second drug is serially diluted along the columns. This allows for the testing of each drug alone and in multiple combination concentrations.
3. Infection and Treatment:
-
The confluent cell monolayers are infected with CMV at a low MOI (e.g., 0.01-0.05 plaque-forming units per cell).
-
After a 1-2 hour adsorption period, the virus inoculum is removed, and the cells are washed.
-
The culture medium containing the various concentrations of the single drugs and their combinations is added to the respective wells of the 96-well plates.
4. Incubation and Virus Yield:
-
The plates are incubated at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (typically 7-10 days).
-
After the incubation period, the plates are subjected to three cycles of freezing and thawing to lyse the cells and release the progeny virus.
5. Virus Titer Quantification:
-
The viral lysates from each well are serially diluted and used to infect fresh confluent monolayers of HFF cells in a separate 96-well plate.
-
After an appropriate incubation period (7-10 days), the number of viral plaques or the extent of cytopathic effect (CPE) is determined for each dilution.[4][5] This can be done by microscopic observation after staining with a dye like crystal violet.
-
The virus titer (plaque-forming units per milliliter) is calculated for each drug concentration and combination.
6. Data Analysis:
-
The percentage of virus yield reduction is calculated for each well compared to the virus control (no drug).
-
The data is then analyzed using a synergy analysis program like MacSynergy™ II.[1] This software calculates the theoretical additive effect based on the dose-response curves of the individual drugs and compares it to the observed effect of the combination.
-
The output is often presented as a three-dimensional plot where peaks above a theoretical additive surface indicate synergy, and valleys below indicate antagonism. The volume of synergy or antagonism is quantified to determine the nature and magnitude of the interaction.[1]
Mandatory Visualizations
The following diagrams illustrate the distinct mechanisms of action of this compound, Letermovir, and Cidofovir, as well as a conceptual workflow for the checkerboard assay.
Caption: Mechanisms of action for this compound, Letermovir, and Cidofovir.
Caption: Experimental workflow for a checkerboard antiviral assay.
References
- 1. Antiviral activity of this compound in combination with other drugs active against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of this compound in combination with other drugs active against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Maribavir Versus Investigator-Assigned Therapy for Refractory Cytomegalovirus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Maribavir and investigator-assigned therapies for the treatment of refractory or resistant cytomegalovirus (CMV) infection in transplant recipients. The data presented is primarily derived from the pivotal Phase 3 SOLSTICE trial, offering a comprehensive overview of efficacy, safety, and experimental protocols to inform research and development in this critical area.
Executive Summary
This compound, an orally bioavailable benzimidazole riboside, has demonstrated superiority in achieving CMV viremia clearance compared to conventional investigator-assigned therapies (IAT) in transplant recipients with refractory or resistant CMV infections. The SOLSTICE trial, a Phase 3, multicenter, randomized, open-label, active-controlled study, provides the primary evidence for this comparison. This compound's novel mechanism of action, targeting the CMV pUL97 kinase, offers an alternative for patients who have failed previous treatments due to resistance or toxicity. While this compound presents a favorable safety profile concerning nephrotoxicity and myelosuppression compared to some IATs, it is associated with a higher incidence of dysgeusia.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from the SOLSTICE trial, comparing this compound to investigator-assigned therapies, which included ganciclovir, valganciclovir, foscarnet, or cidofovir.
Table 1: Primary and Key Secondary Efficacy Endpoints at Week 8
| Endpoint | This compound (n=235) | Investigator-Assigned Therapy (IAT) (n=117) | Adjusted Difference [95% CI] | p-value |
| Primary Endpoint: Confirmed CMV Viremia Clearance at Week 8 | 55.7% | 23.9% | 32.8% [22.80, 42.74] | <0.001 |
| Key Secondary Endpoint: CMV Viremia Clearance and Symptom Control at Week 8, Maintained Through Week 16 | 18.7% | 10.3% | 9.5% [2.02, 16.88] | 0.013 |
Data sourced from the SOLSTICE trial results.[1][2][3][4][5]
Table 2: Comparison of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (n=234) | Investigator-Assigned Therapy (IAT) (n=116) |
| Any TEAE | 97.4% | 91.4% |
| Dysgeusia (taste disturbance) | 35.9% | Not Reported |
| Nausea | 8.5% | Not Reported |
| Vomiting | 7.7% | Not Reported |
| Neutropenia (vs. ganciclovir/valganciclovir) | 1.7% | 25.0% |
| Acute Kidney Injury (vs. foscarnet) | 1.7% | 19.1% |
| TEAEs leading to discontinuation | 13.2% | 31.9% |
Data sourced from the SOLSTICE trial results.[1][4]
Experimental Protocols
The SOLSTICE Trial (NCT02931539)
The SOLSTICE trial was a Phase 3, multicenter, randomized, open-label, active-controlled study designed to assess the efficacy and safety of this compound compared to IAT for refractory or resistant CMV infections in hematopoietic cell transplant (HCT) and solid organ transplant (SOT) recipients.[1][2][3][4][5]
Patient Population: Eligible patients were transplant recipients (HCT or SOT) aged 12 years or older with documented refractory or resistant CMV infection. Refractory CMV was defined as failure to achieve a >1 log10 decrease in CMV DNA levels after at least 14 days of treatment with ganciclovir/valganciclovir, foscarnet, or cidofovir.[1][3][4][5]
Randomization and Treatment: A total of 352 patients were randomized in a 2:1 ratio to receive either:
-
This compound: 400 mg orally twice daily for an 8-week treatment period.
-
Investigator-Assigned Therapy (IAT): Investigator's choice of one of the following standard-of-care antivirals for an 8-week treatment period:
-
Ganciclovir
-
Valganciclovir
-
Foscarnet
-
Cidofovir
-
Patients were stratified by transplant type (HCT or SOT) and baseline CMV DNA concentration.[2][5]
Endpoints:
-
Primary Endpoint: Confirmed CMV viremia clearance at the end of Week 8, defined as plasma CMV DNA level <137 IU/mL in two consecutive tests at least 5 days apart.[1][3][4][5]
-
Key Secondary Endpoint: Achievement of CMV viremia clearance and CMV infection symptom control at the end of Week 8, maintained through Week 16.[1][3][4][5]
Investigator-Assigned Therapy Protocols
Dosing for the IAT arm was determined by the investigator based on standard clinical practice for refractory CMV, taking into account local guidelines and the patient's clinical status, including renal function. Typical dosing regimens for refractory CMV are as follows:
-
Ganciclovir: Induction therapy of 5 mg/kg intravenously every 12 hours. For resistant strains, higher doses of 7.5-10 mg/kg every 12 hours may be considered.[6][7] Dose adjustments are required for renal impairment.[7]
-
Valganciclovir: For induction, 900 mg orally twice daily.[8][9] Dose adjustments are necessary for patients with renal impairment.[10][11]
-
Foscarnet: Induction dosing is typically 60 mg/kg intravenously every 8 hours or 90 mg/kg every 12 hours.[12][13] Pre-hydration with normal saline is recommended to reduce the risk of nephrotoxicity.[14]
-
Cidofovir: The induction dose is generally 5 mg/kg intravenously once weekly for two weeks, followed by a maintenance dose.[15][16] Co-administration with probenecid and intravenous hydration is required to minimize renal toxicity.[16]
Mandatory Visualization
Caption: Workflow of the SOLSTICE Clinical Trial.
Caption: this compound's Mechanism of Action via pUL97 Kinase Inhibition.
Signaling Pathways and Mechanism of Action
This compound
This compound is a competitive inhibitor of the CMV-encoded protein kinase pUL97.[17][18][19][20] This kinase is crucial for several stages of the viral replication cycle. By binding to the ATP-binding site of pUL97, this compound prevents the phosphorylation of both viral and cellular substrate proteins.[17][18][21] The key downstream effects of pUL97 inhibition include:
-
Inhibition of Viral DNA Replication: pUL97 phosphorylates the viral DNA polymerase processivity factor, pUL44, which is essential for efficient viral genome replication.[17][18]
-
Impaired Viral Encapsidation: The assembly of viral capsids is also dependent on pUL97-mediated phosphorylation.[17]
-
Blocked Nuclear Egress: pUL97 phosphorylates nuclear lamins (Lamin A/C), which facilitates the egress of newly formed viral capsids from the nucleus of the infected cell.[17][18]
This multi-targeted inhibition of the viral life cycle provides a mechanism of action distinct from DNA polymerase inhibitors and is effective against CMV strains with resistance mutations to those agents.
Investigator-Assigned Therapies
The conventional antiviral agents used as IAT in the SOLSTICE trial primarily target the viral DNA polymerase (pUL54):
-
Ganciclovir and Valganciclovir: These are nucleoside analogs that, after phosphorylation, competitively inhibit the viral DNA polymerase, leading to the termination of the elongating DNA chain. Importantly, the initial phosphorylation step for ganciclovir activation is mediated by the viral pUL97 kinase.[22] This is why this compound can antagonize the activity of ganciclovir and valganciclovir.
-
Foscarnet: A non-nucleoside pyrophosphate analog that directly inhibits the viral DNA polymerase at a different site than nucleoside analogs.[22]
-
Cidofovir: A nucleotide analog that, once phosphorylated by cellular enzymes, inhibits the viral DNA polymerase.[15]
References
- 1. takeda.com [takeda.com]
- 2. 21. Efficacy and Safety of this compound as a Rescue Treatment for Investigator Assigned Therapy in Transplant Recipients With Refractory or Resistant Cytomegalovirus Infections in the SOLSTICE Study: Phase 3 Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy & Clinical Trial Results | LIVTENCITY® (this compound) [livtencity.com]
- 4. Phase 3 Clinical Trial Subgroup Analysis Across Solid Organ Transplant (SOT) Types Supports Efficacy of this compound Over Conventional Therapies in Post-Transplant Recipients With Cytomegalovirus (CMV) Infection (Refractory, With or Without Resistance) | Financial Post [financialpost.com]
- 5. researchgate.net [researchgate.net]
- 6. 582. Safety and Efficacy of High-Dose Ganciclovir versus Standard Dosing for Cytomegalovirus Viremia in Solid Organ Transplant (SOT) Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Valganciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Valganciclovir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. drugs.com [drugs.com]
- 11. Valganciclovir (Valcyte) | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 12. Foscarnet | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. drugs.com [drugs.com]
- 14. Foscarnet | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 15. Outcomes of transplant recipients treated with cidofovir for resistant or refractory cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cidofovir | Johns Hopkins HIV Guide [hopkinsguides.com]
- 17. Human cytomegalovirus pUL97 kinase induces global changes in the infected cell phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential Properties of Cytomegalovirus pUL97 Kinase Isoforms Affect Viral Replication and this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. New Treatment Options for Refractory/Resistant CMV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Maribavir Demonstrates a Favorable Neutropenia Profile Compared to Valganciclovir in the Management of Cytomegalovirus Infection
A comprehensive review of clinical trial data reveals a significantly lower incidence of neutropenia with maribavir compared to the standard-of-care antiviral, valganciclovir, for the treatment and prevention of cytomegalovirus (CMV) infection in transplant recipients. This difference in hematologic toxicity is a critical consideration for clinicians managing complex post-transplant patients who are often on multiple myelosuppressive medications.
Neutropenia, a common and potentially life-threatening complication in transplant recipients, is a well-documented adverse effect of valganciclovir. In contrast, clinical studies have consistently shown that this compound, a benzimidazole riboside that inhibits the UL97 protein kinase of CMV, is associated with a markedly reduced risk of this hematologic toxicity.
Comparative Analysis of Neutropenia Rates
Multiple clinical trials have directly compared the safety and efficacy of this compound and valganciclovir, providing robust data on the differential rates of neutropenia. The following table summarizes key findings from these studies.
| Clinical Trial | Patient Population | This compound Neutropenia Rate | Valganciclovir Neutropenia Rate | Citation |
| SOLSTICE Trial | Hematopoietic Cell Transplant (HCT) and Solid Organ Transplant (SOT) recipients with refractory/resistant CMV infection | 9.4% | 33.9% (Valganciclovir/Ganciclovir) | [1][2][3] |
| AURORA Trial | HCT recipients with first episode of CMV viremia | 16.1% | 52.9% | [4] |
| Phase 2 Study | HCT and SOT recipients for pre-emptive CMV treatment | Lower incidence than valganciclovir/ganciclovir | Higher incidence than this compound | [4] |
| Unnamed Studies | Solid Organ Transplant recipients | 4-5% | 15-18% | [5][6] |
These data consistently highlight a clinically significant advantage of this compound over valganciclovir in terms of neutropenia incidence. In the AURORA trial, discontinuations due to neutropenia were substantially lower in the this compound arm (4.0%) compared to the valganciclovir arm (17.5%)[4]. This favorable safety profile allows for more consistent antiviral therapy and may reduce the need for dose reductions or interruptions, as well as the use of granulocyte colony-stimulating factors.
Mechanisms of Action and Hematologic Toxicity
The differing mechanisms of action of this compound and valganciclovir likely underlie their distinct hematologic safety profiles.
Valganciclovir , a prodrug of ganciclovir, is converted to ganciclovir triphosphate, which inhibits viral DNA polymerase[7][8]. This mechanism can also affect host cell DNA synthesis, particularly in rapidly dividing cells such as those in the bone marrow, leading to myelosuppression, including neutropenia, anemia, and thrombocytopenia[9][10][11]. Severe leukopenia, neutropenia, anemia, and pancytopenia are listed as warnings in the prescribing information for valganciclovir[9].
This compound targets the CMV-specific UL97 protein kinase, which is involved in viral DNA replication, encapsidation, and nuclear egress[12][13][14]. By acting on a viral-specific enzyme, this compound appears to have less off-target effects on host cellular processes, including hematopoiesis in the bone marrow[15][16].
Experimental Protocols of Key Clinical Trials
The following provides an overview of the methodologies employed in the pivotal clinical trials comparing this compound and valganciclovir.
SOLSTICE Trial (NCT02931539)
-
Objective: To assess the efficacy and safety of this compound compared to investigator-assigned therapy (IAT), which included valganciclovir/ganciclovir, foscarnet, or cidofovir, for the treatment of refractory or resistant CMV infection in HCT and SOT recipients[1][2][17].
-
Study Design: A Phase 3, multicenter, randomized, open-label, active-controlled superiority trial[17].
-
Patient Population: 352 HCT and SOT recipients with CMV infection refractory to or resistant to at least one of the conventional antiviral therapies[17].
-
Treatment Arms:
-
This compound: 400 mg twice daily.
-
Investigator-Assigned Therapy (IAT): Valganciclovir/ganciclovir, foscarnet, or cidofovir at standard doses[2].
-
-
Primary Endpoint: Confirmed CMV viremia clearance at the end of week 8[2].
-
Safety Assessment: Monitoring of treatment-emergent adverse events (TEAEs), including neutropenia[1].
AURORA Trial (NCT02927067)
-
Objective: To compare the efficacy and safety of this compound with valganciclovir for the pre-emptive treatment of first CMV infection after allogeneic HCT[4].
-
Study Design: A Phase 3, multicenter, double-blind, randomized trial[4].
-
Patient Population: 553 randomized patients who had undergone allogeneic HCT and had their first episode of CMV viremia without tissue invasion[4][18].
-
Treatment Arms:
-
This compound: 400 mg orally twice daily.
-
Valganciclovir: Orally, with dosing based on creatinine clearance (900 mg twice daily, 450 mg twice daily, or 450 mg once daily)[4].
-
-
Primary Endpoint: Confirmed CMV viremia clearance at week 8[4].
-
Safety Assessment: Assessment of TEAEs, with a particular focus on neutropenia. The protocol allowed for dose reduction or interruption of valganciclovir in the event of neutropenia (Absolute Neutrophil Count <1000/mm³)[4].
Visualizing the Comparative Trial Workflow
The following diagram illustrates the logical flow of a typical randomized controlled trial comparing the rates of neutropenia between this compound and valganciclovir.
Caption: Workflow of a randomized clinical trial comparing this compound and valganciclovir.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Randomized Controlled Trial Comparing the Tolerability and Efficacy of this compound vs. Valganciclovir for Cytomegalovirus (CMV) Prophylaxis in High-Risk Kidney Transplant Recipients: Study Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valganciclovir - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. anmfonline.org [anmfonline.org]
- 11. Valcyte (valganciclovir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action (MOA) | LIVTENCITY® (this compound) [livtencity.com]
- 15. Evaluating the Safety of this compound for the Treatment of Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Takeda Announces Publication of Data from SOLSTICE, a Pivotal Phase 3 Trial for LIVTENCITY™ (this compound) in Post-Transplant Recipients With Cytomegalovirus (CMV) Infection (Refractory, With or Without Resistance) - BioSpace [biospace.com]
- 18. jwatch.org [jwatch.org]
Maribavir for CMV in Transplant Recipients: A Comparative Analysis of Efficacy in Solid Organ versus Hematopoietic Stem Cell Settings
For Researchers, Scientists, and Drug Development Professionals
Maribavir, an oral benzimidazole riboside, has emerged as a significant therapeutic option for cytomegalovirus (CMV) infections in transplant recipients, particularly in cases of refractory or resistant (R/R) disease. Its novel mechanism of action, targeting the UL97 protein kinase, offers an alternative to conventional antivirals that inhibit CMV DNA polymerase.[1] This guide provides a comparative analysis of the efficacy and safety of this compound in solid organ transplant (SOT) versus hematopoietic stem cell transplant (HSCT) recipients, supported by data from key clinical trials.
Efficacy of this compound: SOT vs. HSCT Recipients
The landmark Phase 3 SOLSTICE trial provides the most robust dataset for comparing this compound's efficacy in SOT and HSCT recipients with R/R CMV infections. In this open-label, active-controlled study, patients were randomized to receive either this compound or investigator-assigned therapy (IAT), which included ganciclovir, valganciclovir, foscarnet, or cidofovir.[2][3]
CMV Viremia Clearance
The primary endpoint of the SOLSTICE trial was confirmed CMV viremia clearance at the end of Week 8. This compound demonstrated superior efficacy over IAT in the overall transplant population, a finding that was consistent across both SOT and HSCT subgroups.[2]
Table 1: CMV Viremia Clearance at Week 8 in the SOLSTICE Trial
| Patient Population | This compound | Investigator-Assigned Therapy (IAT) |
| Solid Organ Transplant (SOT) | 55.6% | 26.1% |
| Hematopoietic Stem Cell Transplant (HSCT) | 55.9% | 20.8% |
Data sourced from the SOLSTICE Phase 3 clinical trial.
These results indicate that this compound's efficacy in achieving CMV viremia clearance is comparable between SOT and HSCT recipients with R/R infections.
Long-Term Outcomes and Mortality
A retrospective chart review of a sub-cohort of patients from the SOLSTICE trial who received this compound provided insights into long-term survival. At 52 weeks post-treatment initiation, the overall survival probability was 0.84.[4] However, there was a notable difference in survival outcomes between the two transplant populations.[4]
Table 2: 52-Week Mortality in this compound-Treated Patients (SOLSTICE Sub-cohort)
| Patient Population | Survival Probability | Mortality Rate |
| Solid Organ Transplant (SOT) | 0.96 | 4.4% |
| Hematopoietic Stem Cell Transplant (HSCT) | 0.65 | 34.1% |
Data from a retrospective chart review of a sub-cohort of SOLSTICE trial participants.[4]
It is important to note that the higher mortality rate in the HSCT population is likely influenced by underlying conditions and comorbidities common in this patient group.[4]
Safety and Tolerability Profile
A key advantage of this compound is its distinct safety profile compared to conventional anti-CMV agents, which are often associated with myelosuppression and nephrotoxicity.[2][3]
Adverse Events in Solid Organ Transplant Recipients
A subgroup analysis of the SOLSTICE trial focused on SOT recipients provided a detailed overview of treatment-emergent adverse events (TEAEs).
Table 3: Key Treatment-Emergent Adverse Events in SOT Recipients (SOLSTICE Subgroup Analysis)
| Adverse Event | This compound | Investigator-Assigned Therapy (IAT) |
| Any TEAE | 96.5% | 88.4% |
| Dysgeusia (taste disturbance) | 43.0% (treatment-related) | 0% |
| Acute Kidney Injury (vs. Foscarnet) | 2.8% (treatment-related) | 31.0% (treatment-related) |
| Neutropenia (vs. Valganciclovir/Ganciclovir) | 0% (treatment-related) | 22.2% (treatment-related) |
| Treatment Discontinuation due to TEAEs | 3.5% | 23.2% |
Data from a subgroup analysis of the SOLSTICE trial in SOT recipients.
Adverse Events in the Overall Transplant Population (SOT and HSCT)
In the overall population of the SOLSTICE trial, which included both SOT and HSCT recipients, this compound was associated with less acute kidney injury compared to foscarnet and less neutropenia compared to valganciclovir/ganciclovir.[3] The most common treatment-related adverse event for this compound was dysgeusia.[5] Fewer patients discontinued this compound due to TEAEs compared to IAT (13.2% vs. 31.9%).[3]
While a detailed breakdown of adverse events specifically for the HSCT subgroup of the SOLSTICE trial is not as readily available in published literature, the overall trial data suggests a favorable safety profile for this compound in this population as well, particularly concerning the avoidance of myelosuppression and nephrotoxicity.
Experimental Protocols
SOLSTICE Trial (NCT02931539)
The SOLSTICE trial was a Phase 3, multicenter, randomized, open-label, active-controlled superiority study.
-
Patient Population: Included SOT and HSCT recipients (≥12 years of age) with CMV infection refractory or resistant to ganciclovir, valganciclovir, foscarnet, or cidofovir.[2]
-
Intervention: Patients were randomized 2:1 to receive either this compound (400 mg twice daily) or IAT for an 8-week treatment period, followed by a 12-week follow-up.[2][5]
-
Primary Endpoint: Confirmed CMV viremia clearance (plasma CMV DNA <137 IU/mL in two consecutive tests ≥5 days apart) at the end of Week 8.[5]
-
Key Secondary Endpoint: Achievement of CMV viremia clearance and symptom control at the end of Week 8, maintained through Week 16.[2]
Phase 2 Trial (NCT01611974)
This was a Phase 2, randomized, double-blind, dose-ranging study to assess the safety and antiviral activity of this compound.
-
Patient Population: Included SOT and HSCT recipients (≥12 years of age) with R/R CMV infections.
-
Intervention: Patients were randomized to receive one of three twice-daily doses of this compound (400 mg, 800 mg, or 1200 mg) for up to 24 weeks.
-
Primary Endpoint: Proportion of patients with confirmed undetectable plasma CMV DNA within 6 weeks of starting treatment.
Visualizing the Data
This compound's Mechanism of Action
This compound inhibits the CMV pUL97 protein kinase, which is crucial for several stages of the viral replication cycle. This diagram illustrates the key steps inhibited by this compound.
Caption: this compound inhibits the CMV pUL97 protein kinase, disrupting viral replication.
SOLSTICE Trial Workflow
This diagram outlines the general workflow of the SOLSTICE clinical trial.
Caption: Workflow of the Phase 3 SOLSTICE clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrospective chart review of transplant recipients with cytomegalovirus infection who received this compound in the Phase 3 SOLSTICE trial: Data at 52 weeks post-maribavir treatment initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cna.com.tw [cna.com.tw]
Maribavir vs. Standard of Care for Cytomegalovirus Infection: A Comparative Guide on Long-Term Outcomes
A comprehensive analysis of clinical trial data reveals Maribavir as a promising alternative to standard-of-care treatments for post-transplant cytomegalovirus (CMV) infection, particularly in cases of refractory or resistant disease. This guide provides a detailed comparison of their long-term efficacy and safety profiles, supported by experimental data from the pivotal Phase 3 SOLSTICE trial.
This compound has demonstrated superior efficacy in clearing CMV viremia at 8 weeks compared to investigator-assigned therapy (IAT), which includes standard treatments like ganciclovir, valganciclovir, foscarnet, and cidofovir.[1][2] Furthermore, this compound has shown a more favorable safety profile, with fewer treatment-limiting toxicities.[2][3] This guide delves into the quantitative data, experimental protocols, and mechanisms of action to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's performance relative to current standards of care.
Comparative Efficacy and Safety: Insights from the SOLSTICE Trial
The SOLSTICE (TAK-620-303) trial was a Phase 3, multicenter, randomized, open-label, active-controlled study that evaluated the efficacy and safety of this compound versus investigator-assigned therapy for post-transplant recipients with CMV infection that was refractory or resistant to conventional antiviral therapies.[1][4]
Quantitative Data Summary
The following tables summarize the key efficacy and safety outcomes from the SOLSTICE trial at various endpoints.
Table 1: Efficacy Outcomes of this compound vs. Investigator-Assigned Therapy (IAT) in the SOLSTICE Trial
| Endpoint | This compound (n=235) | IAT (n=117) | Adjusted Difference (95% CI) | p-value |
| Confirmed CMV Viremia Clearance at Week 8 (Primary Endpoint) | 55.7% | 23.9% | 32.8% (22.80 to 42.74) | <0.001 |
| CMV Viremia Clearance and Symptom Control at Week 8, Maintained Through Week 16 (Key Secondary Endpoint) | 18.7% | 10.3% | 9.5% (2.02 to 16.88) | 0.01 |
Data sourced from the SOLSTICE Phase 3 clinical trial.[2][3]
Table 2: Key Treatment-Emergent Adverse Events (TEAEs) in the SOLSTICE Trial
| Adverse Event | This compound (n=234) | IAT (n=116) | Specific IAT Comparator and Rate |
| Any TEAE | 97.4% | 91.4% | N/A |
| Dysgeusia | 35.9% | N/A | N/A |
| Nausea | 8.5% | N/A | N/A |
| Vomiting | 7.7% | N/A | N/A |
| Neutropenia | 9.4% | 33.9% | vs. Valganciclovir/Ganciclovir |
| Acute Kidney Injury | 8.5% | 21.3% | vs. Foscarnet |
| TEAEs leading to Discontinuation | 13.2% | 31.9% | N/A |
Data sourced from the SOLSTICE Phase 3 clinical trial.[2][3]
Long-Term Outcomes: 52-Week Mortality Data
A retrospective chart review of a sub-cohort of patients who received this compound in the SOLSTICE trial provides insight into longer-term outcomes. At 52 weeks post-treatment initiation, the overall mortality rate was 15.6% in this group.[5][6] This was noted to be lower than historically reported mortality rates of 31% to 50% for similar patient populations treated with conventional therapies for refractory or resistant CMV infection.[5] It is important to note that this is not a direct comparison to the IAT arm of the SOLSTICE trial.
Table 3: 52-Week Survival in a Sub-cohort of the this compound Arm of the SOLSTICE Trial
| Patient Population | Number of Patients | Deaths | Survival Probability |
| Overall (SOT and HCT) | 109 | 17 | 0.84 |
| Solid Organ Transplant (SOT) | 68 | 3 | 0.96 |
| Hematopoietic Cell Transplant (HCT) | 41 | 14 | 0.65 |
Data from a retrospective chart review of patients from the SOLSTICE trial.[5]
Experimental Protocols
The SOLSTICE Trial (NCT02931539)
The SOLSTICE trial was a pivotal study that formed the basis of this compound's approval for refractory/resistant CMV infections.[2]
Inclusion Criteria:
-
Hematopoietic cell transplant (HCT) or solid organ transplant (SOT) recipients aged ≥12 years.[7]
-
Documented CMV infection in plasma with a CMV DNA screening value of ≥910 IU/mL in two consecutive tests.[7][8]
-
Refractory or resistant to one or more prior antiviral therapies (ganciclovir, valganciclovir, foscarnet, or cidofovir).[1]
Exclusion Criteria:
-
Patients with CMV encephalitis were excluded.[7]
-
Concurrent use of leflunomide, letermovir, or artesunate was not permitted.[8]
Treatment Regimens:
-
This compound Arm: Patients were randomized (2:1) to receive this compound 400 mg twice daily for an 8-week treatment period.[2][3]
-
Investigator-Assigned Therapy (IAT) Arm: Patients received one or a combination of the following conventional antiviral therapies: ganciclovir, valganciclovir, foscarnet, or cidofovir.[1]
Endpoints:
-
Primary Endpoint: Confirmed CMV viremia clearance at the end of Week 8, defined as plasma CMV DNA <137 IU/mL in two consecutive tests ≥5 days apart.[1][9]
-
Key Secondary Endpoint: Achievement of CMV viremia clearance and symptom control at the end of Week 8, maintained through Week 16.[2][9]
Mechanism of Action: Signaling Pathways
The fundamental difference in the mechanism of action between this compound and standard-of-care antivirals underpins their distinct efficacy and safety profiles.
This compound's Novel Mechanism of Action
This compound is a benzimidazole riboside that competitively inhibits the protein kinase activity of the human CMV enzyme pUL97.[10][11] This inhibition prevents the phosphorylation of proteins that are crucial for several stages of the viral lifecycle. The downstream effects of pUL97 inhibition include the disruption of CMV DNA replication, viral encapsidation, and the nuclear egress of viral capsids.[10][11]
Caption: this compound competitively inhibits the CMV pUL97 kinase, blocking protein phosphorylation.
Standard of Care: DNA Polymerase Inhibition
Conventional CMV antivirals, such as ganciclovir, valganciclovir, foscarnet, and cidofovir, primarily act by inhibiting the viral DNA polymerase (pUL54), which is essential for the replication of the viral genome. Ganciclovir and valganciclovir require initial phosphorylation by the viral pUL97 kinase to become active, a step that is not necessary for foscarnet or cidofovir.
Experimental Workflow: The SOLSTICE Trial
The design of the SOLSTICE trial was critical in establishing the comparative efficacy and safety of this compound.
References
- 1. takeda.com [takeda.com]
- 2. This compound for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Retrospective chart review of transplant recipients with cytomegalovirus infection who received this compound in the Phase 3 SOLSTICE trial: Data at 52 weeks post-maribavir treatment initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Efficacy & Clinical Trial Results | LIVTENCITY® (this compound) [livtencity.com]
- 10. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action (MOA) | LIVTENCITY® (this compound) [livtencity.com]
Safety Operating Guide
Navigating the Safe Disposal of Maribavir: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Maribavir are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with industry best practices and regulatory considerations.
Core Principles of this compound Disposal
The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all applicable local, state, and federal regulations for pharmaceutical waste.
Procedural Steps for Disposal
-
Initial Containment: Following experimental use, all unused this compound, including pure compound and contaminated materials, should be collected in a suitable, closed container.[1] The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][2][3] It is classified as very toxic to aquatic life with long-lasting effects, making environmental containment a critical priority.[3]
-
Handling Spills: In the event of a spill, personnel should wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2] The spilled material should be swept up or absorbed with an inert material, such as diatomite or universal binders, without creating dust.[1][2] The collected waste must then be placed in a suitable, closed container for disposal.[1]
-
Decontamination: Surfaces and equipment that have come into contact with this compound should be decontaminated by scrubbing with alcohol.[2][3]
-
Professional Disposal: Arrange for the collection and disposal of the contained this compound waste through a licensed hazardous material disposal company.[1][4] This typically involves incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the active pharmaceutical ingredient.[4]
Disposal of Contaminated Materials
All materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), labware (vials, pipettes), and cleaning materials, are considered contaminated. These items must be disposed of as hazardous waste following the same procedures outlined above. Contaminated packaging should be disposed of as unused product.[1]
Regulatory Framework
The disposal of pharmaceutical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] It is imperative that all disposal activities comply with these and any other relevant local and institutional guidelines.
| Waste Stream | Disposal Method | Regulatory Considerations |
| Unused this compound (solid or solution) | Incineration via a licensed hazardous waste contractor. | Must be handled as hazardous pharmaceutical waste. |
| Contaminated Labware & PPE | Incineration via a licensed hazardous waste contractor. | Treat as hazardous waste. |
| Empty Stock Containers | Dispose of as unused product through a licensed contractor. | Follow institutional and local guidelines. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|176161-24-3|MSDS [dcchemicals.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
